molecular formula C8H5BrO B040398 7-Bromobenzofuran CAS No. 133720-60-2

7-Bromobenzofuran

Cat. No.: B040398
CAS No.: 133720-60-2
M. Wt: 197.03 g/mol
InChI Key: GPZPQJITKRSVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromobenzofuran is a high-value halogenated heterocyclic building block extensively utilized in modern organic synthesis and medicinal chemistry research. This compound features a benzofuran core functionalized with a bromine atom at the 7-position, making it an ideal electrophilic coupling partner in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. Its primary research value lies in constructing complex molecular architectures, particularly for the synthesis of novel pharmaceutical candidates, agrochemicals, and organic materials. Researchers employ this compound as a key precursor for developing compounds that interact with various biological targets, including kinases and GPCRs. The electron-rich furan ring system can engage in pi-stacking interactions, while the bromine handle allows for precise structural elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. It is also a critical intermediate in synthesizing fused polycyclic systems for materials science applications, including organic semiconductors and luminescent materials. This reagent is provided with high purity to ensure reliable and reproducible results in advanced chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZPQJITKRSVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908829
Record name 7-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104155-12-6, 133720-60-2
Record name Benzofuran, bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Its derivatives have shown promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, making them a fertile ground for drug discovery.[1][2][3] This guide focuses on a key intermediate, 7-Bromobenzofuran, providing an in-depth look at its properties, synthesis, and applications, tailored for professionals in the field.

Core Identification and Physicochemical Properties of this compound

This compound is a substituted benzofuran with a bromine atom at the 7-position. This bromine atom is a versatile functional group for further chemical modifications, making this compound a valuable building block in organic synthesis. It is important to note that multiple CAS numbers are associated with this compound in various databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 7-bromo-1-benzofuran[5]
CAS Number 104155-12-6, 133720-60-2[5]
Molecular Formula C₈H₅BrO[5][6]
Molecular Weight 197.03 g/mol [5]
Appearance Solid[6]
Boiling Point 233.8 ± 13.0 °C (Predicted)[6]
Flash Point 95.2 °C[6]
Density 1.608 ± 0.06 g/cm³ (Predicted)[6]
SMILES BrC1=CC=CC2=C1OC=C2[5]
InChI 1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H[5]

Synthesis of this compound: A Step-by-Step Protocol

A common and practical method for the synthesis of this compound involves a two-step process starting from o-bromophenol.[7] This method is advantageous as it avoids the use of heavy metal catalysts and is scalable for industrial applications.[7]

Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxyethyl)benzene

This initial step involves the O-alkylation of o-bromophenol with 2-bromoacetaldehyde dimethyl acetal.

Protocol:

  • To a 2000 mL three-necked round-bottom flask, add 1,4-dioxane (800 mL).

  • Sequentially add o-bromophenol (210 g, 1.213 mol), potassium carbonate (750 g, 5.426 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.775 mol).[7]

  • Initiate stirring and heat the mixture to reflux for 22 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • Upon completion, distill off the majority of the 1,4-dioxane.

  • To the residue, add water (600 mL) and ethyl acetate (600 mL) and stir the mixture for 40 minutes.

  • Separate the organic phase. Extract the aqueous phase with an additional 200 mL of ethyl acetate.

  • Combine the organic phases and dry over sodium sulfate overnight.

Step 2: Cyclization to this compound

The intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene, undergoes an acid-catalyzed cyclization to yield the final product.

Protocol:

  • The dried organic phase from the previous step is concentrated to yield the crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene.

  • In a suitable solvent, the intermediate is heated in the presence of an acid to induce cyclization.

  • The reaction is heated to a temperature between 40-210°C for approximately 12 hours.[7]

  • After the cyclization is complete, the mixture is purified. This involves a liquid-liquid extraction, filtration, washing with water, and drying.

  • The final product is obtained by distillation, collecting the fraction at 140°C - 150°C, followed by rectification.[7]

An alternative, more direct method involves the bromination of benzofuran with bromine, which can be performed under light or with a Lewis acid catalyst.[6]

SynthesisWorkflow A o-Bromophenol P1 O-Alkylation (Reflux, 22h) A->P1 B 2-Bromoacetaldehyde dimethyl acetal B->P1 C K₂CO₃, 1,4-Dioxane C->P1 D 1-bromo-2'-(2,2-dimethoxyethyl)benzene P2 Acid-catalyzed Cyclization (Heat) D->P2 E This compound P1->D P2->E P3 Purification (Distillation) MedicinalChemistryApplication Start This compound R1 Suzuki Coupling (Ar-B(OH)₂) Start->R1 R2 Sonogashira Coupling (Terminal Alkyne) Start->R2 R3 Buchwald-Hartwig Amination (R₂NH) Start->R3 P1 7-Arylbenzofuran Derivative R1->P1 P2 7-Alkynylbenzofuran Derivative R2->P2 P3 7-Aminobenzofuran Derivative R3->P3

References

An In-depth Technical Guide to 7-Bromobenzofuran: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-bromobenzofuran, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, explore a validated synthetic protocol with mechanistic insights, discuss its reactivity, and highlight its significance as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this versatile molecule.

Core Molecular Profile and Physicochemical Properties

This compound, systematically named 7-bromo-1-benzofuran, is a bicyclic aromatic ether. Its structure consists of a benzene ring fused to a furan ring, with a bromine atom substituted at the 7-position. This specific substitution pattern imparts distinct electronic properties that are crucial for its reactivity and biological interactions.[1]

The fundamental properties of this compound are summarized below. Understanding these parameters is the first step in designing experimental work, from selecting appropriate solvent systems to predicting its behavior in analytical techniques.

PropertyValueReference(s)
Molecular Formula C₈H₅BrO[1][2][3][4]
Molecular Weight 197.03 g/mol [1][2][4]
Exact Mass 195.95238 Da[3][4]
CAS Number 133720-60-2, 104155-12-6[1][2][3][4]
IUPAC Name 7-bromo-1-benzofuran[1][4]
Appearance Solid[2]
Boiling Point 233.8 ± 13.0 °C (Predicted)[2]
Density 1.608 ± 0.06 g/cm³ (Predicted)[2]
InChI Key GPZPQJITKRSVQJ-UHFFFAOYSA-N[1]
SMILES C1=CC2=C(C(=C1)Br)OC=C2[1][4]

Synthesis Protocol and Mechanistic Rationale

The synthesis of the benzofuran core is a well-established area of organic chemistry, yet the specific regioselective synthesis of derivatives like this compound requires careful strategic planning. A robust and scalable two-step method has been developed, which avoids the use of heavy metal catalysts that can lead to environmental concerns and product contamination.[5]

Step 1: O-Alkylation of o-Bromophenol

The initial step involves the formation of an ether linkage by reacting o-bromophenol with a masked acetaldehyde equivalent, 2-bromoacetaldehyde dimethyl acetal.

  • Protocol:

    • To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 1,4-dioxane (800 mL).

    • Sequentially add o-bromophenol (210 g, 1.213 mol), potassium carbonate (750 g, 5.426 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.775 mol).[5]

    • Stir the mixture vigorously and heat to reflux for approximately 22 hours.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) and Gas Chromatography (GC) to confirm the consumption of the starting phenol.

    • Upon completion, cool the reaction and remove the bulk of the 1,4-dioxane by distillation.

    • To the residue, add water (600 mL) and ethyl acetate (600 mL) and stir for 40 minutes.

    • Separate the organic phase. Extract the aqueous phase with an additional portion of ethyl acetate (200 mL).

    • Combine the organic phases and dry over anhydrous sodium sulfate. This yields the intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene.[5]

  • Expertise & Causality:

    • Choice of Base: Potassium carbonate (K₂CO₃) is a crucial choice. It is a moderately strong, non-nucleophilic base, sufficient to deprotonate the acidic phenol (pKa ≈ 10) to its corresponding phenoxide. This in-situ formation of the phenoxide creates the potent nucleophile required for the subsequent Williamson ether synthesis. Its insolubility in dioxane necessitates vigorous stirring to ensure efficient reaction at the solid-liquid interface.

    • Acetal Protecting Group: 2-Bromoacetaldehyde is highly reactive and prone to self-polymerization. The dimethyl acetal serves as a protecting group, rendering the aldehyde functionality inert to the basic reaction conditions. This acetal will be deprotected in the next step to unmask the aldehyde for cyclization.

Step 2: Acid-Catalyzed Cyclization

The second step involves an intramolecular cyclization under acidic conditions to form the furan ring.

  • Protocol:

    • The crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene intermediate is dissolved in a suitable solvent.

    • An acid catalyst is added, and the mixture is heated. The reaction proceeds via cyclization to form this compound.[5]

    • Purification is achieved through distillation, collecting the fraction at 140°C - 150°C, followed by rectification to yield the final high-purity product.[5]

  • Expertise & Causality:

    • Mechanism: The acid serves two roles. First, it catalyzes the hydrolysis of the dimethyl acetal to reveal the free aldehyde. Second, the acid activates the aldehyde carbonyl group for intramolecular electrophilic aromatic substitution. The lone pair on the ether oxygen attacks the protonated carbonyl, and subsequent dehydration and aromatization lead to the stable benzofuran ring system.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization Reactant1 o-Bromophenol Intermediate 1-Bromo-2'-(2,2-dimethoxyethyl)benzene Reactant1->Intermediate Reactant1->Intermediate Williamson Ether Synthesis Reactant2 2-Bromoacetaldehyde dimethyl acetal Reactant2->Intermediate Base K₂CO₃ Solvent1 1,4-Dioxane, Reflux Product This compound Intermediate->Product Intermediate->Product Intramolecular Cyclization Catalyst Acid, Heat

Caption: Two-step synthesis of this compound.

Reactivity and Synthetic Utility in Drug Development

This compound is not typically an endpoint therapeutic agent itself but rather a highly valuable building block. Its synthetic utility stems from two primary features: the bromine atom at the 7-position and the inherent reactivity of the benzofuran core.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in cornerstone reactions such as:

    • Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes, a key step in the synthesis of many natural products and complex molecules.[6]

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Formation of C-N bonds.

These transformations allow for the elaboration of the benzofuran core, enabling the systematic exploration of chemical space around the scaffold to optimize biological activity.

  • Reactivity of the Benzofuran Ring: The furan portion of the molecule can undergo electrophilic substitution, although the benzene ring is generally more reactive. The presence of the bromine atom can influence the regioselectivity of these reactions.

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[5][7][8][9] this compound serves as a critical starting point for accessing novel derivatives with potentially enhanced therapeutic profiles.

Role as a Core Scaffold Diagram

DrugDiscovery Core This compound Scaffold Suzuki Suzuki Coupling (+ Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (+ Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig (+ Amines) Core->Buchwald Other Other Modifications Core->Other Derivatives Library of Novel Benzofuran Derivatives Suzuki->Derivatives Sonogashira->Derivatives Buchwald->Derivatives Other->Derivatives Screening Biological Screening (e.g., Enzyme Inhibition Assays) Derivatives->Screening Lead Lead Compound for Drug Development Screening->Lead

Caption: Use of this compound in discovery workflows.

Safety and Handling

As a halogenated aromatic compound, this compound must be handled with appropriate care. It is classified as an irritant to the eyes, respiratory system, and skin.[2] Furthermore, it is acutely toxic if swallowed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule of significant strategic importance in modern organic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity, particularly at the C-7 bromine position, make it an indispensable building block. The scalable, environmentally conscious synthesis outlined in this guide provides a reliable pathway for its production. For researchers in drug discovery, this compound offers a robust and proven scaffold for developing novel therapeutics targeting a wide spectrum of diseases.

References

IUPAC name for 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromobenzofuran: Synthesis, Characterization, and Application

Abstract

This compound is a pivotal heterocyclic building block in the landscape of organic synthesis, particularly valued for its role as a precursor in the development of complex pharmaceutical agents and functional materials. This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in drug development. It covers nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, thorough spectroscopic characterization, and a discussion of its reactivity and key applications, with a focus on modern cross-coupling strategies.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic heterocycle. The fusion of the benzene and furan rings, combined with the strategic placement of a bromine atom, makes it a versatile intermediate for further functionalization.

IdentifierValueSource
IUPAC Name 7-bromo-1-benzofuran[1]
Alternate Names 7-Bromobenzo[b]furan[1]
CAS Number 104155-12-6, 133720-60-2[1]
Molecular Formula C₈H₅BrO
Molecular Weight 197.03 g/mol
Canonical SMILES C1=CC2=C(C(=C1)Br)OC=C2
InChIKey GPZPQJITKRSVQJ-UHFFFAOYSA-N

Physicochemical Data

PropertyValueNotes
Physical Form Solid
Boiling Point 233.8 ± 13.0 °CPredicted value
Density 1.608 ± 0.06 g/cm³Predicted value
Storage Keep in dark place, Inert atmosphere, Room temperature[2]

Synthesis of this compound

The construction of the this compound scaffold can be efficiently achieved via a two-step sequence starting from readily available o-bromophenol. This method avoids the use of heavy metal catalysts in the ring-forming step and is amenable to scale-up.[3]

Synthetic Workflow

The overall transformation involves an initial Williamson ether synthesis to form an acetal-protected intermediate, followed by an acid-catalyzed intramolecular cyclization (aldehyde condensation) to furnish the benzofuran ring.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acid-Catalyzed Cyclization A o-Bromophenol C Base (e.g., K₂CO₃) Solvent (e.g., Dioxane) Heat A->C B 2-Bromoacetaldehyde dimethyl acetal B->C D 1-Bromo-2-(2,2-dimethoxyethoxy)benzene (Intermediate) C->D Sₙ2 Reaction E 1-Bromo-2-(2,2-dimethoxyethoxy)benzene G This compound (Final Product) D->G Overall Transformation F Acid (e.g., PPA, H₂SO₄) Heat E->F F->G Deprotection & Intramolecular Condensation

Caption: Synthetic workflow for this compound.

Mechanistic Considerations & Causality
  • Step 1: Ether Formation: The reaction begins with the deprotonation of the weakly acidic o-bromophenol by a base like potassium carbonate. The choice of K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetaldehyde dimethyl acetal via an Sₙ2 mechanism. Dioxane is an effective solvent as its high boiling point allows the reaction to be driven to completion with heating, and it readily dissolves both the organic and inorganic components.[3]

  • Step 2: Cyclization: The acetal group in the intermediate serves as a protected aldehyde. Upon heating in the presence of a strong acid (such as polyphosphoric acid or sulfuric acid), the acetal is hydrolyzed to reveal the aldehyde functionality. Concurrently, the acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon highly electrophilic. This activates the molecule for an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the carbonyl carbon. The position of attack is directed ortho to the ether linkage, leading to the formation of the five-membered furan ring. A final dehydration step yields the aromatic benzofuran system.[3]

Experimental Protocol

This protocol is adapted from the methodology described in patent CN103724305A.[3]

Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)benzene

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 1,4-dioxane (800 mL).

  • Add o-bromophenol (210 g, 1.21 mol), potassium carbonate (750 g, 5.43 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.78 mol).

  • Initiate stirring and heat the mixture to reflux (approx. 101 °C).

  • Maintain the reflux for 22-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane, yielding the crude intermediate product. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Place the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene from the previous step into a suitable reaction vessel.

  • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid. The acid acts as both the catalyst and the solvent in some variations.

  • Heat the mixture to a temperature between 120-180 °C and hold for approximately 12 hours. The optimal temperature depends on the acid used.[3]

  • Cool the reaction mixture and carefully quench by pouring it onto ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation, collecting the fraction at 140-150 °C, to yield this compound as the final product.[3]

Spectroscopic Characterization

Full experimental spectral data for this compound is not consistently available across major public databases. Some commercial suppliers explicitly state that analytical data is not collected for this compound as it is supplied for early-stage research. Therefore, the following characterization is based on predicted values and analysis of the parent benzofuran structure combined with known substituent effects.

¹H NMR Spectroscopy (Predicted) The ¹H NMR spectrum is expected to show five signals in the aromatic region (δ 6.5-8.0 ppm).

  • H2 & H3 (Furan Ring): The protons on the furan ring are distinct. H3 is adjacent to the oxygen atom and a carbon, while H2 is adjacent to the oxygen and coupled to H3. They typically appear as doublets. H2 is expected further downfield (δ ~7.6 ppm) than H3 (δ ~6.8 ppm) due to its position on the enol ether moiety.

  • H4, H5, H6 (Benzene Ring): These three protons will form a complex splitting pattern. H5 will likely be a triplet, coupled to H4 and H6. H4 and H6 will appear as doublets of doublets (or complex multiplets). The electron-withdrawing bromine atom at C7 will deshield the adjacent H6 proton, shifting it downfield relative to the other benzene protons.

¹³C NMR Spectroscopy (Predicted) The ¹³C NMR spectrum will display 8 distinct signals for the 8 carbon atoms.

  • C7 (Bromo-substituted): The carbon directly attached to the bromine (C7) will be significantly shifted. Its chemical shift will be influenced by the heavy atom effect of bromine and is expected around δ 115-120 ppm.

  • C2 & C3 (Furan Ring): C2, being part of the enol ether (O-C=C), will be the most downfield carbon at approximately δ 145 ppm. C3 will be significantly more upfield, around δ 106 ppm.

  • Aromatic Carbons (C3a, C4, C5, C6, C7a): The remaining five carbons of the benzene ring will appear in the typical aromatic region of δ 120-130 ppm, with the bridgehead carbons (C3a, C7a) having unique shifts.

Mass Spectrometry (MS) The electron impact (EI) mass spectrum will show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity at m/z 196 and 198.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate primarily due to the reactivity of the C7-Br bond, which allows for the introduction of diverse molecular fragments through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an excellent handle for palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are cornerstones of modern pharmaceutical synthesis.

  • Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) introduces a new C-C bond, forming biaryl or vinyl-substituted benzofuran structures. This is one of the most common applications.

  • Sonogashira Coupling: Coupling with a terminal alkyne provides access to alkynylbenzofurans, which are versatile intermediates for further transformations or can be target molecules themselves.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->C F Pd Catalyst Cu(I) co-catalyst Base (e.g., Et₃N) A->F B Ar-B(OH)₂ (Aryl Boronic Acid) B->C D 7-Arylbenzofuran C->D Forms C-C bond E R-C≡C-H (Terminal Alkyne) E->F G 7-Alkynylbenzofuran F->G Forms C-C bond

Caption: Key cross-coupling applications of this compound.

Role in Drug Discovery

The benzofuran nucleus is a "privileged scaffold" found in numerous natural products and clinically approved drugs, exhibiting a wide range of biological activities.[2] this compound serves as a key starting material to access novel analogues for various therapeutic targets:

  • Anticancer Agents: Many benzofuran derivatives show potent anticancer activity. The 7-position can be elaborated into complex side chains that interact with biological targets.[2]

  • Antiviral and Anti-inflammatory Drugs: The scaffold is present in compounds with anti-inflammatory and antiviral properties. Functionalization at the 7-position allows for fine-tuning of activity and pharmacokinetic properties.[2]

Safety and Handling

This compound is classified as an acute oral toxicant and an irritant. Proper handling procedures are mandatory.

  • GHS Classification: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[1]

  • Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautions: Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust/fumes. Wash hands thoroughly after handling.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the strategic placement of its bromine handle. Its straightforward synthesis and robust reactivity in palladium-catalyzed cross-coupling reactions make it an essential tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthesis, and reactivity enables the efficient design and execution of synthetic campaigns targeting novel and complex molecular architectures for drug discovery and beyond.

References

The Synthesis and Discovery of 7-Bromobenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold and the Role of 7-Bromobenzofuran

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] The benzofuran nucleus is a cornerstone in a multitude of biologically active natural products and synthetic pharmaceuticals.[3] The inherent electronic properties and structural rigidity of the benzofuran ring system make it an ideal framework for the design of novel therapeutic agents. The introduction of a bromine atom at the 7-position of the benzofuran core yields this compound, a versatile synthetic intermediate with significant potential in drug discovery and organic synthesis. The bromine substituent serves as a valuable handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis and discovery of this compound, with a focus on the underlying chemical principles and practical experimental methodologies.

The Genesis of a Scaffold: The Discovery of Benzofuran and the Emergence of this compound

The history of benzofuran chemistry dates back to 1870, when Sir William Henry Perkin first reported the synthesis of the parent benzofuran ring.[2][4] His pioneering work laid the foundation for the exploration of this important class of heterocyclic compounds. While the precise first synthesis of this compound is not prominently documented in readily available historical accounts, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzofurans. The need for specifically functionalized benzofuran derivatives in various research domains, particularly in the development of pharmaceuticals, undoubtedly spurred the synthesis of halogenated analogues like this compound. Its utility as a building block for more complex molecules has solidified its importance in the synthetic chemist's toolbox.

Key Synthetic Strategies for this compound

The synthesis of this compound can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. This section will delve into the core synthetic methodologies, elucidating the mechanistic rationale behind each approach.

Two-Step Synthesis from o-Bromophenol: A Robust and Scalable Approach

A widely employed and industrially relevant method for the preparation of this compound involves a two-step sequence starting from readily available o-bromophenol.[5] This method is advantageous due to its operational simplicity and cost-effectiveness, avoiding the use of expensive heavy metal catalysts.[5]

Step 1: O-Alkylation of o-Bromophenol

The first step involves the O-alkylation of o-bromophenol with a suitable two-carbon electrophile, typically 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal, in the presence of a base.[5]

Reaction Mechanism:

The reaction proceeds via a standard Williamson ether synthesis. The basic conditions deprotonate the phenolic hydroxyl group of o-bromophenol to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetaldehyde acetal, displacing the halide and forming the ether linkage.

Experimental Protocol: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)benzene [5]

Reagent/SolventMolar EquivalentQuantity
o-Bromophenol1.0(e.g., 210 g, 1.213 mol)
2-Bromoacetaldehyde dimethyl acetal1.46(e.g., 300 g, 1.775 mol)
Potassium Carbonate4.47(e.g., 750 g, 5.426 mol)
1,4-Dioxane-(e.g., 800 mL)

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer and reflux condenser, add 1,4-dioxane, o-bromophenol, potassium carbonate, and 2-bromoacetaldehyde dimethyl acetal.

  • Heat the mixture to reflux and maintain for approximately 22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and remove the majority of the 1,4-dioxane by distillation.

  • To the residue, add water and ethyl acetate. Stir the mixture vigorously and then separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene.

Step 2: Acid-Catalyzed Intramolecular Cyclization and Aromatization

The second step involves the acid-catalyzed cyclization of the intermediate ether. The acetal group is hydrolyzed under acidic conditions to reveal an aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution onto the benzene ring, followed by dehydration to form the furan ring.

Reaction Mechanism:

The acidic medium protonates one of the methoxy groups of the acetal, leading to its departure as methanol and the formation of an oxonium ion. A second methanol molecule is eliminated to generate a protonated aldehyde. The aldehyde is then attacked by the pi-electrons of the benzene ring in an intramolecular electrophilic aromatic substitution. Subsequent deprotonation and dehydration lead to the formation of the stable aromatic benzofuran ring system.

Experimental Protocol: Synthesis of this compound [5]

Reagent/SolventMolar EquivalentQuantity
1-Bromo-2-(2,2-dimethoxyethoxy)benzene1.0(from previous step)
Phosphoric Acid(catalytic)(e.g., 1.5 mL)
Chlorobenzene-(e.g., 15 mL)

Procedure:

  • To a reaction vessel, add the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene and chlorobenzene.

  • Add a catalytic amount of a strong acid, such as phosphoric acid.

  • Heat the mixture to a temperature range of 80-130°C and maintain for several hours. Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and a dilute solution of sodium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Logical Flow of the Two-Step Synthesis:

TwoStepSynthesis A o-Bromophenol C O-Alkylation (Williamson Ether Synthesis) A->C B 2-Bromoacetaldehyde dimethyl acetal B->C D 1-Bromo-2-(2,2-dimethoxyethoxy)benzene C->D Base (K2CO3) E Acid-Catalyzed Intramolecular Cyclization D->E Acid (H3PO4) F This compound E->F PalladiumCatalysis A o-Halophenol (e.g., 2,3-dibromophenol) C Sonogashira Coupling A->C B Terminal Alkyne B->C D 2-Alkynylphenol Intermediate C->D Pd(0), Cu(I), Base E Intramolecular Cyclization D->E Catalyst F Substituted Benzofuran E->F

References

An In-depth Technical Guide to 7-Bromobenzofuran: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromobenzofuran is a halogenated heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. As a derivative of benzofuran, a structural motif prevalent in numerous natural products and pharmacologically active molecules, this compound serves as a versatile and crucial building block for the synthesis of more complex molecular architectures.[1][2][3] Its utility stems from the presence of the reactive bromine atom on the benzene ring, which allows for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It details established synthetic protocols, explores its chemical reactivity, and highlights its applications as a key intermediate in the development of novel pharmaceuticals and functional materials.[4] The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge necessary to effectively utilize this compound in their research endeavors.

Core Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, often described as having a strong odor.[4] A comprehensive summary of its key physical and chemical properties is provided below.

Physical and Chemical Data Summary
PropertyValueSource(s)
Molecular Formula C₈H₅BrO[4][5][6]
Molecular Weight 197.03 g/mol [4][5][6]
IUPAC Name 7-bromo-1-benzofuran[6]
CAS Number 104155-12-6, 133720-60-2[5][6]
Appearance Solid[4][5]
Density (Predicted) 1.608 ± 0.06 g/cm³[4]
Boiling Point (Predicted) 233.8 ± 13.0 °C[4]
Flash Point 95.2 °C[4]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[4]
Spectroscopic Profile

The structural identity and purity of this compound are typically confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the furan ring (at positions 2 and 3) will appear as doublets, while the three protons on the benzene ring will exhibit a more complex splitting pattern (multiplet) due to their respective couplings.

    • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C7) will be significantly influenced by the halogen's electronegativity and isotopic abundance.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching within the aromatic and furan rings, and C-O-C stretching of the ether linkage. The C-Br stretching frequency will also be observable, typically in the lower frequency region of the spectrum.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Bromination of Benzofuran

A direct approach involves the electrophilic bromination of benzofuran. This reaction can be carried out by treating benzofuran with bromine, often in a solvent like chloroform. The reaction can be promoted by light or the presence of a Lewis acid catalyst.[4] However, controlling the regioselectivity of this reaction to exclusively obtain the 7-bromo isomer can be challenging, potentially leading to a mixture of brominated products.

Two-Step Synthesis from o-Bromophenol

A more controlled and scalable synthesis involves a two-step process starting from o-bromophenol. This method avoids the use of heavy metal catalysts and is amenable to industrial-scale production.[1]

  • Step 1: O-Alkylation: o-Bromophenol is reacted with a 2,2-dimethoxyethyl halide (e.g., 2-bromoacetaldehyde dimethyl acetal) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., 1,4-dioxane). This Williamson ether synthesis yields the intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene.[1]

  • Step 2: Cyclization: The acetal intermediate is then subjected to acidic conditions and heated. The acid catalyzes the hydrolysis of the acetal to an aldehyde, which then undergoes an intramolecular electrophilic substitution (cyclization) onto the aromatic ring, followed by dehydration to form the furan ring of this compound.[1]

Detailed Experimental Protocol: Two-Step Synthesis

The following protocol is adapted from a patented procedure and serves as a representative example.[1]

Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxyethyl)benzene

  • To a 2000 mL three-necked round-bottom flask, add 1,4-dioxane (800 mL), o-bromophenol (210 g, 1.213 mol), potassium carbonate (750 g, 5.426 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.775 mol).

  • Stir the mixture and heat to reflux for approximately 22 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and remove the majority of the 1,4-dioxane by distillation.

  • To the residue, add water (600 mL) and ethyl acetate (600 mL) and stir for 40 minutes.

  • Separate the organic layer. Extract the aqueous layer with an additional 200 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate overnight.

  • Filter and concentrate the solution under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound

  • The crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene is heated in a suitable solvent under acidic conditions until cyclization is complete (e.g., refluxing in the presence of a strong acid like polyphosphoric acid or sulfuric acid).

  • The reaction is monitored by TLC or GC.

  • After completion, the reaction mixture is cooled and neutralized.

  • The product is extracted into an organic solvent, washed, dried, and concentrated.

  • The final product, this compound, is purified by techniques such as distillation or column chromatography.

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_cyclization Cyclization Conditions o_bromophenol o-Bromophenol intermediate 1-bromo-2'-(2,2-dimethoxyethyl)benzene o_bromophenol->intermediate Step 1: O-Alkylation acetal 2-Bromoacetaldehyde dimethyl acetal acetal->intermediate Step 1: O-Alkylation base K₂CO₃, 1,4-Dioxane base->intermediate Step 1: O-Alkylation acid Acid, Heat product This compound acid->product Step 2: Cyclization

Caption: Two-step synthesis of this compound from o-bromophenol.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aryl bromide functionality, making it an excellent substrate for a wide range of cross-coupling reactions. The benzofuran ring itself can also undergo electrophilic substitution, although the presence of the deactivating bromine atom influences the regioselectivity of such reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 7-position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[7][8]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

The ability to participate in these reactions makes this compound a valuable precursor for creating libraries of substituted benzofurans for screening in drug discovery programs.

Other Transformations
  • Lithiation/Grignard Formation: The aryl bromide can be converted into an organolithium or Grignard reagent by treatment with an appropriate organometallic reagent (e.g., n-butyllithium or magnesium metal). These highly reactive intermediates can then be quenched with various electrophiles to introduce a wide range of functional groups at the 7-position.

  • Electrophilic Aromatic Substitution: While the benzene ring is somewhat deactivated by the bromine atom, it can still undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the fused furan ring and the bromine atom will determine the position of the incoming electrophile.

Visualization of Key Reactions

Reactions main This compound suzuki Suzuki Coupling (R-B(OH)₂) main->suzuki Pd cat. sonogashira Sonogashira Coupling (R-C≡CH) main->sonogashira Pd/Cu cat. buchwald Buchwald-Hartwig (R₂NH) main->buchwald Pd cat. lithiation Lithiation / Quench (1. n-BuLi, 2. E⁺) main->lithiation prod_suzuki 7-Arylbenzofuran suzuki->prod_suzuki prod_sonogashira 7-Alkynylbenzofuran sonogashira->prod_sonogashira prod_buchwald 7-Aminobenzofuran buchwald->prod_buchwald prod_lithiation 7-Substituted-benzofuran lithiation->prod_lithiation

Caption: Key synthetic transformations of this compound.

Applications in Research and Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][7] this compound serves as a critical starting material for accessing novel derivatives with therapeutic potential.

  • Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of drugs for a variety of conditions, including gout, viral infections, and cancer.[4] Benzofuran derivatives have demonstrated a wide range of pharmacological effects, including antihistamine, antitumor, and antiarrhythmic properties.[1]

  • Drug Discovery: The ability to easily functionalize the 7-position allows for the creation of compound libraries for high-throughput screening. This is crucial in the early stages of drug discovery for identifying lead compounds with desired biological activity. For instance, benzofuran-containing molecules have been investigated as inhibitors of enzymes and as antagonists for receptors involved in cardiovascular diseases.[1][9]

  • Materials Science: Beyond pharmaceuticals, this compound is also utilized in the synthesis of dyes, photosensitive materials, and polymers, where the benzofuran core can impart desirable electronic or photophysical properties.[4]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[4][5]

GHS Hazard Information
CategoryInformation
Pictogram(s) GHS06 (Skull and crossbones), GHS07 (Exclamation mark)
Signal Word Danger
Hazard Statement(s) H301: Toxic if swallowed.[5] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Precautionary Statement(s) P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][10] P264: Wash skin thoroughly after handling.[5][6] P270: Do not eat, drink or smoke when using this product.[5][10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][10] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][11]
Handling and Storage Recommendations
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Avoid contact with skin, eyes, and mucous membranes.[4] Personal Protective Equipment (PPE), including laboratory gloves, safety glasses, and a lab coat, is mandatory.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep in a dark place, under an inert atmosphere, to prevent degradation.[4]

  • First Aid: In case of skin contact, immediately wash off with soap and plenty of water.[12] For eye contact, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move the person into fresh air.[12] If swallowed, seek immediate medical attention.[5]

Conclusion

This compound is a highly valuable and versatile heterocyclic compound. Its well-defined physical and chemical properties, coupled with its accessible synthetic routes, make it an indispensable tool for synthetic chemists. The reactivity of the C7-bromo substituent, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient gateway to a vast chemical space of novel benzofuran derivatives. As the demand for new therapeutic agents and advanced materials continues to grow, the importance of key building blocks like this compound in driving innovation in research and development is set to increase.

References

Foreword: The Analytical Imperative in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of 7-Bromobenzofuran

In the landscape of modern drug development, the unambiguous structural elucidation of heterocyclic scaffolds is a cornerstone of success. Molecules like this compound are not merely chemical curiosities; they are pivotal intermediates and building blocks for novel therapeutic agents.[1][2] Their utility in synthesizing potential anti-gout, antiviral, and anticancer drugs underscores the critical need for robust, reliable, and reproducible characterization data.[1] An impurity or a misidentified isomer can derail a research program, leading to wasted resources and compromised results.

This guide provides a comprehensive, field-proven framework for the structural characterization of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require not just data, but a deep, causal understanding of the analytical techniques employed. We will move beyond rote procedures to explore the "why" behind the "how," ensuring that every analytical step is a self-validating system.

The Subject: this compound at a Glance

This compound is an aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a furan ring, with a bromine atom substituted at position 7. This specific substitution pattern dictates its unique physicochemical properties and reactivity.

  • Molecular Formula: C₈H₅BrO[3]

  • Molecular Weight: 197.03 g/mol [3]

  • Monoisotopic Mass: 195.95238 Da[3]

  • Appearance: Typically a solid at room temperature.[4]

The numbering of the benzofuran ring system is crucial for interpreting spectroscopic data. The following diagram illustrates the standard IUPAC numbering convention which will be used throughout this guide.

Caption: Molecular structure and IUPAC numbering of this compound.

Synthesis and Sample Purity: The Foundation of Good Data

The quality of any structural characterization is fundamentally dependent on the purity of the sample. A common and efficient route to this compound involves a two-step synthesis starting from o-bromophenol.[5]

Workflow for Synthesis and Analysis

Caption: General workflow from synthesis to definitive structural analysis.

This synthetic route is advantageous as it avoids heavy metal catalysts, simplifying purification and reducing environmental impact.[5] Post-synthesis, purification by column chromatography is essential. The integrity of the final structural data hinges on achieving >98% purity, which should be verified by a preliminary technique like GC-MS before committing to more extensive NMR or crystallographic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Fingerprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Theoretical Basis: The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-withdrawing groups (like bromine and the furan oxygen) deshield nearby protons, shifting their signals downfield (to higher ppm). Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets, with the magnitude of the splitting (coupling constant, J) providing crucial information about the spatial relationship between them.[6][7]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Proton PositionPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale
H-27.65 - 7.75Doublet (d)J2,3 ≈ 2.2Olefinic proton on the electron-deficient furan ring, coupled to H-3.
H-36.75 - 6.85Doublet (d)J3,2 ≈ 2.2Olefinic proton adjacent to the oxygen atom, coupled to H-2.
H-47.55 - 7.65Doublet (d)J4,5 ≈ 8.0Ortho to the electron-withdrawing bromine atom, significantly deshielded.
H-57.20 - 7.30Triplet (t)J5,4 ≈ 8.0, J5,6 ≈ 7.5"Normal" aromatic proton, split by both H-4 and H-6.
H-67.40 - 7.50Doublet (d)J6,5 ≈ 7.5Ortho to the furan oxygen's fusion point, deshielded relative to H-5.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

  • Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~12 ppm, centered at ~6 ppm, is appropriate. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to confirm the 1:1:1:1:1 proton ratio.

Causality and Interpretation: The predicted pattern is a direct consequence of the molecular structure. The two doublets with a small coupling constant (~2 Hz) are characteristic of the furan ring protons.[8] The remaining three signals in the aromatic region will form a pattern dictated by the bromine's position. A triplet flanked by two doublets is a classic signature of a 1,2,3-trisubstituted benzene ring, confirming the 7-bromo substitution pattern.

¹³C NMR Spectroscopy: The Carbon Skeleton

Theoretical Basis: ¹³C NMR provides a map of the carbon framework. Chemical shifts are highly sensitive to the electronic environment and hybridization. Quaternary carbons (those with no attached protons) typically show weaker signals due to longer relaxation times.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Carbon PositionPredicted δ (ppm)Rationale
C-2145.0 - 146.0Olefinic carbon adjacent to oxygen, highly deshielded.
C-3107.0 - 108.0Olefinic carbon beta to oxygen.
C-3a128.0 - 129.0Quaternary aromatic carbon at the ring junction.
C-4125.0 - 126.0Aromatic CH carbon.
C-5123.5 - 124.5Aromatic CH carbon.
C-6121.0 - 122.0Aromatic CH carbon.
C-7115.0 - 116.0Aromatic carbon directly bonded to bromine (ipso-carbon), shielded by the heavy atom effect.
C-7a154.0 - 155.0Quaternary aromatic carbon adjacent to oxygen, highly deshielded.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled spectrum to ensure all signals appear as singlets. A wider spectral width (~200 ppm) is required. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet at ~77.16 ppm.

Trustworthiness: The presence of eight distinct carbon signals immediately validates the molecular formula's carbon count. The chemical shifts, particularly the highly deshielded C-2 and C-7a carbons adjacent to the oxygen, and the relatively shielded C-7 attached to bromine, provide a self-consistent and trustworthy confirmation of the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures. For this compound, the most telling feature will be the isotopic pattern of bromine.

Expected High-Resolution MS (HRMS) Data:

  • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Molecular Ion [M+H]⁺: The calculated exact mass for C₈H₆BrO⁺ is 196.9602. HRMS should detect this ion with an accuracy of <5 ppm.

  • Isotopic Pattern: A critical diagnostic feature is the presence of two peaks of nearly equal intensity, separated by ~2 m/z units. This is the signature of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance.

Expected Electron Ionization (EI) Fragmentation: In a GC-MS experiment using EI, the molecule will fragment in a predictable way.

m/z ValueIonRationale
196/198[C₈H₅BrO]⁺Molecular ion (M⁺), showing the characteristic 1:1 bromine isotope pattern.
168/170[M - CO]⁺Loss of a neutral carbon monoxide molecule, a common fragmentation for furan rings.
117[M - Br]⁺Loss of a bromine radical. The resulting C₈H₅O⁺ fragment will not have the bromine isotope pattern.
89[C₇H₅]⁺Further fragmentation, likely loss of CO from the [M - Br]⁺ fragment.

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL onto a GC equipped with a standard capillary column (e.g., DB-5). Use a temperature program that elutes the compound as a sharp, symmetrical peak.

  • MS Detection: Acquire mass spectra across the eluted peak using EI at 70 eV.

  • Analysis: Examine the mass spectrum for the molecular ion and its isotopic pattern. Identify key fragment ions and propose a fragmentation pathway consistent with the structure.

Infrared (IR) Spectroscopy: Functional Group Analysis

Theoretical Basis: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic & Vinylic C-H
1610 - 1580C=C StretchAromatic Ring
1470 - 1440C=C StretchAromatic Ring
1250 - 1200C-O-C StretchAryl-alkyl ether
800 - 750C-H Bend (out-of-plane)1,2,3-trisubstituted benzene
650 - 550C-Br StretchAryl bromide

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound. The spectrum serves as a quick and reliable confirmation of the key structural motifs. The NIST Chemistry WebBook provides a reference spectrum for the parent benzofuran, which is an excellent comparison point.[9]

X-ray Crystallography: Unambiguous 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It yields a three-dimensional model of the molecule as it exists in the solid state, confirming not only the atom connectivity but also precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

  • Crystallization: Grow single crystals of this compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data.[10][11]

Authoritative Grounding: The final output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, and angles. This data provides irrefutable evidence of the 7-bromo substitution pattern and the planar geometry of the benzofuran core.

Conclusion: A Multi-Technique, Self-Validating Approach

The structural characterization of this compound is not achieved by a single technique but by the synergistic application of multiple analytical methods. NMR spectroscopy defines the carbon-hydrogen framework and atom connectivity. Mass spectrometry confirms the molecular weight and elemental composition (Br). IR spectroscopy verifies the presence of key functional groups. Finally, X-ray crystallography can provide an absolute 3D structure. Each technique validates the others, creating a cohesive and irrefutable body of evidence that establishes the molecule's identity and purity with the highest degree of confidence required for advanced research and drug development.

References

The Benzofuran Scaffold: A Technical Guide to its Expanding Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Found in a wide array of natural products and synthetic compounds, its derivatives exhibit a remarkable spectrum of biological activities.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the burgeoning therapeutic applications of benzofurans. We will explore the core mechanisms, structure-activity relationships (SAR), and key experimental data underpinning their potential as anticancer, neuroprotective, and antimicrobial agents. This document moves beyond a simple recitation of facts, offering insights into the causal relationships that drive experimental design and validating the therapeutic promise of this versatile molecular framework.

The Benzofuran Core: A Foundation for Pharmacological Diversity

The benzofuran scaffold is a fundamental structural unit in numerous biologically active compounds, from naturally occurring plant metabolites to clinically approved drugs.[3][5] Its rigid, planar structure and the presence of an oxygen heteroatom provide unique electronic and steric properties, making it an ideal anchor for molecular recognition by various biological targets. The versatility of this core allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[6]

General Synthetic Strategies

The development of potent benzofuran-based therapeutics is intrinsically linked to efficient synthetic methodologies. While numerous specialized routes exist, a common and effective approach is the Palladium-catalyzed Sonogashira cross-coupling reaction between an o-halophenol and a terminal alkyne, followed by an intramolecular cyclization (5-endo-dig).[7] This strategy offers a robust pathway to 2,3-disubstituted benzofurans, which are frequently associated with potent biological activity.

G cluster_0 Palladium-Catalyzed Synthesis of Benzofurans A o-Halophenol C Sonogashira Coupling (Pd Catalyst, CuI Co-catalyst) A->C B Terminal Alkyne B->C D Alkynylphenol Intermediate C->D Forms C-C bond E Intramolecular Cyclization (e.g., Base or Pd-catalyzed) D->E F 2,3-Disubstituted Benzofuran E->F Forms Furan Ring G cluster_0 VEGF Signaling Pathway cluster_1 Intracellular Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation Ras Ras VEGFR2->Ras Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Benzofuran Benzofuran Inhibitor Benzofuran->VEGFR2 Blocks ATP Binding Site PKC PKC PLCg->PKC Proliferation Cell Proliferation Angiogenesis Survival PKC->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes G cluster_0 Benzofuran's Multi-Target Strategy in Alzheimer's Disease APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme APP->BACE1 ACh Acetylcholine AChE AChE/BuChE ACh->AChE Degradation NMDA_R NMDA Receptor Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Overactivation ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Ab_Oligo Aβ Oligomers & Fibrils BACE1->Ab_Oligo Cleavage Neuron Neuronal Survival & Function AChE->Neuron Reduces Cholinergic Tone Ab_Oligo->Neuron Pathological Insults Excitotoxicity->Neuron Pathological Insults Oxidative_Stress->Neuron Pathological Insults Benzofuran Benzofuran Derivative Benzofuran->BACE1 Inhibits Benzofuran->AChE Inhibits Benzofuran->Ab_Oligo Inhibits Aggregation Benzofuran->Excitotoxicity Reduces Benzofuran->Oxidative_Stress Reduces

References

A Researcher's Guide to 7-Bromobenzofuran: Commercial Sourcing and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold and the Role of 7-Bromobenzofuran

The benzofuran moiety is a privileged heterocyclic scaffold frequently encountered in natural products and medicinally important compounds.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1] Within this class of molecules, this compound emerges as a particularly valuable building block for medicinal chemists and researchers in drug discovery. The strategic placement of the bromine atom at the 7-position provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of novel compounds for biological screening. This guide provides an in-depth overview of the commercial availability of this compound, considerations for quality assessment, and detailed protocols for its application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Properties of this compound

PropertyValueSource
Chemical Formula C₈H₅BrOPubChem[2]
Molecular Weight 197.03 g/mol PubChem[2]
CAS Number 133720-60-2PubChem[2]
Appearance SolidChemBK
IUPAC Name 7-bromo-1-benzofuranPubChem[2]

Commercial Availability: A Comparative Overview of Suppliers

The accessibility of this compound is critical for research and development timelines. Several chemical suppliers offer this reagent, though purity, available quantities, and lead times can vary. Below is a comparative table of notable suppliers. Researchers are advised to request the most current information and certificates of analysis directly from the suppliers.

SupplierProduct NumberPurityAvailable QuantitiesNotes
Sigma-Aldrich (MilliporeSigma) CDS022937Not specified25mgStates that analytical data is not collected for this product and the buyer assumes responsibility for confirming purity.[3]
Fisher Scientific Varies (distributor)VariesVariesDistributes products from other manufacturers, including Sigma-Aldrich.
Apollo Scientific PC400051Not specified250mg, 1g-
Crescent Chemical CDS022937-25MGNot specified25mg-
ChemUniverse --Custom quoteOffers bulk and custom synthesis inquiries.[4]
Pharmalego -VariesVariesLists a range of benzofuran building blocks.[5]
Ambeed -VariesVariesA supplier of various building blocks.[6]

Note: Pricing is subject to change and is best obtained directly from the supplier. The availability of bulk quantities may require a custom synthesis request.

Quality Control and Analytical Specifications: Ensuring Experimental Success

Given that some suppliers, such as Sigma-Aldrich, explicitly state that the buyer is responsible for purity confirmation, a thorough in-house quality control of this compound is paramount.[3] Before use in any synthetic protocol, it is essential to verify the identity and purity of the starting material.

A comprehensive Certificate of Analysis (CoA) should ideally accompany the product. While a CoA for this compound was not publicly available, a representative CoA for a similar benzofuran derivative, this compound-3(2H)-one, highlights the key analytical data researchers should expect.[7]

Key components of a Certificate of Analysis include:

  • Compound Information: Product name, catalog number, CAS number, molecular formula, and molecular weight.

  • Batch Information: Batch number, storage conditions, and retest date.

  • Quality Control Summary:

    • Appearance: Physical state and color.

    • ¹H NMR Spectrum: Confirmation of the chemical structure.

    • Purity (HPLC): Quantification of the compound's purity, typically as a percentage.

If a CoA is not provided or is incomplete, researchers should perform their own analytical characterization, including ¹H NMR, ¹³C NMR, and LC-MS, to ensure the material meets the required specifications for their experiments.

Synthetic Utility: Enabling Rapid Diversification

The bromine atom at the 7-position of the benzofuran ring is the key to its synthetic versatility, serving as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide range of substituents, a crucial step in structure-activity relationship (SAR) studies during drug development.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron species.[8] This reaction is invaluable for the synthesis of biaryl and vinyl-substituted benzofurans.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd2_complex Ar-Pd(II)-X Ln pd0->pd2_complex Ar-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)2) pd2_r_complex Ar-Pd(II)-R Ln pd2_complex->pd2_r_complex R-B(OR)2, Base transmetalation->pd2_r_complex base Base pd2_r_complex->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

This protocol is adapted from a general procedure for the Suzuki coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.04 equivalents)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2 equivalents)

  • 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Add the 2 M aqueous sodium carbonate solution (2 equivalents).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-arylbenzofuran.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.

  • Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.

  • Solvent System: The use of a biphasic solvent system (dioxane/water) ensures that both the organic and inorganic reagents are sufficiently soluble.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation that is often challenging using classical methods.[8][9] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of 7-aminobenzofuran derivatives.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd2_complex Ar-Pd(II)-X Ln pd0->pd2_complex Ar-X oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_amide_complex Ar-Pd(II)-NR2 Ln pd2_complex->pd2_amide_complex R2NH, Base amine_coordination->pd2_amide_complex base Base pd2_amide_complex->pd0 Ar-NR2 reductive_elimination Reductive Elimination product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is a general procedure for the amination of aryl bromides.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equivalents)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1 equivalent), the amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.01 equivalents), and XPhos (0.02 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous, degassed toluene to the Schlenk tube to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aminobenzofuran derivative.

Causality of Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, promoting the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that is crucial for the catalytic cycle.

  • Anhydrous and Degassed Solvent: The catalytic system is sensitive to both oxygen and water. Using an anhydrous and degassed solvent is critical to prevent catalyst deactivation and ensure high yields.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel benzofuran derivatives with potential applications in drug discovery and development. While several commercial suppliers exist, researchers must be diligent in verifying the purity and identity of the material. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the efficient and modular synthesis of diverse compound libraries based on the this compound scaffold, thereby accelerating the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling with 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[1] This reaction is prized for its typically mild conditions, broad functional group tolerance, and its ability to introduce the alkynyl moiety, a versatile functional group that can be further elaborated.[1][2]

Benzofuran scaffolds are prevalent in a multitude of biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties. The ability to functionalize the benzofuran core at specific positions is therefore of significant interest. This application note provides a detailed guide to the Sonogashira coupling of 7-bromobenzofuran, a key intermediate for the synthesis of novel benzofuran derivatives with potential applications in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss key considerations for successful execution.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a co-catalyzed process, traditionally employing a palladium complex and a copper(I) salt.[3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) intermediate.[4]

  • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.[4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (7-alkynylbenzofuran) and regenerate the active Pd(0) catalyst.[4]

The Copper Cycle:

  • Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt. In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed to form a copper acetylide intermediate.[1] This species is then ready to participate in the transmetalation step of the palladium cycle.

The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions, often at room temperature.[1]

Visualizing the Catalytic Pathway

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation CuX CuX Ar-Pd(II)-X(L2)->CuX Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR + CuX, Base - Base-HX Cu-C≡CR->Ar-Pd(II)-X(L2)

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Arylbenzofurans

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities, including anti-tumor, anti-oxidative, anti-bacterial, and anti-viral properties. Specifically, functionalization at the 7-position of the benzofuran ring system offers a unique vector for molecular exploration in drug discovery, allowing for the introduction of diverse substituents that can modulate a compound's steric and electronic properties, and thus its pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, prized for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acid coupling partners.[1] This guide provides an in-depth examination of the Suzuki coupling of 7-bromobenzofuran, offering a detailed protocol and a discussion of the critical parameters that govern the success of this transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the this compound, forming a palladium(II) intermediate. This is often the rate-limiting step of the reaction.

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product, 7-arylbenzofuran, from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle for this compound pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate 7-Benzofuranyl-Pd(II)L_n-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation coupled_intermediate 7-Benzofuranyl-Pd(II)L_n-Ar transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 product 7-Arylbenzofuran reductive_elimination->product reagents This compound + Ar-B(OH)₂ + Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling of this compound.

Key Parameters for a Successful Coupling

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.

ParameterCommon Choices for BromobenzofuransRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligandsTetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst that is often effective for the coupling of bromoarenes.[2] For more challenging couplings, a combination of a palladium(II) source like palladium acetate with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can enhance catalytic activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical for the transmetalation step. Potassium carbonate is a widely used and effective base.[3] For less reactive systems, stronger bases like potassium phosphate or cesium carbonate can be more effective. The base is typically used in excess (2-3 equivalents).[2]
Solvent Dioxane/Water, DMF, Toluene, EthanolA mixture of an organic solvent and water is often employed.[1] Dioxane/water is a common choice as it facilitates the dissolution of both the organic substrates and the inorganic base.[2] Dimethylformamide (DMF) can be used for reactions requiring higher temperatures.[4]
Boronic Acid Arylboronic acidsA slight excess of the boronic acid (1.1-1.5 equivalents) is typically used to drive the reaction to completion. The purity of the boronic acid is crucial, as impurities can inhibit the catalyst.
Temperature 80-110 °CThe reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or catalyst. For many bromobenzofuran couplings, a temperature range of 80-100 °C is effective.[5]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The amount of solvent should be sufficient to create a stirrable slurry, typically to achieve a concentration of 0.1-0.2 M with respect to the this compound.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 7-arylbenzofuran.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a stronger base such as K₃PO₄ or Cs₂CO₃, or employing a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand). Ensure that the reagents and solvents are of high purity and that the reaction is performed under strictly anaerobic conditions.

  • Homocoupling of Boronic Acid: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid. Thoroughly degassing the solvents and maintaining a positive pressure of an inert gas is crucial to minimize this side reaction.

  • Debromination: In some cases, hydrodebromination of the starting material can occur. This can sometimes be suppressed by adjusting the reaction temperature or the choice of base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 7-arylbenzofurans from this compound. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the synthesis of novel benzofuran derivatives for drug discovery and materials science.

References

Application Notes and Protocol for the Palladium-Catalyzed Heck Reaction of 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for performing the Mizoroki-Heck reaction on 7-bromobenzofuran, a key substrate for the synthesis of functionalized benzofuran derivatives. Benzofurans are prevalent structural motifs in pharmaceuticals, natural products, and organic materials. The Heck reaction offers a powerful and versatile method for C-C bond formation, enabling the introduction of vinyl groups at the 7-position of the benzofuran core. This guide details the reaction mechanism, provides a rationale for reagent selection, and presents a robust, step-by-step protocol suitable for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene, forming a substituted alkene.[1] Discovered independently by Tsutomu Mizoroki and Richard F. Heck, this transformation has become a cornerstone of modern organic synthesis, earning Heck the 2010 Nobel Prize in Chemistry.[2] Its significance lies in its ability to forge carbon-carbon bonds with high efficiency, functional group tolerance, and predictable stereoselectivity, typically favoring the trans isomer.[2]

For drug development professionals and medicinal chemists, the benzofuran scaffold is of particular interest due to its presence in numerous biologically active compounds. The ability to functionalize specific positions, such as the C7 position, is crucial for structure-activity relationship (SAR) studies. The Heck reaction provides a direct route to 7-vinylbenzofurans, which are versatile intermediates for further chemical transformations.

Reaction Principle and Catalytic Cycle

The Heck reaction operates via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of four primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[1]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond.

  • Syn-β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, also in a syn fashion, to form the final substituted alkene product and a hydridopalladium(II) species. This step dictates the regioselectivity and stereoselectivity of the product.

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base neutralizes the generated hydrobromic acid (HBr).

Heck_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) alkene_coord [Ar-Pd(II)(Alkene)L₂]⁺X⁻ oa_complex->alkene_coord Alkene Coordination (+ Alkene) insertion_complex R-CH₂-CH(Ar)-Pd(II)L₂X alkene_coord->insertion_complex Migratory Insertion product_complex [H-Pd(II)(Product)L₂]⁺X⁻ insertion_complex->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base, - BH⁺X⁻) prod 7-Vinylbenzofuran (Product) product_complex->prod center sub1 This compound (Ar-X) sub1->oa_complex sub2 Alkene sub2->alkene_coord base Base base->product_complex

Caption: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.

Guide to Reagent Selection

The success of the Heck reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes the role of each component and provides common examples suitable for the coupling of this compound.

ComponentRole & RationaleExamples & Notes
Aryl Halide The electrophilic partner. Reactivity generally follows the trend I > Br > Cl. This compound is a moderately reactive aryl bromide, making it a good substrate.This compound
Alkene The nucleophilic partner. Electron-deficient alkenes (e.g., acrylates, styrenes) are often more reactive. The reaction typically occurs at the less substituted carbon of the double bond.Styrene, Methyl acrylate, Butyl acrylate, Acrylonitrile
Palladium Precatalyst The source of the active Pd(0) catalyst. Pd(II) salts like Pd(OAc)₂ are reduced in situ, while Pd(0) complexes can be used directly.[3]Pd(OAc)₂: Palladium(II) acetate (common, air-stable).Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0) (a Pd(0) source).[4]
Ligand Stabilizes the Pd(0) catalyst, prevents precipitation of palladium black, and modulates reactivity and selectivity. For aryl bromides, phosphine ligands are typically required.[2]PPh₃: Triphenylphosphine (standard monodentate ligand).P(t-Bu)₃: Tri(tert-butyl)phosphine (bulky, electron-rich ligand, effective for less reactive halides).[5]
Base Neutralizes the H-X acid produced in the catalytic cycle, regenerating the Pd(0) catalyst. Both organic and inorganic bases are effective. The choice can influence reaction rate and side reactions.[6]Et₃N: Triethylamine (organic, common).K₂CO₃: Potassium carbonate (inorganic, often used in polar solvents).[7]Cs₂CO₃: Caesium carbonate (stronger inorganic base, good for challenging substrates).[5]
Solvent Solubilizes reactants and catalyst. High-boiling polar aprotic solvents are most common as they facilitate the reaction at elevated temperatures.[2]DMF: N,N-Dimethylformamide.DMAc: N,N-Dimethylacetamide.Dioxane: A less polar option.[5]
Additive A phase-transfer catalyst can be essential when using inorganic bases in organic solvents or in biphasic systems to facilitate interaction between the base and the catalytic complex.[6]TBAB: Tetrabutylammonium bromide.

Detailed Experimental Protocol

This protocol describes the Heck coupling of this compound with styrene as a representative alkene.

Materials & Equipment:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Styrene (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate, Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine, PPh₃ (0.04 mmol, 4 mol%)

  • Potassium carbonate, K₂CO₃ (2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for aqueous work-up and column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • Place this compound (197 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol) into a dry Schlenk flask equipped with a magnetic stir bar.

    • Scientist's Note: An inert atmosphere is crucial to prevent oxidation of the phosphine ligand and the active Pd(0) species, which can deactivate the catalyst.[2]

    • Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe.

    • Add styrene (173 µL, 1.5 mmol) to the mixture via syringe.

    • Scientist's Note: Using an excess of the alkene can help drive the reaction to completion.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100-120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The disappearance of this compound indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Scientist's Note: The water washes remove the DMF solvent and inorganic salts (K₂CO₃ and KBr byproduct).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., starting from 98:2).

    • Combine the fractions containing the pure product and remove the solvent in vacuo to obtain 7-styrylbenzofuran.

Experimental Workflow Visualization

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add solids (Substrate, Pd(OAc)₂, PPh₃, K₂CO₃) to Schlenk flask. start->setup inert 2. Establish Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x). setup->inert addition 3. Add Solvents & Liquid Reagents - Add anhydrous DMF. - Add Styrene. inert->addition reaction 4. Heat Reaction - Stir at 100-120 °C for 12-24h. - Monitor by TLC/GC-MS. addition->reaction workup 5. Aqueous Work-up - Cool to RT. - Dilute with EtOAc/Water. - Separate layers and wash. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Column Chromatography. workup->purify end End: Pure 7-Styrylbenzofuran purify->end

Caption: Step-by-step workflow for the Heck reaction of this compound.

References

The Strategic Utility of 7-Bromobenzofuran in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Within this versatile class of compounds, 7-Bromobenzofuran emerges as a pivotal building block, offering a strategic handle for the late-stage functionalization and diversification of drug candidates. The bromine atom at the 7-position provides a reactive site for a variety of powerful cross-coupling reactions, enabling the introduction of diverse molecular fragments and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a focus on detailed protocols for key synthetic transformations.

The Significance of the 7-Position in Benzofuran Scaffolds

Functionalization at the 7-position of the benzofuran ring system is a key strategy in the development of novel therapeutics.[6] This position projects substituents into a distinct vector of chemical space compared to the more commonly substituted 2- and 3-positions. This allows for probing unique interactions with biological targets and optimizing drug-like properties. The introduction of aryl, heteroaryl, amino, and vinyl groups at this position has been shown to be crucial for the biological activity of various compounds, including kinase inhibitors and serotonin receptor modulators.[7][8]

Synthesis of the Key Intermediate: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. A common and efficient method for the preparation of this compound involves a two-step process starting from readily available o-bromophenol.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis of this compound obromophenol o-Bromophenol reagents1 K₂CO₃, DMF Reflux obromophenol->reagents1 acetal 2-Bromoacetaldehyde dimethyl acetal acetal->reagents1 intermediate 1-Bromo-2-(2,2-dimethoxyethoxy)benzene reagents2 Acid (e.g., PPA) Heat intermediate->reagents2 product This compound reagents1->intermediate reagents2->product

Caption: Synthesis of this compound from o-bromophenol.

Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)benzene

  • To a stirred solution of o-bromophenol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 equiv.) and 2-bromoacetaldehyde dimethyl acetal (1.2 equiv.).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to this compound

  • Add the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene to a suitable acidic medium, such as polyphosphoric acid (PPA).

  • Heat the mixture with stirring. The reaction is typically exothermic.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture and carefully quench with ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Key Applications in Pharmaceutical Synthesis: Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-nitrogen bonds.[9][10]

Suzuki-Miyaura Coupling: Synthesis of 7-Arylbenzofurans

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[9][10] This reaction is widely used in the synthesis of biaryl scaffolds, which are prevalent in many kinase inhibitors.[7] The introduction of an aryl or heteroaryl group at the 7-position of the benzofuran ring can significantly impact the compound's binding affinity and selectivity.

Suzuki_Coupling start This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->catalyst boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->catalyst product 7-Arylbenzofuran catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Degas the reaction mixture by purging with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling of a Bromobenzofuran Derivative

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acidMethyl 5-phenylbenzofuran-2-carboxylate95[11]
24-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate96[11]
34-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate94[11]

Note: The data in this table is for the analogous methyl 5-bromobenzofuran-2-carboxylate and serves as a representative example of the efficiency of Suzuki couplings on the benzofuran scaffold.

Heck Reaction: Synthesis of 7-Vinylbenzofurans

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a powerful tool for the synthesis of substituted alkenes.[12][13] In the context of this compound, this reaction allows for the introduction of vinyl groups, which can serve as versatile intermediates for further functionalization or as key pharmacophores in their own right.

Heck_Reaction start This compound catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Et₃N) Solvent (e.g., DMF) start->catalyst alkene Alkene (e.g., Styrene) alkene->catalyst product 7-Vinylbenzofuran catalyst->product

Caption: Heck reaction of this compound with an alkene.

Protocol 3: General Procedure for the Heck Reaction of this compound

  • To a solution of this compound (1.0 equiv.) and the desired alkene (1.5 equiv.) in a suitable solvent such as DMF or acetonitrile, add a palladium catalyst, for instance, Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 equiv.).

  • Add a base, typically a tertiary amine such as triethylamine (Et₃N, 2.0 equiv.).

  • Degas the mixture and heat it under an inert atmosphere to a temperature ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 7-vinylbenzofuran product.

Buchwald-Hartwig Amination: Synthesis of 7-Aminobenzofurans

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine.[9][14] This reaction has revolutionized the synthesis of arylamines, which are key components of many pharmaceuticals. Applying this reaction to this compound allows for the direct introduction of primary or secondary amines, providing access to a diverse range of compounds with potential activity as, for example, serotonin receptor modulators.[8][15]

Buchwald_Hartwig_Amination start This compound catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start->catalyst amine Amine (R₂NH) amine->catalyst product 7-(Dialkylamino)benzofuran catalyst->product

Caption: Buchwald-Hartwig amination of this compound.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate.

  • Purify the product by flash chromatography.

Table 2: Key Parameters for Palladium-Catalyzed Cross-Coupling Reactions

ReactionTypical CatalystTypical LigandTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O80-110
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-120
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its strategic bromine handle allows for the application of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups at the 7-position. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this compound in their quest for novel and effective therapeutics. The ability to readily functionalize this scaffold underscores its importance in modern medicinal chemistry and drug discovery programs.

References

7-Bromobenzofuran as an intermediate for anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 7-Bromobenzofuran as a Key Intermediate for the Synthesis of Novel Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2] This guide focuses on the strategic use of this compound as a versatile intermediate for generating novel anticancer drug candidates. The bromine atom at the 7-position serves as a crucial synthetic handle, enabling late-stage functionalization through modern cross-coupling reactions. This approach allows for the rapid diversification of the benzofuran core to explore structure-activity relationships (SAR) and optimize therapeutic efficacy.[3][4] Herein, we provide detailed protocols, explain the rationale behind experimental choices, and discuss the biological context of targeting key cancer pathways, such as the VEGFR-2 signaling cascade, with derivatives synthesized from this intermediate.

Introduction: The Benzofuran Scaffold in Oncology

Benzofuran derivatives have consistently demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[5] Their rigid, planar structure and ability to form key interactions with biological targets make them ideal starting points for drug design.[6] In oncology, benzofuran-based molecules have been successfully developed as inhibitors of critical cancer-related targets, such as tubulin polymerization, various protein kinases, and growth factor receptors.[7][8] The ability to strategically substitute the benzofuran ring is paramount to tuning the molecule's potency, selectivity, and pharmacokinetic properties.

This compound: A Strategic Intermediate

The utility of this compound lies in the synthetic versatility of its C7-bromo group. This halogen atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[9][10] This capability is central to the concept of Late-Stage Functionalization (LSF) , a powerful strategy in modern drug discovery.[11][12] LSF allows for the introduction of diverse chemical moieties late in a synthetic sequence, enabling the efficient generation of a library of analogues from a common intermediate for SAR exploration.[13][14]

Physicochemical Properties and Safety Data

Proper handling of this compound is essential for laboratory safety. The following table summarizes its key properties and hazard information.

PropertyValueSource(s)
CAS Number 133720-60-2[10]
Molecular Formula C₈H₅BrO[10]
Molecular Weight 197.03 g/mol [10]
Appearance Solid
Boiling Point ~233.8 °C (Predicted)
Melting Point 57.5 °C[15]
Density ~1.61 g/cm³ (Predicted)[16]
GHS Hazard Codes H301/H302, H312, H315, H319, H332, H335[6][15]
Signal Word Danger[17]
Safety Summary Toxic/Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a chemical fume hood.[6][15]

Synthetic Workflow & Experimental Protocols

The following workflow illustrates the strategic use of this compound to synthesize a diverse library of potential anticancer agents via Suzuki-Miyaura cross-coupling.

G cluster_0 Synthesis of Intermediate cluster_1 Diversification via Cross-Coupling cluster_2 Biological Evaluation Start o-Bromophenol Intermediate This compound Start->Intermediate Two-step synthesis [6] Coupling Suzuki-Miyaura Coupling (Protocol 3.1) Intermediate->Coupling Library Library of 7-Aryl-benzofuran Derivatives Coupling->Library Partners Diverse Aryl/Heteroaryl Boronic Acids (R-B(OH)₂) Partners->Coupling Screening Anticancer Screening (e.g., VEGFR-2 Kinase Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Partners Optimize 'R' group

Caption: General workflow from this compound to SAR analysis.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol details the synthesis of 7-(pyridin-4-yl)benzofuran, a representative C-C coupled product. Pyridine moieties are common in kinase inhibitors, making this a relevant example. The procedure is adapted from established methods for coupling aryl halides with heteroaryl boronic acids.[18][19][20]

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂], is essential for the catalytic cycle.[19] Pd(PPh₃)₄ is often effective for a range of substrates.

  • Base: A base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[21] Carbonates are commonly used and offer a good balance of reactivity and substrate tolerance.

  • Solvent System: An organic solvent like 1,4-dioxane or DMF, often with a small amount of water, is used.[18][22] Water can help dissolve the base and facilitate the activation of the boronic acid. The system must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Materials & Reagents:

  • This compound (1.0 equiv)

  • 4-Pyridinylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 197 mg, 1.0 mmol), 4-pyridinylboronic acid (147 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The mixture should be degassed again by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 7-(pyridin-4-yl)benzofuran.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Context: Targeting the VEGFR-2 Signaling Pathway

Many benzofuran-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), which are critical drivers of tumor growth and proliferation.[23] A key RTK is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the primary mediator of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[1][16]

Inhibition of VEGFR-2 blocks the downstream signaling cascade, preventing endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its blood supply.[24] 7-Aryl-benzofuran derivatives, synthesized from this compound, can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, competing with endogenous ATP and preventing receptor autophosphorylation.

G VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF PKC->RAF mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation mTOR->Survival Inhibitor 7-Aryl-benzofuran Derivative Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling and point of inhibition.

Conclusion

This compound is a high-value intermediate for the synthesis of potential anticancer therapeutics. Its strategic C7-bromo position facilitates rapid analogue synthesis via robust palladium-catalyzed cross-coupling reactions, embodying the principles of late-stage functionalization. This approach enables medicinal chemists to efficiently explore the structure-activity relationships of benzofuran derivatives as inhibitors of key oncogenic pathways like VEGFR-2. The protocols and concepts outlined in this guide provide a solid foundation for researchers aiming to leverage this versatile scaffold in the discovery and development of next-generation cancer therapies.

References

Introduction: The Intersection of Privileged Scaffolds and Precision Targets

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 7-Bromobenzofuran in the Synthesis of Kinase Inhibitors

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1][2][3] The human kinome, comprising over 500 enzymes, governs a vast array of cellular processes, and its dysregulation is a known driver of numerous diseases, particularly cancer.[4] The development of small molecule kinase inhibitors, therefore, represents a cornerstone of targeted therapy.[2][5] Central to the success of these inhibitors is the concept of the "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.

The benzofuran nucleus is a quintessential example of such a scaffold.[6][7][8][9] This heterocyclic compound, consisting of a fused benzene and furan ring, is a structural unit found in numerous natural products and synthetic molecules with a wide spectrum of potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[10][11][12][13] Its rigid, planar structure and rich electron density make it an ideal foundation for building molecules that can effectively interact with the ATP-binding pocket of kinases.[14][15]

This guide focuses on a particularly valuable building block for kinase inhibitor synthesis: This compound . The strategic placement of the bromine atom transforms the benzofuran scaffold from a mere structural core into a versatile platform for complex molecular assembly, enabling chemists to explore chemical space and engineer potent and selective kinase inhibitors.

The Chemical Utility of the 7-Bromo Position

The bromine atom at the 7-position of the benzofuran ring is not a passive feature; it is a highly reactive and versatile chemical handle. Its utility is primarily realized through transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The primary advantages conferred by the 7-bromo substituent are:

  • Predictable Reactivity: As an aryl halide, it serves as an excellent electrophile in a variety of powerful coupling reactions.

  • Vectorial Synthesis: It provides a specific site for molecular elaboration, allowing for the controlled, directional synthesis of complex derivatives. This is crucial for optimizing interactions with specific amino acid residues within the kinase active site.

  • Access to Key Coupling Chemistries: The 7-bromo position is primed for participation in cornerstone reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. This versatility allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, which are common features of potent kinase inhibitors.

Below is a workflow diagram illustrating the central role of this compound in a typical synthetic campaign targeting kinase inhibitors.

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Functionalization & Optimization cluster_2 Phase 3: Biological Evaluation Start This compound (Starting Material) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Start->Coupling Aryl Halide Intermediate 7-Aryl/Heteroaryl-Benzofuran (Key Intermediate) Coupling->Intermediate Forms C-C bond Modification Further Chemical Modification (e.g., at C2 or C3 position) Intermediate->Modification Final Final Kinase Inhibitor Candidate Modification->Final Screening Kinase Panel Screening (IC50 Determination) Final->Screening Cell Cell-Based Assays (e.g., Anti-proliferation) Screening->Cell Lead Candidate

Caption: General workflow for developing kinase inhibitors starting from this compound.

Application Protocol: Synthesis of a 7-Arylbenzofuran Scaffold via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl systems, a common motif in kinase inhibitors.[16][17] It involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide.[18][19] The protocol below details a representative synthesis of a 7-arylbenzofuran intermediate, a core structure for inhibitors targeting kinases such as VEGFR-2 and EGFR.[14][20]

Causality and Experimental Rationale
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected as the catalyst. It is a reliable and commercially available Pd(0) source that readily initiates the catalytic cycle by undergoing oxidative addition with the this compound.[16]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base. Its role is crucial for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to the palladium center.[18][21]

  • Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane is an excellent solvent for the organic starting materials and the palladium catalyst. The presence of water is essential to dissolve the inorganic base and aids in the formation of the active boronate species.[16][21]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br (this compound) pd2_complex [Ar-Pd(II)L₂(Br)] ox_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl [Ar-Pd(II)L₂(Ar')] transmetalation->pd2_biaryl Br⁻ boronate Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ boronate->transmetalation red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol

Materials & Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inerting the System: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 30 mL for a 10 mmol scale) and deionized water (e.g., 6 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask. The mixture may change color upon catalyst addition.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-18 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete (disappearance of the starting this compound), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 50 mL) and water (e.g., 50 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash them sequentially with water and then with brine. This removes residual inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-arylbenzofuran product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data & Expected Outcomes

The following table provides representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established chemical principles.[16][21]

EntryArylboronic AcidProductExpected Yield (%)Purity (by HPLC)
1Phenylboronic acid7-Phenylbenzofuran85-95%>98%
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)benzofuran80-90%>98%
33-Pyridinylboronic acid7-(Pyridin-3-yl)benzofuran70-85%>97%
44-(Trifluoromethyl)phenylboronic acid7-(4-(Trifluoromethyl)phenyl)benzofuran75-88%>98%

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

Conclusion and Future Directions

This compound stands as a validated and highly effective starting material in the synthesis of kinase inhibitors. Its strategic bromo-substituent provides a reliable anchor point for sophisticated molecular engineering via robust cross-coupling chemistry. The Suzuki-Miyaura protocol detailed here is a foundational step, enabling the creation of diverse 7-arylbenzofuran libraries. These intermediates can be further functionalized at other positions (e.g., C2 or C3) to optimize potency, selectivity, and pharmacokinetic properties against specific kinase targets. As the demand for novel and highly selective kinase inhibitors continues to grow, the strategic application of versatile building blocks like this compound will remain indispensable to the field of medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromobenzofuran by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-bromobenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. We will move beyond simple step-by-step instructions to explain the fundamental principles and causality behind each experimental choice, empowering you to troubleshoot effectively and adapt these protocols to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when planning the purification of this compound.

Q1: What is the essential first step before attempting column chromatography?

A1: The indispensable first step is to develop a separation method using Thin-Layer Chromatography (TLC) . Attempting to run a column without prior TLC analysis is inefficient and risks the loss of valuable material. TLC serves as a small-scale, rapid predictor of the separation you will achieve on the column, allowing you to identify the optimal solvent system (mobile phase) for your specific crude mixture.[1]

Q2: What stationary phase is recommended for purifying this compound?

A2: For standard preparative flash chromatography, silica gel 60 with a particle size of 40-63 µm (230-400 mesh) is the industry standard and is highly effective for a molecule like this compound.[2][3] The polarity of silica gel provides a good matrix for separating moderately polar compounds from non-polar impurities or more polar byproducts. Given that this compound is an aromatic heterocycle, its primary interaction with the stationary phase will be through polar interactions with the silanol groups of the silica.

Q3: What is a good starting solvent system (mobile phase) for TLC analysis?

A3: this compound (MW: 197.03 g/mol , XLogP3: 3.0) is a relatively non-polar compound.[4] Therefore, a non-polar solvent system is the logical starting point. The most common and effective mobile phases for compounds of this type are mixtures of a hydrocarbon and a slightly more polar solvent.[5]

A systematic approach is to start with a very non-polar system and gradually increase the polarity.

System IDMobile Phase CompositionPolarityRecommended Use Case
SYS-01 100% Hexanes (or Heptane)Very LowTo check for very non-polar impurities. This compound should have an Rf near 0.
SYS-02 2% Ethyl Acetate in HexanesLowA good starting point. Observe the movement of the spot.
SYS-03 5% Ethyl Acetate in HexanesLow-MedOften close to the optimal polarity. A literature example for a similar compound used a 5:1 petroleum ether:ethyl acetate ratio, which is ~17% ethyl acetate.[6]
SYS-04 10% Ethyl Acetate in HexanesMediumIf the compound is still not moving significantly.

Note: Heptane is often recommended as a less toxic alternative to hexane.[7]

Q4: What is the ideal Retention Factor (Rf) on TLC for good separation on a column?

A4: The ideal Rf value for the compound of interest is between 0.25 and 0.35 .

  • Why this range? An Rf in this range ensures a balance between resolution and efficiency.

    • If Rf is too high (> 0.5): The compound will elute too quickly from the column, moving close to the solvent front. This results in poor separation from less polar impurities.

    • If Rf is too low (< 0.2): The compound will be strongly adsorbed to the silica. This requires an excessive volume of solvent to elute, leading to long run times and significant band broadening, which decreases resolution and purity.

Q5: How much crude material can I load onto my column?

A5: The loading capacity depends on the difficulty of the separation. A general rule of thumb for silica gel is a loading capacity of 1-10% of the silica gel mass .

  • Easy Separation (ΔRf > 0.2): You can load more material, perhaps 5-10% (e.g., 5-10 g of crude material on 100 g of silica).

  • Difficult Separation (ΔRf < 0.1): You must reduce the load significantly to 1-2% or even less (e.g., 1 g of crude material on 100 g of silica) to achieve baseline separation. Overloading the column is a primary cause of failed purifications.

Section 2: Detailed Experimental Protocols

These protocols provide a self-validating workflow to ensure a successful purification.

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

This protocol is critical for identifying the mobile phase that will be used in the main column purification.

  • Prepare Samples: Dissolve a small amount of your crude this compound mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate. Prepare a separate solution of a pure standard, if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the standard side-by-side on a silica gel TLC plate, about 1 cm from the bottom.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (start with one from the table above). Ensure the solvent level is below the spots. Cover the chamber to allow the atmosphere to saturate with solvent vapor.

  • Visualize: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analyze & Iterate: Calculate the Rf value for your target compound and any impurities.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

    • If the Rf is not in the 0.25-0.35 range, adjust the polarity of your mobile phase.

      • To increase Rf, add more of the polar solvent (e.g., increase % of ethyl acetate).

      • To decrease Rf, add more of the non-polar solvent (e.g., decrease % of ethyl acetate).

    • Repeat steps 3-5 until the ideal Rf is achieved and you can see clear separation between the this compound spot and major impurities.

Workflow for Purification Success

G cluster_prep Preparation & Optimization cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude this compound TLC TLC Analysis (Protocol 1) Crude->TLC Column_Setup Prepare Column TLC->Column_Setup Optimal Solvent Rf = 0.25-0.35 Load Load Sample Column_Setup->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Overall workflow from crude material to pure product.

Protocol 2: Step-by-Step Flash Column Chromatography
  • Column Packing:

    • Select an appropriately sized glass column with a stopcock.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). The consistency should be like a milkshake.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use gentle air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed. Never let the silica bed run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (e.g., DCM). Add a small amount of silica gel (1-2x the mass of the crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better resolution.

  • Elution:

    • Carefully add the optimized mobile phase to the column.

    • Begin collecting fractions in test tubes as the solvent starts to drip from the column outlet.

    • Apply gentle, steady pressure using a pump or house air to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Monitoring:

    • Monitor the elution of your compound by spotting every few fractions onto a TLC plate and developing it.

    • Once pure fractions (containing only the spot for this compound) are identified, combine them in a larger flask.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses common problems in a question-and-answer format.

Problem: My compound won't elute from the column, or is eluting very slowly (Rf is too low).
  • Q: What is the most likely cause?

    • A: Your mobile phase is not polar enough. The compound has a very high affinity for the silica stationary phase and is not being effectively displaced by the solvent.

  • Q: How do I fix this during a run?

    • A: You can perform a gradient elution . Gradually and carefully increase the percentage of the polar solvent in your mobile phase. For example, if you are running 5% Ethyl Acetate/Hexanes, switch to 7%, then 10%, and so on. Make these changes slowly to avoid cracking the silica bed or compromising separation.

  • Q: How do I prevent this in the future?

    • A: Re-run your initial TLC analysis (Protocol 1) to find a solvent system that gives an Rf between 0.25 and 0.35.

Problem: My compound is eluting with the solvent front (Rf ~ 1).
  • Q: What is the most likely cause?

    • A: Your mobile phase is too polar. The compound has a low affinity for the silica and is spending all its time in the mobile phase, resulting in no separation.

  • Q: Can I fix this during a run?

    • A: Unfortunately, this is very difficult to fix once the compound has started eluting. The best course of action is to collect everything, evaporate the solvent, and restart the purification with a less polar solvent system.

  • Q: How do I prevent this in the future?

    • A: Re-run your TLC analysis, starting with a much less polar system (e.g., 1-2% Ethyl Acetate/Hexanes or even 100% Hexanes) to find the optimal Rf.

Problem: I'm getting poor separation between this compound and an impurity (overlapping spots on TLC).

G cluster_options Troubleshooting Options cluster_actions Corrective Actions Start Problem: Poor Separation (ΔRf is small) Opt1 Option 1: Fine-Tune Polarity Start->Opt1 Opt2 Option 2: Change Solvent System Start->Opt2 Opt3 Option 3: Check Column Conditions Start->Opt3 Action1 Slightly decrease mobile phase polarity to increase separation on silica. Opt1->Action1 Action2 Switch one solvent. (e.g., Hexane/EtOAc -> Hexane/DCM) This changes selectivity. Opt2->Action2 Action3 Reduce sample load. Ensure column is packed well. Opt3->Action3

Caption: Decision tree for troubleshooting poor separation.

  • Q: My Rf is in the right range, but an impurity is too close. What should I do?

    • A1: Fine-Tune Polarity: A very small decrease in mobile phase polarity can sometimes increase the separation factor (ΔRf). Try reducing the polar component by 1-2% and re-running the TLC.

    • A2: Change Solvent Selectivity: The interaction between solutes, stationary phase, and mobile phase is a complex triangle. If an ethyl acetate/hexanes system isn't working, the relative affinities of your compounds for the solvent might be too similar. Try a different solvent system with a different character, such as Dichloromethane/Hexanes or Toluene/Hexanes. This can alter the elution order and improve separation.[5]

    • A3: Check Loading: As mentioned in FAQ Q5, overloading is a common cause of poor separation. If your separation is difficult, you must use less material.

Problem: I suspect my compound is degrading on the silica gel.
  • Q: What are the signs of degradation?

    • A: You may see streaking on the TLC plate originating from the main spot, or the appearance of new, more polar spots in your collected fractions that were not in the original crude mixture. You may also experience a lower than expected yield of the purified product.

  • Q: How can I prevent this?

    • A: Silica gel is slightly acidic and can cause degradation of sensitive compounds.

      • Deactivate the Silica: You can neutralize the silica by adding ~1% triethylamine (Et₃N) to your mobile phase.[5] This is particularly useful if your compound has acid-sensitive functional groups.

      • Use a Different Stationary Phase: In rare cases, you may need to switch to a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.

References

Technical Support Center: Synthesis of 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-bromobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Part 1: Synthesis Route via o-Bromophenol and a Haloacetaldehyde Acetal

This common and cost-effective two-step method involves the initial etherification of o-bromophenol followed by an acid-catalyzed intramolecular cyclization. While seemingly straightforward, this route is not without its potential for side reactions that can impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial side reaction in the etherification of o-bromophenol?

A1: The most prevalent initial side reaction is the C-alkylation of the o-bromophenol, competing with the desired O-alkylation. This occurs because the phenoxide ion is an ambident nucleophile with reactive sites on both the oxygen and the aromatic ring. While O-alkylation is generally favored, certain conditions can promote the formation of C-alkylated byproducts.

Q2: My cyclization step is sluggish or incomplete. What are the likely causes?

A2: An incomplete cyclization of the intermediate, 1-bromo-2-(2,2-dialkoxyethoxy)benzene, can be attributed to several factors. Insufficient acid strength or concentration may not effectively catalyze the reaction. The presence of excess water in the reaction mixture can also hinder the reaction. Finally, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times, to proceed to completion.

Q3: I am observing an unexpected isomer in my final product. How is this possible?

A3: The formation of regioisomers during the acid-catalyzed cyclization is a known, though less common, side reaction. Mechanistically, the cyclization proceeds via an oxonium ion intermediate. While cyclization at the carbon ortho to the bromo-substituent is sterically and electronically favored, under certain conditions, cyclization at the other ortho position (C6) can occur, leading to isomeric benzofuran byproducts[1].

Troubleshooting Guide: Common Side Reactions & Solutions
  • Observation: TLC or GC-MS analysis of the crude product from the first step shows multiple spots/peaks with similar mass to the desired O-alkylated intermediate.

  • Root Cause: The phenoxide ion, formed by the deprotonation of o-bromophenol, can undergo electrophilic attack on the ring (C-alkylation) in addition to the oxygen (O-alkylation). Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more nucleophilic and thus favoring C-alkylation.

  • Solutions:

    • Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents do not solvate the phenoxide oxygen as strongly, favoring O-alkylation.

    • Base Selection: Use a non-nucleophilic base such as potassium carbonate or cesium carbonate to generate the phenoxide in situ.

    • Temperature Control: Running the reaction at a moderate temperature can help favor the thermodynamically controlled O-alkylation product.

  • Observation: The crude product after the cyclization step contains a significant amount of the starting intermediate, 1-bromo-2-(2,2-dialkoxyethoxy)benzene, or the hydrolyzed aldehyde, 2-(2-bromophenoxy)acetaldehyde.

  • Root Cause: The acid-catalyzed cyclization is a reversible process. Insufficient acid, low temperatures, or the presence of water can shift the equilibrium towards the starting materials. The acetal is also susceptible to hydrolysis under acidic conditions, which can compete with the cyclization.

  • Solutions:

    • Acid Catalyst: Use a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like BF₃·OEt₂ to drive the reaction forward.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry. The use of a Dean-Stark trap can be beneficial for removing water formed during the reaction.

    • Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or GC. In some cases, a higher boiling point solvent may be necessary to achieve the required temperature for efficient cyclization.

Step 1: Synthesis of 1-bromo-2-(2,2-dimethoxyethoxy)benzene

  • To a stirred solution of o-bromophenol (1 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2 eq).

  • Slowly add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Acid-Catalyzed Cyclization to this compound

  • Dissolve the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene in a suitable high-boiling solvent like toluene or chlorobenzene.

  • Add polyphosphoric acid (PPA) (typically 10-20 wt%) to the solution.

  • Heat the mixture to reflux (110-130 °C) for 4-8 hours, monitoring the cyclization by GC-MS.

  • Upon completion, cool the reaction, quench with an ice-water mixture, and extract with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase and concentrate to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography. A common purification method involves distillation at 140-150 °C[2].

Visualization of the Reaction Pathway and Side Reactions

cluster_step1 Step 1: Etherification cluster_step2 Step 2: Cyclization o-Bromophenol o-Bromophenol Intermediate 1-Bromo-2-(2,2-dimethoxyethoxy)benzene o-Bromophenol->Intermediate O-Alkylation (Desired) C-Alkylated Byproduct C-Alkylated Byproduct o-Bromophenol->C-Alkylated Byproduct C-Alkylation (Side Reaction) This compound This compound (Product) Intermediate->this compound Desired Cyclization Isomeric Byproduct Isomeric Benzofuran Intermediate->Isomeric Byproduct Isomeric Cyclization Unreacted Intermediate Unreacted Intermediate Intermediate->Unreacted Intermediate Incomplete Reaction

Caption: Reaction pathway for the two-step synthesis of this compound, highlighting potential side reactions.

Part 2: Synthesis Route via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed methods, such as the Sonogashira coupling followed by cyclization, offer an alternative and often more versatile route to substituted benzofurans. However, these reactions come with their own set of challenges, primarily related to catalyst activity and unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in a Sonogashira coupling for benzofuran synthesis?

A1: The most frequent side reaction is the homocoupling of the terminal alkyne, leading to the formation of a symmetrical diyne byproduct. Another common issue is the dehalogenation of the aryl halide starting material. Both of these side reactions consume starting materials and reduce the overall yield of the desired product.

Q2: My palladium catalyst appears to have deactivated. What could be the cause?

A2: Palladium catalyst deactivation can occur for several reasons. The presence of oxygen can lead to the oxidation of the active Pd(0) species. Impurities in the starting materials or solvents can also poison the catalyst. In some cases, the formation of palladium black (insoluble palladium particles) indicates catalyst decomposition and loss of activity.

Q3: Why is a co-catalyst like copper(I) iodide often used, and what are the potential downsides?

A3: Copper(I) iodide is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This generally accelerates the reaction. However, the use of copper can also promote the unwanted homocoupling of the alkyne. Therefore, in some cases, a copper-free Sonogashira protocol may be preferred.

Troubleshooting Guide: Common Side Reactions & Solutions
  • Observation: A significant amount of a symmetrical diyne byproduct is observed in the reaction mixture.

  • Root Cause: This is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst.

  • Solutions:

    • Deoxygenation: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

    • Copper-Free Conditions: If homocoupling is persistent, consider a copper-free Sonogashira protocol. This may require a different palladium catalyst/ligand system and potentially higher reaction temperatures.

    • Slow Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Observation: The reaction stalls before completion, or a low yield of the desired product is obtained, often with the formation of palladium black.

  • Root Cause: The palladium catalyst is sensitive and can be deactivated by oxygen, impurities, or thermal decomposition. The choice of ligand is also crucial for stabilizing the active catalytic species.

  • Solutions:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) to stabilize the palladium center and promote oxidative addition.

    • Strictly Anhydrous and Anaerobic Conditions: Ensure all glassware is oven-dried, and solvents are rigorously deoxygenated.

    • Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to more side reactions. Optimize the catalyst loading for your specific substrates.

  • To an oven-dried Schlenk flask, add the o-halo-phenol (e.g., 2-bromo-6-iodophenol) (1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., triethylamine, THF, or a mixture).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.

  • Upon completion of the coupling, the cyclization to the benzofuran may occur in situ or require heating to a higher temperature.

  • Work-up the reaction by filtering off the catalyst, followed by an aqueous workup and extraction.

  • Purify the crude product by column chromatography.

Visualization of the Troubleshooting Workflow

Low_Yield Low Yield or Incomplete Reaction Check_Catalyst Check_Catalyst Low_Yield->Check_Catalyst Is Palladium Black observed? Side_Products Significant Side Product Formation Identify_Byproduct Identify_Byproduct Side_Products->Identify_Byproduct What is the major byproduct? Catalyst_Deactivation Catalyst_Deactivation Check_Catalyst->Catalyst_Deactivation Yes Check_Reagents Check_Reagents Check_Catalyst->Check_Reagents No Improve_Inert_Atmosphere Degas solvents, use Schlenk line Catalyst_Deactivation->Improve_Inert_Atmosphere Solution Change_Ligand Use more robust phosphine ligand Catalyst_Deactivation->Change_Ligand Solution Incomplete_Reaction Incomplete_Reaction Check_Reagents->Incomplete_Reaction Starting material remains? Increase_Temp Increase reaction temperature Incomplete_Reaction->Increase_Temp Solution Increase_Time Increase reaction time Incomplete_Reaction->Increase_Time Solution Homocoupling Homocoupling Identify_Byproduct->Homocoupling Diyne Dehalogenation Dehalogenation Identify_Byproduct->Dehalogenation Dehalogenated starting material Copper_Free Switch to copper-free conditions Homocoupling->Copper_Free Solution Slow_Addition Slowly add alkyne Homocoupling->Slow_Addition Solution Check_Base Use a less coordinating base Dehalogenation->Check_Base Solution

Caption: A troubleshooting workflow for palladium-catalyzed this compound synthesis.

References

Technical Support Center: 7-Bromobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromobenzofuran reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the synthesis and purification of this compound. Our approach is rooted in mechanistic principles and practical, field-proven solutions to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and reliable method is a two-step synthesis starting from o-bromophenol and a protected bromoacetaldehyde, such as 2-bromoacetaldehyde dimethyl acetal.[1] The first step is an O-alkylation to form the intermediate 1-bromo-2'-(2,2-dimethoxyethyl)benzene, followed by an acid-catalyzed intramolecular cyclization to yield this compound.[1]

Q2: Why is purification of the crude this compound product often challenging?

The challenges in purification often arise from the presence of unreacted starting materials, side products from competing reactions, and the potential for polymerization. The similarity in polarity between the desired product and certain impurities can make separation by standard techniques like column chromatography difficult without careful optimization.

Q3: What are the expected spectroscopic signatures for pure this compound?

Pure this compound is a solid at room temperature.[2] Key analytical data includes:

  • Molecular Formula: C₈H₅BrO[2]

  • Molecular Weight: 197.03 g/mol [2]

  • Appearance: Solid[2]

For detailed characterization, refer to techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Troubleshooting Guide: Common Impurities and Their Removal

This section addresses specific impurities that may arise during the synthesis of this compound and provides detailed protocols for their removal.

Issue 1: Presence of Unreacted Starting Material (o-bromophenol)

Symptoms:

  • A broad peak corresponding to a phenolic -OH in the ¹H NMR spectrum of the crude product.

  • An odor characteristic of phenol in the isolated product.

  • Co-elution with the product in non-polar solvent systems during TLC analysis.

Causality: Incomplete O-alkylation in the first step of the synthesis is the primary cause. This can be due to insufficient reaction time, inadequate base, or decomposition of the alkylating agent.

Troubleshooting Workflow:

Caption: Workflow for removing o-bromophenol impurity.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).[1][3][4] The basic wash will deprotonate the acidic o-bromophenol, forming the water-soluble sodium o-bromophenoxide, which will partition into the aqueous layer.

  • Separation: Carefully separate the aqueous layer from the organic layer.

  • Back-Washing: To ensure complete removal, you can wash the organic layer again with the basic solution.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.

Reagent Purpose Rationale
Ethyl Acetate/Diethyl EtherOrganic SolventDissolves the organic compounds.
1 M NaOH or sat. NaHCO₃Basic SolutionDeprotonates the acidic o-bromophenol for removal into the aqueous layer.[5]
Brine (sat. NaCl)Washing AgentRemoves residual water from the organic layer.
Na₂SO₄/MgSO₄Drying AgentRemoves trace amounts of water from the organic solvent.
Issue 2: Formation of Regioisomeric Impurity (5-Bromobenzofuran)

Symptoms:

  • Complex multiplets in the aromatic region of the ¹H NMR spectrum that are inconsistent with the pattern for this compound.

  • Spots on the TLC plate that are very close to the product spot, indicating similar polarities.

  • Mass spectrometry data showing a peak with the same mass-to-charge ratio as the desired product.

Causality: While the primary reaction is expected to yield the 7-bromo isomer from o-bromophenol, alternative cyclization pathways, though less favored, could potentially lead to the formation of other isomers like 5-Bromobenzofuran, especially if reaction conditions are not stringently controlled.[6] The formation of regioisomers is a known challenge in some benzofuran syntheses.[7]

Troubleshooting Workflow:

Caption: Workflow for separating regioisomeric impurities.

Detailed Protocol: Flash Column Chromatography

  • Adsorbent Selection: Use silica gel as the stationary phase.

  • Solvent System Optimization: The key to separating regioisomers is finding a solvent system with the right polarity to differentiate between the subtle structural differences. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • Recommended Starting Gradient: 100% Hexane to 95:5 Hexane/Ethyl Acetate.

  • TLC Analysis: Monitor the separation of the isomers using TLC. The isomer with a slightly different polarity should show a distinct spot from the main product.

  • Column Packing and Loading: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution and Fraction Collection: Begin eluting with the optimized solvent system, collecting small fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC or GC-MS to identify the pure fractions containing this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard adsorbent for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for fine-tuning of polarity to resolve closely related isomers.
Monitoring TLC, GC-MSTo track the separation and identify pure fractions.
Issue 3: Presence of Dibrominated Byproducts

Symptoms:

  • Mass spectrometry data showing peaks corresponding to a dibrominated product (C₈H₄Br₂O).

  • Additional signals in the aromatic region of the ¹H NMR spectrum.

Causality: Over-bromination can occur if there are sources of electrophilic bromine present under conditions that favor aromatic substitution on the benzofuran ring. While less common in this specific synthesis, it is a known side reaction for benzofurans.[8][9]

Troubleshooting: Similar to the removal of regioisomers, careful flash column chromatography is the most effective method. The increased polarity and molecular weight of the dibrominated species should allow for good separation from the desired monobrominated product. A less polar solvent system than that used for regioisomer separation might be effective.

Issue 4: Formation of Polymeric Material

Symptoms:

  • A dark, tar-like residue in the reaction flask.

  • Broad, unresolved humps in the baseline of the ¹H NMR spectrum.

  • Difficulty in filtering the reaction mixture.

Causality: Furan and its derivatives are susceptible to polymerization under strongly acidic conditions.[10] The acid-catalyzed cyclization step, if not carefully controlled (e.g., excessive temperature or prolonged reaction time), can lead to the formation of polymeric byproducts.

Troubleshooting Workflow:

References

Technical Support Center: Troubleshooting Failed 7-Bromobenzofuran Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 7-bromobenzofuran. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet crucial, transformation. The benzofuran core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to many discovery programs.[1]

This document moves beyond simple protocols to provide in-depth, mechanistic-driven troubleshooting. Our goal is to empower you to diagnose issues logically and optimize your reaction conditions based on a sound understanding of the underlying chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, high-level guidance.

Q1: My reaction shows no conversion, and I've recovered only my this compound starting material. What's the most likely culprit?

A: This typically points to a failure in the first step of the catalytic cycle: oxidative addition . The Pd(0) catalyst is likely not inserting into the carbon-bromine bond of the this compound. This can be due to an inactive catalyst (e.g., oxidized to Pd(II) before the reaction starts), a catalyst system not potent enough for this specific heteroaryl halide, or catalyst inhibition.[2] Ensure your reaction is rigorously degassed and consider switching to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) which can facilitate oxidative addition with electron-rich heteroaryl halides.[3]

Q2: My boronic acid/ester is decomposing, leading to low yields and protodeboronation byproducts. Why is this happening and how can I stop it?

A: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with heteroaryl boronic acids or under harsh basic conditions.[4][5] This occurs when the boronic acid is consumed before it can transmetalate to the palladium center. To mitigate this, you can:

  • Use a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH or Cs₂CO₃).[6]

  • Switch to a more stable boronic acid derivative, like a pinacol ester (Bpin) or an MIDA boronate ester, which slowly hydrolyzes in situ to release the active boronic acid, keeping its concentration low and minimizing side reactions.[5]

  • Ensure your catalyst is highly active to make the productive coupling reaction faster than the decomposition pathway.[5]

Q3: I am observing significant homocoupling of my boronic acid partner. What causes this?

A: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[4] If your palladium precatalyst is not fully reduced to the active Pd(0) state or if the reaction is not properly degassed, you will favor this side reaction. Meticulous degassing (e.g., multiple vacuum/argon cycles) is critical. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes help, provided the ligands are suitable for the main reaction.[7]

Q4: The reaction is very slow or stalls before completion. What factors control the reaction rate?

A: The rate of a Suzuki reaction is influenced by nearly every component. Key factors include:

  • Catalyst/Ligand: The ligand's electronic and steric properties dictate the rates of oxidative addition and reductive elimination. Bulky, electron-donating ligands are often required for challenging substrates.[2][8]

  • Base: The base is crucial for activating the boronic acid for transmetalation.[9] Its strength and solubility can dramatically affect the rate.

  • Solvent: The solvent system must solubilize all components and can influence the aggregation state of the catalyst and the rate of transmetalation. Biphasic systems (e.g., Toluene/Water, Dioxane/Water) are common.[10]

  • Temperature: Higher temperatures generally increase the reaction rate, but can also accelerate catalyst decomposition and side reactions.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, question-driven workflows for resolving complex reaction failures.

Guide 1: Issue - Low to No Product Yield with Complex Mixture

Q: My TLC/LC-MS shows multiple unidentified byproducts, very little product, and some remaining starting material. How do I systematically diagnose and solve this?

A: A complex mixture indicates that multiple reaction pathways are competing, and the desired catalytic cycle is inefficient. This requires a systematic re-evaluation of your reaction parameters. The diagram below outlines a logical troubleshooting workflow.

G cluster_diagnosis Diagnosis Phase cluster_optimization Optimization Phase start Reaction Failure: Low Yield & Complex Mixture check_reagents 1. Verify Reagent Quality - Boronic acid purity? - Solvent anhydrous? - Base fresh? start->check_reagents check_setup 2. Scrutinize Reaction Setup - Effective degassing? - Air-free technique? - Correct temperature? check_reagents->check_setup Reagents OK opt_base 3. Re-screen Base - Try K3PO4 or Cs2CO3 - Consider fluoride (KF) check_setup->opt_base Setup OK opt_ligand 4. Change Ligand/Catalyst - Switch to Buchwald/Fu ligands (SPhos, XPhos, RuPhos) - Use a pre-catalyst (e.g., G3/G4) opt_base->opt_ligand If no improvement opt_solvent 5. Modify Solvent System - Dioxane/H2O - Toluene/H2O - Anhydrous (e.g., Toluene with TMSOK) opt_ligand->opt_solvent If still failing success Successful Coupling opt_ligand->success

Caption: Troubleshooting workflow for complex Suzuki reaction failures.

Expert Analysis & Causality:

The this compound system presents two key challenges: the C7-Br bond is on an electron-rich heterocyclic system, which can slow oxidative addition, and the benzofuran oxygen can potentially coordinate to the palladium center, altering its reactivity.[11]

  • Reagent Integrity is Paramount: Boronic acids can degrade on storage, forming boroxines or undergoing protodeboronation.[4] Always use high-purity, recently purchased or freshly prepared boronic acid/ester. Bases like K₃PO₄ can be hygroscopic; ensure they are dry and free-flowing. Solvents must be rigorously degassed to prevent catalyst oxidation.[7]

  • The Ligand Dictates Success: Standard ligands like PPh₃ are often insufficient for heteroaryl couplings.[2] More sophisticated biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to be both electron-rich (to promote oxidative addition) and bulky (to facilitate reductive elimination).[2][3] The choice of ligand is the most critical variable to screen.

  • Base and Solvent Synergy: The base and solvent work in concert. A strong base like Cs₂CO₃ might be effective but can also promote boronic acid decomposition if the catalytic turnover is slow.[12] Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can be effective for difficult heteroaryl-heteroaryl couplings, as they can prevent certain decomposition pathways.[13]

Guide 2: Issue - Protodeboronation of the Boronic Acid/Ester

Q: My main byproduct is the protonated version of my boronic acid coupling partner. How can I design an experiment to favor the Suzuki reaction over this decomposition pathway?

A: This is a classic case of kinetics: the rate of protodeboronation is competing with or exceeding the rate of transmetalation. Your goal is to accelerate transmetalation while suppressing the protonolysis of the C-B bond.

The Mechanism of Failure: Protodeboronation Protodeboronation can be catalyzed by acid or base and is highly dependent on reaction conditions.[5][14] In the basic medium of a Suzuki reaction, the formation of the boronate species [R-B(OH)₃]⁻ makes the organic group susceptible to protonolysis.

G Competing Pathways for Boronic Acid cluster_productive Productive Pathway (Desired) cluster_destructive Destructive Pathway (Undesired) B_Acid R-B(OH)2 (Boronic Acid) Transmetalation Transmetalation (with Ar-Pd(II)-X) B_Acid->Transmetalation Fast Turnover (High Catalyst Activity) Protodeboronation Protodeboronation (Proton Source, Base) B_Acid->Protodeboronation Slow Turnover (Low Catalyst Activity) Product Ar-R (Coupled Product) Transmetalation->Product Byproduct R-H (Decomposition) Protodeboronation->Byproduct

Caption: Kinetic competition between transmetalation and protodeboronation.

Experimental Strategy to Overcome Protodeboronation:

  • Use a "Slow-Release" Boron Source: Switch from a boronic acid to its corresponding pinacol (Bpin) or MIDA boronate ester. These are more stable and hydrolyze slowly under the reaction conditions to generate the boronic acid in situ.[5][15] This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition.

  • Optimize the Base: A meticulous base screen is essential. While stronger bases can accelerate the reaction, they may also accelerate decomposition.

    • Inorganic Carbonates/Phosphates: K₂CO₃ and K₃PO₄ are excellent starting points.[6][16]

    • Fluoride Sources: KF can be effective, especially if your substrate is sensitive to stronger bases.[9]

    • Organic Bases: In some cases, organic bases like triethylamine can be used, but they are generally less effective for activating the boronic acid.[16]

  • Accelerate the Catalytic Cycle: A more active catalyst will consume the boronic acid faster via the productive pathway. If you are using a standard catalyst like Pd(dppf)Cl₂, switching to a more active Buchwald pre-catalyst (e.g., SPhos Pd G3) can dramatically increase the rate of coupling relative to decomposition.[3]

Part 3: Data & Protocols

Table 1: Recommended Starting Conditions for Screening

For a typical reaction with this compound that has failed under initial conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O), the following table provides a logical progression for screening more robust conditions.

ParameterCondition A (Robust Start)Condition B (Anhydrous)Condition C (For Boronic Acid Instability)Rationale
Pd Source XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)SPhos Pd G3 (2 mol%)Buchwald pre-catalysts are highly active and air-stable. Pd₂(dba)₃ is a common Pd(0) source for anhydrous setups.[9]
Ligand (Included in Pre-catalyst)SPhos (4.4 mol%)(Included in Pre-catalyst)SPhos and XPhos are excellent general ligands for heteroaryl couplings, balancing activity and stability.[1][10]
Boron Reagent Arylboronic Acid (1.5 eq)Arylboronic Acid (1.5 eq)Arylboronic Pinacol Ester (1.5 eq)Pinacol esters provide enhanced stability against protodeboronation.[15]
Base K₃PO₄ (3.0 eq)K-trimethylsilanolate (TMSOK) (3.0 eq)K₂CO₃ (3.0 eq)K₃PO₄ is a strong, effective base. TMSOK is a soluble base for anhydrous conditions.[13] K₂CO₃ is a milder choice suitable for stable esters.[17]
Solvent 1,4-Dioxane / H₂O (5:1)Toluene (anhydrous)THF / H₂O (5:1)Dioxane is an excellent solvent for many Suzuki reactions. Anhydrous toluene prevents hydrolysis-related side reactions.[13][18]
Temperature 100 °C110 °C80 °CHigher temperatures are often needed but should be optimized to balance rate and decomposition.
Protocol: General Procedure for a Screening Reaction

This protocol outlines a robust setup for one of the screening conditions described above.

Objective: To couple this compound with a partner arylboronic acid using XPhos Pd G3.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • XPhos Pd G3 (0.02 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • 1,4-Dioxane, anhydrous, degassed

  • Deionized Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the reaction vessel, add this compound (e.g., 100 mg, 0.51 mmol), the arylboronic acid (0.76 mmol), K₃PO₄ (323 mg, 1.52 mmol), and XPhos Pd G3 (8.6 mg, 0.01 mmol).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 2.5 mL) followed by degassed water (e.g., 0.5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the intended reaction time (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS. Check for consumption of starting material and formation of the desired product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Solvent Effects on the Reactivity of 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 7-bromobenzofuran chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, with a specific focus on the critical role of solvent selection in determining the success of your reactions.

Our approach is rooted in mechanistic understanding. By explaining why a particular solvent system is chosen, we aim to empower you to troubleshoot effectively and optimize your synthetic routes. This resource is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems faced in the lab.

Troubleshooting Guides & FAQs

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for this compound, enabling the formation of C-C and C-N bonds. However, their success is profoundly sensitive to the reaction medium.[1][2][3][4]

A1: This is a classic challenge. While THF is a common solvent, its performance can be suboptimal for heteroaromatic substrates like this compound for several reasons.

  • Causality:

    • Poor Catalyst/Base Solubility: The inorganic base (e.g., K₂CO₃, K₃PO₄) has very low solubility in pure THF. The aqueous phase is essential for dissolving the base and activating the boronic acid to the boronate species, but inefficient mixing between the phases can slow down the reaction, leading to catalyst decomposition or side reactions.[5]

    • Catalyst Stability: The Pd(0) catalytic species can be unstable over long reaction times at elevated temperatures. If the desired coupling is slow, side reactions like protodebromination (replacement of -Br with -H) can become dominant.[6] This is often exacerbated by sources of protic impurities or inefficient base-mediated regeneration of the catalyst.

    • Oxygen Sensitivity: Inadequate degassing of the solvent allows dissolved oxygen to oxidize the active Pd(0) catalyst to inactive Pd(II) species and can promote homocoupling of the boronic acid.[6][7]

  • Troubleshooting & Recommended Actions:

    • Switch to a Biphasic Toluene or Dioxane System: Toluene or 1,4-dioxane with an aqueous base are often superior choices.[5][8] Dioxane, in particular, is miscible with water, creating a more homogeneous environment that can accelerate the reaction. Toluene provides a high boiling point and is less coordinating, which can be beneficial with certain ligands.[9]

    • Employ a Stronger, More Soluble Base: Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. These bases can accelerate the transmetalation step, which is often rate-limiting, and are more soluble in certain organic solvents.[6]

    • Rigorous Degassing is Non-Negotiable: Ensure your solvent is thoroughly degassed before use. The "freeze-pump-thaw" method (at least 3 cycles) is ideal. Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes can be effective for most applications.[7][10][11]

    • Consider a Different Ligand: If problems persist, the issue may lie with the ligand's inability to stabilize the catalyst. For challenging heteroaromatic substrates, consider more electron-rich, bulky phosphine ligands like SPhos or XPhos, which promote rapid oxidative addition and reductive elimination.[6]

A2: For Buchwald-Hartwig aminations, the choice between these solvents depends heavily on the amine coupling partner and the base used. However, a general hierarchy of performance can be established.

  • Causality & Solvent Roles:

    • Toluene: This nonpolar solvent is often the top choice for Buchwald-Hartwig reactions.[9][12] It does not coordinate strongly to the palladium center, leaving it more available to participate in the catalytic cycle. Its high boiling point is also advantageous.

    • 1,4-Dioxane: A very common and effective solvent.[8][9] Its polar, aprotic nature can help solubilize the amine and the palladium complex. However, for some early-generation catalysts, it was found to be essential for coupling aryl iodides, suggesting a specific role in stabilizing intermediates.[8]

    • DMF (and other polar aprotic solvents): While useful for solubilizing reagents, highly coordinating solvents like DMF can sometimes inhibit catalysis by competing with the amine or the aryl halide for coordination sites on the palladium atom. However, in some modern systems, DMF has been shown to be effective.[13]

  • Troubleshooting & Recommended Actions:

    • Start with Toluene: For most standard Buchwald-Hartwig aminations of this compound with a strong base like NaOtBu, toluene is the recommended starting point.[9]

    • Screen Dioxane as an Alternative: If you observe solubility issues or slow reaction rates in toluene, 1,4-dioxane is an excellent second choice.[9]

    • Use Polar Solvents Cautiously: Reserve solvents like DMF for specific cases, such as when using weaker, soluble organic bases (e.g., DBU) where reagent solubility is paramount.[13]

  • Data-Driven Solvent Comparison for Buchwald-Hartwig Amination: The following table, adapted from literature on the coupling of aryl bromides, illustrates the typical performance of different solvents.[9]

Coupling PartnerLigandBaseSolventConversion (%)
Bromobenzene + CarbazoleTrixiePhosNaOtBuToluene >95%
Bromobenzene + CarbazoleTrixiePhosNaOtBu1,4-Dioxane ~90%
Bromobenzene + CarbazoleTrixiePhosNaOtBuTHF~70%
Bromobenzene + CarbazoleTrixiePhosNaOtBuCPME~65%
Section 2: Metal-Halogen Exchange Reactions

Metal-halogen exchange, typically using organolithium reagents, is a powerful method for functionalizing this compound. Solvent choice here is absolutely critical and dictates the stability of the resulting organometallic intermediate.

A2: The issue likely lies with the stability of the 7-lithiobenzofuran intermediate in THF.

  • Causality:

    • Solvent-Mediated Decomposition: THF, while excellent for promoting the initial lithium-halogen exchange due to its polarity and coordinating ability, can be too reactive for certain organolithiums. The oxygen atom in THF can coordinate to the lithium cation, but the solvent itself can be deprotonated or undergo ring-opening, especially if the temperature is allowed to rise, leading to side reactions and a complex product mixture.

    • Temperature Control is Paramount: Even in a suitable solvent, allowing the temperature to rise above -78 °C can lead to the decomposition of the sensitive 7-lithiobenzofuran intermediate.

  • Troubleshooting & Recommended Actions:

    • Switch to a Non-Coordinating Solvent: The preferred solvent for lithium-halogen exchange on many aromatic systems is diethyl ether (Et₂O) or, for greater stability at higher temperatures, a nonpolar solvent like toluene or hexane, often with a coordinating additive like TMEDA (tetramethylethylenediamine). Et₂O is less prone to decomposition than THF.

    • Maintain Strict Temperature Control: Perform the reaction at a rigorously maintained -78 °C (a dry ice/acetone bath). After the exchange is complete, add the electrophile at this low temperature before allowing the reaction to warm slowly.

    • Inverse Addition: Add the n-BuLi solution slowly to the solution of this compound at -78 °C. This keeps the concentration of the highly reactive n-BuLi low at all times, minimizing side reactions with the solvent or product.

Visual Workflow & Protocols

Decision Workflow for Solvent Selection in Cross-Coupling

This diagram provides a logical pathway for selecting an appropriate solvent system for palladium-catalyzed reactions involving this compound.

Solvent_Selection_Workflow start Start: Reaction with This compound reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki C-C buchwald Buchwald-Hartwig Amination reaction_type->buchwald C-N other_cc Other Cross-Coupling (e.g., Heck, Sonogashira) reaction_type->other_cc Other suzuki_solvent Screen Solvents: 1. Dioxane/H₂O 2. Toluene/H₂O 3. 2-MeTHF/H₂O suzuki->suzuki_solvent buchwald_solvent Screen Solvents: 1. Toluene 2. 1,4-Dioxane buchwald->buchwald_solvent other_solvent Consult Literature for Specific Reaction Type other_cc->other_solvent troubleshoot Low Yield or Side Products? suzuki_solvent->troubleshoot buchwald_solvent->troubleshoot other_solvent->troubleshoot optimize Optimize: - Base (K₃PO₄, Cs₂CO₃) - Ligand (Bulky Phosphines) - Temperature - Degassing Protocol troubleshoot->optimize Yes end_ok Success troubleshoot->end_ok No end_fail Re-evaluate Strategy optimize->end_fail

Caption: Solvent selection workflow for cross-coupling reactions.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Degassing: Sparge the 1,4-dioxane and water with argon or nitrogen for at least 30 minutes prior to use.[7][10]

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Atmosphere Exchange: Evacuate the flask and backfill with the inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[6]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][10]

References

Troubleshooting Guide: Addressing Debromination in Key Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-Bromobenzofuran chemistry. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, this compound is an invaluable building block.[1] However, its utility can be hampered by a common and frustrating side reaction: unwanted cleavage of the C7-Br bond, or debromination.

This guide is designed for researchers, scientists, and drug development professionals who encounter this challenge. Here, we move beyond simple protocols to explore the mechanistic underpinnings of debromination and provide logical, field-tested solutions in a direct question-and-answer format.

This section tackles specific experimental scenarios where debromination is a prevalent issue.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I'm performing a Suzuki-Miyaura coupling with this compound and observing significant formation of benzofuran as a byproduct. What is causing this, and how can I fix it?

Answer:

The formation of benzofuran during a palladium-catalyzed cross-coupling reaction is a classic case of hydrodehalogenation (HDH), a side reaction that competes with your desired C-C bond formation.[2] The culprit is typically the formation of a palladium-hydride (Pd-H) species, which intercepts the catalytic cycle. Instead of undergoing reductive elimination to form your coupled product, the Pd-intermediate reacts with the hydride source, cleaving the C-Br bond and regenerating the Pd(0) catalyst.

The key to preventing this is to identify and eliminate the source of the hydride.

Root Causes & Solutions:

Potential CauseTroubleshooting Step & Rationale
Aggressive Base Switch to a milder, non-coordinating base. Strong, hindered bases like sodium tert-butoxide (NaOt-Bu), while excellent for promoting C-N coupling, can sometimes act as hydride donors via β-hydride elimination from the alkoxide. Solution: Use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3][4] These are less likely to generate Pd-H species and are effective for Suzuki couplings.
Solvent Choice Use anhydrous, degassed, aprotic solvents. Alcohols (e.g., isopropanol, ethanol) or even residual water can serve as hydride sources.[5][6] Solution: Switch to solvents like dioxane, THF, or toluene.[7] Crucially, ensure they are rigorously degassed (e.g., by sparging with argon for 30 minutes) to remove oxygen, which can promote side reactions like boronic acid homocoupling.[8]
High Temperature Lower the reaction temperature. High temperatures can accelerate the rate of debromination.[2] Many modern catalyst systems are highly active at lower temperatures. Solution: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. If the reaction is sluggish, a more active ligand may be needed rather than more heat.[9]
Ligand Selection Employ bulky, electron-rich phosphine ligands. The ligand is arguably the most critical variable. It modulates the electronic and steric properties of the palladium center, influencing the relative rates of oxidative addition, transmetalation, and reductive elimination.[10] Bulky ligands promote the desired reductive elimination step and can stabilize the catalyst, preventing the formation of undesired species. Solution: Use ligands like SPhos, XPhos, or RuPhos. These have been specifically designed for challenging cross-couplings and are highly effective at minimizing hydrodehalogenation.[11][12]

DIAGRAM: Troubleshooting Workflow for Debromination in Cross-Coupling

G start Observing >10% Debromination? check_base Is the base a strong alkoxide (e.g., NaOt-Bu)? start->check_base Yes switch_base Action: Switch to K₂CO₃ or K₃PO₄. check_base->switch_base Yes check_solvent Is the solvent protic (e.g., alcohol, water)? check_base->check_solvent No end_node Problem Resolved switch_base->end_node switch_solvent Action: Use anhydrous, degassed dioxane, THF, or toluene. check_solvent->switch_solvent Yes check_temp Is the temperature >100 °C? check_solvent->check_temp No switch_solvent->end_node lower_temp Action: Reduce temperature to 60-80 °C and monitor. check_temp->lower_temp Yes check_ligand Are you using a simple ligand (e.g., PPh₃)? check_temp->check_ligand No lower_temp->end_node switch_ligand Action: Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). check_ligand->switch_ligand Yes check_ligand->end_node No, re-evaluate starting material purity switch_ligand->end_node G cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Debromination Cycle pd0_d LₙPd(0) oa_d Oxidative Addition (Ar-Br) pd0_d->oa_d pd_ii_d LₙPd(II)(Ar)(Br) oa_d->pd_ii_d trans_d Transmetalation (R-B(OR)₂) pd_ii_d->trans_d pd_ii_r_d LₙPd(II)(Ar)(R) trans_d->pd_ii_r_d re_d Reductive Elimination pd_ii_r_d->re_d re_d->pd0_d Regenerates Catalyst product Product (Ar-R) re_d->product pd0_u LₙPd(0) oa_u Oxidative Addition (Ar-Br) pd0_u->oa_u pd_ii_u LₙPd(II)(Ar)(Br) oa_u->pd_ii_u pd_h LₙPd(II)(Ar)(H) pd_ii_u->pd_h Hydride Attack hydride Hydride Source (Base, Solvent, H₂O) hydride->pd_h re_u Reductive Elimination pd_h->re_u re_u->pd0_u Regenerates Catalyst dehalogenated Debrominated Product (Ar-H) re_u->dehalogenated

References

Technical Support Center: Reaction Condition Optimization for 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 7-Bromobenzofuran. This valuable heterocyclic compound is a key building block in the development of pharmaceuticals and advanced materials.[1][2] Its synthesis, while conceptually straightforward, presents several challenges where precise control over reaction conditions is paramount to achieving high yield and purity.

This guide is structured as an interactive troubleshooting and FAQ resource. It is designed for researchers, medicinal chemists, and process development scientists who are actively working with this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate experimental issues but also to build a robust and scalable process.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and commonly employed industrial synthesis of this compound proceeds via a two-step method starting from o-bromophenol.[3] This approach avoids the use of heavy metal catalysts, which simplifies purification and reduces environmental impact.[3] The general scheme is as follows:

  • O-Alkylation: Williamson ether synthesis between o-bromophenol and an acetaldehyde equivalent, typically 2-bromoacetaldehyde dimethyl acetal.

  • Cyclization: Acid-catalyzed intramolecular cyclization of the resulting ether intermediate, followed by elimination to form the benzofuran ring.

The following sections will address common issues encountered in each of these steps.

Troubleshooting Guide: O-Alkylation of o-Bromophenol

This initial step is critical for the overall success of the synthesis. Low yields or the formation of side products at this stage will complicate the subsequent cyclization and final purification.

Q1: My O-alkylation reaction shows low conversion, with a significant amount of unreacted o-bromophenol remaining. How can I drive the reaction to completion?

Answer: Low conversion in a Williamson ether synthesis involving a phenol is typically related to incomplete deprotonation, suboptimal reaction temperature, or insufficient reaction time.

  • Causality (The "Why"): The reaction requires the formation of a phenoxide ion, which is a much stronger nucleophile than the neutral phenol. The choice of base, its stoichiometry, and the solvent system are crucial for ensuring a sufficient concentration of this reactive intermediate.

  • Troubleshooting Steps:

    • Evaluate Your Base: Potassium carbonate (K₂CO₃) is commonly used, but for the relatively acidic o-bromophenol, it is generally effective.[3] However, if conversion is low, consider switching to a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃). The larger, softer cesium cation can lead to a more "naked" and reactive phenoxide anion, often accelerating the reaction.

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation (K⁺ or Cs⁺) while leaving the phenoxide nucleophile highly reactive. Ensure your solvent is anhydrous, as water can consume the base and hydrolyze the bromoacetal starting material.

    • Temperature and Time: These reactions are often run at elevated temperatures (80-120 °C) to ensure a reasonable rate.[3] If you observe low conversion, consider incrementally increasing the temperature by 10-20 °C or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 4-6 hours until no further consumption of the starting phenol is observed.

Table 1: Comparison of Conditions for O-Alkylation
ParameterStandard ConditionOptimized Condition for Higher ConversionRationale
Base K₂CO₃ (2.5 equiv.)Cs₂CO₃ (2.0 equiv.)Increased base strength and solubility enhances phenoxide formation.
Solvent AcetonitrileAnhydrous DMFHigher boiling point allows for increased reaction temperature; superior at solvating cations.
Temperature 80 °C100-120 °CProvides more thermal energy to overcome the activation barrier.
Time 12 hours18-24 hours (Monitored)Ensures the reaction has sufficient time to proceed to completion.

Q2: I'm observing a significant side product that appears to be from C-alkylation. How can I improve the selectivity for O-alkylation?

Answer: The formation of C-alkylated byproducts is a classic competing pathway in phenoxide chemistry. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the ortho/para positions of the aromatic ring.

  • Causality (The "Why"): According to Hard and Soft Acid and Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the carbon atoms of the ring are "soft" centers. The selectivity is influenced by the nature of the cation, the solvent, and the electrophile. "Free" or less-coordinated phenoxide ions tend to favor C-alkylation.

  • Troubleshooting Steps:

    • Favor O-Alkylation Conditions: Use of a potassium salt (like K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile generally favors O-alkylation. The potassium ion forms a tighter ion pair with the oxygen atom, increasing the nucleophilicity at that site relative to the ring carbons.

    • Avoid Protic Solvents: Protic solvents (like ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, leaving the carbon positions more accessible and promoting C-alkylation.

    • Temperature Control: While higher temperatures increase the reaction rate, they can sometimes decrease selectivity. If C-alkylation is a major issue, try running the reaction at the lower end of the effective temperature range (e.g., 70-80 °C) for a longer period.

Troubleshooting Guide: Acid-Catalyzed Cyclization

The second step involves an intramolecular electrophilic aromatic substitution to form the furan ring. The efficiency of this step depends entirely on the choice and concentration of the acid catalyst and the reaction temperature.

Q3: My cyclization reaction is very slow or stalls completely, leaving unreacted ether intermediate.

Answer: Incomplete cyclization points to an insufficiently strong acid catalyst or suboptimal reaction conditions to facilitate the necessary dehydration steps.

  • Causality (The "Why"): The reaction proceeds by protonation of an acetal oxygen, followed by loss of methanol to form an oxonium ion. This ion then generates a key electrophile (a protonated aldehyde) which is attacked by the electron-rich benzene ring. A final dehydration step yields the aromatic benzofuran. This cascade requires a strong acid capable of promoting these dehydrations efficiently.

  • Troubleshooting Steps:

    • Select a Powerful Dehydrating Acid: While simple acids like sulfuric acid can work, specialized dehydrating acids are often more effective. Polyphosphoric acid (PPA) is a classic choice, acting as both an acid catalyst and a powerful dehydrating agent.[4] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another highly effective, albeit aggressive, option known for promoting clean cyclodehydrations.[5][6]

    • Increase Temperature: These cyclizations often require significant thermal energy. Reaction temperatures in the range of 120-180 °C are common.[3] If the reaction is sluggish, a higher temperature may be required to drive the final elimination step.

    • Ensure Water Removal: The reaction generates two molecules of methanol and one of water. If these are not effectively removed (e.g., by heat or a dehydrating acid), they can inhibit the reaction equilibrium. Using a strong dehydrating acid like PPA is the most direct way to address this.

Table 2: Comparison of Acid Catalysts for Cyclization
Acid CatalystTypical Temp.AdvantagesDisadvantages
Sulfuric Acid (conc.) 100-140 °CInexpensive, readily available.Can cause charring and sulfonation side products at high temperatures.
Polyphosphoric Acid (PPA) 110-160 °CExcellent dehydrating agent, promotes clean cyclization.[4]Highly viscous and can be difficult to stir and work up.
Eaton's Reagent 40-80 °CExtremely powerful, often works at lower temperatures.[5]Can be too reactive for sensitive substrates; requires careful handling.
p-Toluenesulfonic Acid (PTSA) 120-180 °C (with Dean-Stark)Solid, easy to handle.Less powerful; often requires azeotropic removal of water.

Frequently Asked Questions (FAQs)

Q: Are there any one-pot or metal-catalyzed alternatives for synthesizing this compound? A: Yes, the literature describes numerous palladium-catalyzed methods for benzofuran synthesis, such as Sonogashira coupling of an o-halophenol with an alkyne followed by cyclization, or palladium-catalyzed enolate arylation.[7][8][9][10] While these methods are powerful for generating diverse substituted benzofurans, the two-step acid-catalyzed route from o-bromophenol is often preferred for the specific synthesis of this compound on a larger scale due to its cost-effectiveness and avoidance of transition metal contamination in the final product.[3]

Q: How do I purify the final this compound product? A: The primary methods for purification are vacuum distillation and column chromatography. A patent for this synthesis specifies purification by distillation, collecting the fraction between 140-150 °C at an unspecified pressure, followed by rectification.[3] For laboratory scale, column chromatography on silica gel using a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient) is highly effective for removing non-volatile impurities.

Q: What are the critical safety precautions for this synthesis? A: o-Bromophenol is toxic and corrosive. 2-bromoacetaldehyde dimethyl acetal is a lachrymator and irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The acid-catalyzed cyclization step involves high temperatures and strong, corrosive acids (like PPA), requiring extreme caution.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)benzene
  • To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-bromophenol (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 100 °C and maintain for 18-24 hours, monitoring by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate ether, which can often be used in the next step without further purification.

Protocol 2: Cyclization to this compound
  • Place the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene from the previous step into a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the crude ether) to the flask.

  • Equip the flask with a mechanical stirrer (as PPA is highly viscous) and a thermometer.

  • Heat the mixture slowly to 140 °C and maintain for 2-4 hours. Monitor the reaction by taking small aliquots, quenching with water, extracting into ethyl acetate, and analyzing by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to below 100 °C and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous slurry three times with ethyl acetate.

  • Combine the organic layers, wash carefully with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel chromatography to afford pure this compound.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization start1 o-Bromophenol + 2-Bromoacetaldehyde dimethyl acetal react1 Add K2CO3, DMF Heat to 100 °C start1->react1 1. Reagents workup1 Aqueous Workup & Extraction react1->workup1 2. Reaction intermediate Crude Intermediate Ether workup1->intermediate 3. Isolation react2 Add PPA Heat to 140 °C intermediate->react2 4. To Next Step workup2 Ice Quench & Extraction react2->workup2 5. Reaction purify Purification (Distillation or Chromatography) workup2->purify 6. Isolation product This compound purify->product 7. Final Product

Caption: General two-step synthesis workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting cluster_alkylation O-Alkylation Issues cluster_cyclization Cyclization Issues problem Low Yield or Impure Product? low_conv Low Conversion? problem->low_conv Check Step 1 TLC side_prod Side Products? problem->side_prod Check Step 1 TLC incomplete_cyc Incomplete Cyclization? problem->incomplete_cyc Check Step 2 TLC charring Decomposition/ Charring? problem->charring Check Step 2 Appearance sol_conv 1. Check Base (Use Cs2CO3) 2. Increase Temperature 3. Extend Time low_conv->sol_conv Yes sol_side 1. Ensure Anhydrous Solvent 2. Use K2CO3 (not Cs2CO3) 3. Lower Temperature side_prod->sol_side Yes sol_cyc 1. Use Stronger Acid (PPA) 2. Increase Temperature incomplete_cyc->sol_cyc Yes sol_char 1. Lower Temperature 2. Use Milder Acid (e.g., PTSA) charring->sol_char Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Navigating the Challenges of Regioselective Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricate landscape of constructing the benzofuran scaffold with precise regiochemical control. Benzofuran derivatives are cornerstone structures in numerous natural products and pharmaceuticals, making their efficient and selective synthesis a critical endeavor in modern chemistry[1][2][3][4].

However, achieving regioselectivity—the controlled formation of one constitutional isomer over others—remains a significant challenge. Undesired regioisomers can lead to complex purification processes, reduced yields, and ultimately, hinder the progress of drug discovery and development projects. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Common Issues in Regioselective Synthesis

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions to get your synthesis back on track.

Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Poor regioselectivity is the most common hurdle in benzofuran synthesis, especially when using unsymmetrically substituted starting materials[5]. The outcome of the cyclization is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Potential Cause 1: Ambiguous Directing Effects of Substrates

The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of substituents on your phenol and alkyne precursors fundamentally dictate the preferred site of cyclization[5][6]. In acid-catalyzed routes, for instance, the electrophilic attack on the aromatic ring is directed by the existing substituents.

  • Solution A: Modify Substrate Electronics: If possible, strategically alter the electronic properties of your substituents. An electron-donating group (e.g., -OCH₃) on the phenol ring will activate the ortho and para positions, influencing the direction of intramolecular cyclization.

  • Solution B: Leverage Steric Hindrance: Introduce a bulky substituent near one of the potential cyclization sites to physically block the reaction pathway, thereby favoring the alternative, less hindered product[6].

  • Solution C: Employ Directing Groups: In modern transition-metal-catalyzed reactions, installing a directing group on the substrate can chelate to the metal center and force the reaction to occur at a specific C-H bond, offering powerful regiocontrol[7][8].

Potential Cause 2: Suboptimal Reaction Conditions

Temperature, solvent polarity, and the choice of acid or base can dramatically sway the regiochemical outcome[6][7]. In some cases, a reaction may be under kinetic or thermodynamic control, and adjusting conditions can favor one pathway over the other.

  • Solution A: Temperature Screening: The reaction temperature can be a critical switch. For example, in the synthesis of 2- vs. 3-substituted benzofurans from 1-(2-hydroxyphenyl)-2-chloroethanones, lower temperatures can favor an aryl migration to form the 2-substituted product, while higher temperatures may promote direct cyclization to the 3-substituted isomer[7].

  • Solution B: Solvent Optimization: Solvents can influence the stability of charged intermediates and transition states. Screen a range of solvents with varying polarities (e.g., Toluene, DMF, Dioxane, HFIP) to identify the optimal medium for your desired regioisomer.

  • Solution C: Acid/Base Selection: In acid-catalyzed cyclizations, the choice of acid (Brønsted vs. Lewis acid) and its concentration can be pivotal[9]. Similarly, the strength and type of base in base-mediated processes can affect which proton is abstracted and the subsequent cyclization pathway.

Potential Cause 3: Inadequate Catalyst/Ligand Control

In transition-metal-catalyzed syntheses (e.g., using Palladium, Copper, Gold, or Rhodium), the catalyst and its associated ligands create a unique steric and electronic environment that can selectively promote the formation of one regioisomer[7][10].

  • Solution: Catalyst & Ligand Screening: This is one of the most powerful tools for controlling regioselectivity.

    • Palladium Catalysis: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos) can favor different outcomes compared to less sterically demanding ligands (e.g., PPh₃). For Tsuji-Trost type reactions, the catalytic system can be tailored for different nucleophiles to ensure regioselectivity[11].

    • Other Metals: Explore different metal catalysts. Gold and Indium catalysts are known to promote 5-endo-dig cyclization of o-alkynylphenols with high regioselectivity[12][13].

Below is a decision tree to guide your troubleshooting process for poor regioselectivity.

G start Problem: Poor Regioselectivity q1 Is the synthesis transition-metal catalyzed? start->q1 catalyst Screen Catalyst System q1->catalyst Yes conditions Optimize Reaction Conditions q1->conditions No yes_path YES ligand Vary Ligand (Sterics & Electronics) catalyst->ligand metal Change Metal (Pd, Cu, Au, Rh) catalyst->metal substrate Modify Substrates (If Feasible) ligand->substrate metal->substrate no_path NO temp Vary Temperature (Kinetic vs. Thermodynamic) conditions->temp solvent Screen Solvents (Polarity Effects) conditions->solvent reagent Change Acid/Base (Strength & Type) conditions->reagent temp->substrate solvent->substrate reagent->substrate electronics Alter Electronic Properties of Substituents substrate->electronics sterics Introduce Steric Bulk to Block a Site substrate->sterics G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Workup & Purification a 1. Add o-iodophenol, Pd catalyst (e.g., Pd(PPh3)2Cl2), and CuI to a flame-dried flask. b 2. Purge with inert gas (Ar/N2). a->b c 3. Add anhydrous solvent (e.g., Et3N/DMF). b->c d 4. Add terminal alkyne dropwise. c->d e 5. Stir at appropriate temperature (e.g., RT to 60 °C) until completion. d->e f 6. Upon completion of coupling, add base (e.g., K2CO3 or Cs2CO3). e->f Intermediate o-alkynylphenol may be isolated or used in-situ g 7. Heat the reaction mixture (e.g., 80-110 °C). f->g h 8. Monitor for formation of the benzofuran product by TLC/GC-MS. g->h i 9. Cool, dilute with organic solvent (e.g., EtOAc), and wash with water/brine. h->i j 10. Dry organic layer (e.g., Na2SO4), filter, and concentrate. i->j k 11. Purify by column chromatography. j->k

References

Technical Support Center: 7-Bromobenzofuran Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic procedures involving 7-Bromobenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the workup and purification of common reactions. Our goal is to equip you with the knowledge to not only execute these procedures but also to effectively troubleshoot the challenges that frequently arise.

Foundational Knowledge: Understanding this compound

Before delving into specific reaction workups, understanding the properties of this compound is crucial as they dictate our procedural choices.

Physicochemical Properties: this compound is a solid at room temperature with a molecular weight of 197.03 g/mol .[1][2] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).[3] This solubility profile is the cornerstone of standard liquid-liquid extraction procedures.

Stability Considerations: The benzofuran core, while aromatic, can be sensitive to certain conditions. Furan rings, in general, can be unstable under strongly acidic or basic conditions, which can lead to degradation or side reactions.[4][5][6] This sensitivity must be considered when choosing quenching and extraction reagents. For instance, prolonged exposure to strong acids during workup should be avoided if possible.

Safety Precautions: this compound is classified as an irritant to the eyes, respiratory system, and skin.[1][2] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The General Aqueous Workup: A Visual Guide

Most reactions involving this compound will conclude with a standard aqueous workup to remove inorganic salts, water-soluble reagents, and byproducts. The following workflow represents a typical procedure.

G cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Post-Extraction A 1. Reaction Completion (Monitored by TLC/LC-MS) B 2. Quench Reaction (e.g., add H₂O, sat. NH₄Cl) A->B Transfer C 3. Dilute with Organic Solvent (e.g., EtOAc, DCM) B->C D 4. Aqueous Washes (e.g., H₂O, Brine, sat. NaHCO₃) C->D E 5. Separate Layers D->E F 6. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) E->F Organic Layer G 7. Filter Drying Agent F->G H 8. Concentrate in vacuo (Rotary Evaporator) G->H I Crude Product H->I

Caption: General workflow for an aqueous reaction workup.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The workups share similarities but have key differences related to the specific reagents used.

Suzuki-Miyaura Coupling Workup

This reaction couples this compound with a boronic acid or ester. The workup focuses on removing the palladium catalyst, inorganic base, and boron-containing byproducts.

Standard Protocol:

  • Cool & Filter: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or toluene.

  • Celite Filtration: Filter the mixture through a pad of Celite® to remove the precipitated palladium catalyst (palladium black).[7][8] Wash the pad thoroughly with the same organic solvent to ensure product recovery.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Water or saturated aqueous NH₄Cl to remove the bulk of the inorganic base (e.g., K₂CO₃, Cs₂CO₃).

    • Saturated aqueous NaHCO₃ if an acidic workup is needed later, or to remove any acidic impurities.

    • Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous layer and break up emulsions.[9]

  • Dry & Concentrate: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

Troubleshooting & FAQs

  • Q: My reaction mixture turned black and seems to have stalled. What should I do?

    • A: The formation of palladium black indicates catalyst decomposition. This can be caused by residual oxygen in your reaction setup or the use of a solvent that is not peroxide-free (especially THF and dioxane).[10] While you cannot reverse this for the current reaction, for future runs, ensure your solvent is properly degassed and use fresh, high-quality reagents. Adding a small amount of an extra phosphine ligand can sometimes protect the catalyst.[10]

  • Q: After workup, my crude NMR shows unreacted boronic acid and a broad peak corresponding to its boroxine anhydride. How do I remove these?

    • A: Boronic acids and their anhydrides (boroxines) can be tricky to remove.[11]

      • Base Wash: A wash with 1M NaOH can often extract the acidic boronic acid into the aqueous layer. However, be cautious, as the benzofuran ring may have limited stability to strong bases.[4][6]

      • Diol Extraction: Stirring the crude mixture in an organic solvent with a diol like pinacol or ethylene glycol, followed by an aqueous wash, can convert the boronic acid into a more water-soluble ester.

      • Chromatography: These impurities can often be separated by silica gel chromatography, though they may streak. Using a slightly more polar eluent system can help.

  • Q: I have a significant amount of benzofuran (debrominated starting material) in my product. What is the cause?

    • A: This is likely due to protodeboronation of your boronic acid coupling partner before it can engage in the catalytic cycle, or protodebromination of your starting material.[11] This is often exacerbated by excess base, water, or high temperatures. To mitigate this, ensure you are using anhydrous solvents, the minimum necessary amount of base, and the lowest effective reaction temperature.

Buchwald-Hartwig Amination Workup

This reaction forms a C-N bond between this compound and an amine. The workup must address the removal of a strong base (e.g., NaOtBu, LHMDS) and bulky phosphine ligands or their oxides.

Standard Protocol:

  • Quench: Cool the reaction to room temperature. Carefully quench the strong base by slowly adding water or saturated aqueous NH₄Cl.

  • Dilute & Filter: Dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM). If solids (inorganic salts) are present, filter them off, washing with the solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel.

    • Wash with water to remove salts.

    • If your product is a basic amine, you may perform an acid wash (e.g., 1M HCl) to extract the product into the aqueous layer. You can then re-basify the aqueous layer and re-extract the pure product. This is an effective purification technique but test the stability of your product to acid first.[12]

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting & FAQs

  • Q: My main impurity is the phosphine oxide from my ligand (e.g., triphenylphosphine oxide). It co-elutes with my product on silica gel. How can I remove it?

    • A: Phosphine oxides are a common and frustrating impurity.

      • Solvent Precipitation: Concentrate the crude mixture and suspend the residue in a non-polar solvent like hexanes or a hexane/ether mixture. The phosphine oxide is often less soluble and may precipitate, allowing for removal by filtration.[13]

      • Acid/Base Extraction: If your product is an amine, an acid wash as described in the protocol can effectively separate it from the neutral phosphine oxide.

      • Alternative Chromatography: If silica gel fails, consider using a different stationary phase like alumina or reverse-phase chromatography.

  • Q: The reaction is clean by TLC, but my yield is low after workup. Where did my product go?

    • A: If your product is a primary or secondary amine, it may be more water-soluble than you expect, especially if it forms a salt. Check the aqueous layers by TLC or LC-MS before discarding them.[12] If the product is in the aqueous phase, you may need to adjust the pH and re-extract with a different organic solvent.

Lithiation and Quench Workup

Metal-halogen exchange using an organolithium reagent (e.g., n-BuLi, t-BuLi) followed by quenching with an electrophile is a powerful method for functionalizing the 7-position. The workup is highly dependent on the electrophile used.

Standard Protocol:

  • Low-Temperature Quench: The reaction is typically performed at low temperatures (e.g., -78 °C). The quench is the most critical step. Slowly add the electrophile (e.g., CO₂, an aldehyde, DMF) to the solution of the 7-lithiobenzofuran at -78 °C. It is crucial not to add the organolithium solution to the electrophile, as this can lead to side reactions.

  • Warm and Quench Excess Reagents: Allow the reaction to slowly warm to room temperature. Quench any remaining organolithium reagent or reactive intermediates with a proton source, typically saturated aqueous NH₄Cl.

  • Aqueous Extraction: Dilute with an organic solvent and transfer to a separatory funnel. Wash with water and brine.

    • Acidic Products (e.g., from CO₂ quench): If you formed a carboxylic acid, you will need to perform a basic wash (e.g., 1M NaOH) to extract the product as its carboxylate salt. The aqueous layer is then re-acidified (e.g., with 1M HCl) and the product is extracted back into an organic solvent.[9]

  • Dry & Concentrate: Dry the final organic layer and concentrate under reduced pressure.

Troubleshooting & FAQs

  • Q: My main product is just benzofuran, not the desired functionalized product.

    • A: This indicates that your 7-lithiobenzofuran was prematurely quenched by a proton source before the electrophile was added.

      • Cause: This is often due to moisture in the solvent, glassware, or nitrogen/argon line. Ensure all materials are rigorously dried before use.

      • Cause: The electrophile itself may be wet. Use freshly distilled or purchased anhydrous reagents.

  • Q: The crude NMR is very complex, and I suspect ring-opening occurred. Why?

    • A: Lithiated benzofurans can be unstable, especially at higher temperatures.[14] Ring-opening can occur to form acetylenic phenols. It is critical to maintain a very low temperature throughout the generation of the organolithium and the subsequent quench. Do not allow the reaction to warm up before the electrophile has been added and has had time to react.

Purification Master Guide

Column chromatography is the most common method for purifying products from this compound reactions.

Decision Tree for Troubleshooting a Suzuki Coupling Workup

G decision decision result result start Analyze Crude Product (TLC, LC-MS, ¹H NMR) q1 Is unreacted This compound present? start->q1 q2 Is debrominated (benzofuran) product present? q1->q2 No result1 Incomplete Reaction: • Check catalyst activity • Increase temperature/time • Verify reagent quality q1->result1 Yes q3 Are boronic acid/ boroxine impurities present? q2->q3 No result2 Protodebromination/ Protodeboronation: • Use anhydrous conditions • Lower reaction temperature • Check base stoichiometry q2->result2 Yes q4 Is Palladium residue (black solid) present? q3->q4 No result3 Perform basic wash (1M NaOH) or stir with a diol then wash q3->result3 Yes result_clean Proceed to Column Chromatography q4->result_clean No result4 Re-dissolve crude in solvent and filter through Celite® q4->result4 Yes

Caption: Troubleshooting decision tree for a Suzuki coupling.

Quantitative Data Summary: Chromatography Solvents

Product PolarityStarting Eluent System (Hexane/Ethyl Acetate)Notes
Non-polar (e.g., biaryl product)98:2 to 95:5The product will likely elute close to the non-polar this compound starting material.
Intermediate (e.g., tertiary amine)90:10 to 80:20A gradient elution may be necessary to separate from starting material and byproducts.
Polar (e.g., alcohol, primary amine)70:30 to 50:50Consider adding 1% triethylamine (Et₃N) to the eluent for basic compounds to prevent streaking.
Very Polar (e.g., carboxylic acid)Switch to DCM/MethanolStart with 99:1 DCM/MeOH. Acetic acid (0.5-1%) can be added to the eluent to improve peak shape.

References

stability of 7-Bromobenzofuran under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-CHEM-STB-7BBF

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 7-Bromobenzofuran. Stability is a critical parameter that influences experimental reproducibility, storage conditions, and the viability of a compound in further development. While extensive stability data for every novel compound is not always publicly available, this document provides a framework for understanding and evaluating the stability of this compound under common laboratory stressors, specifically acidic and basic conditions. Our approach is grounded in the fundamental chemistry of the benzofuran scaffold and established principles of forced degradation testing.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and a comprehensive, self-validating experimental protocol to empower you to determine the stability profile of this compound within your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my this compound starting material after treatment with acid. What is the likely chemical cause?

A1: The benzofuran ring system, while aromatic, possesses latent reactivity that can lead to degradation under acidic conditions. The core issue is the susceptibility of the furan moiety's ether linkage (C2-O bond) to protonation and subsequent ring-opening.[4][5] The mechanism is initiated by the protonation of the furan oxygen, which activates the ring. This is followed by the nucleophilic attack of water (or another nucleophile present in the medium) at the C2 position. This process can lead to a cascade of reactions, ultimately resulting in the cleavage of the furan ring to form phenolic derivatives.[4][6] The electron-withdrawing nature of the bromine at the 7-position may influence the rate of this process, but the fundamental pathway remains a key vulnerability of the benzofuran scaffold.

Q2: What degradation products should I expect under acidic conditions?

A2: The primary degradation products typically arise from the ring-opening of the benzofuran. The most probable initial product is a substituted o-hydroxystyrene or a related phenolic ketone/aldehyde, resulting from the cleavage of the C2-O bond.[7] Depending on the specific acid and reaction conditions, further transformations of this initial product can occur. Establishing the exact structure of degradants requires analytical techniques such as LC-MS and NMR.

Q3: My this compound sample also seems unstable in the presence of a strong base. What is the degradation mechanism in this case?

A3: Base-mediated degradation of benzofurans is also a known phenomenon, although the mechanism differs from acid catalysis.[8][9] Strong bases can promote ring-opening, potentially through the formation of an intermediate where the base attacks the benzofuran ring. For instance, some base-mediated transformations proceed via the opening of the furan ring to form a 1,3-dicarbonyl intermediate, which can then react further.[8] The presence of the bromine atom could also potentially lead to other reactions, such as elimination or substitution, under forcing basic conditions, though ring-opening is often a primary concern for the core scaffold.

Q4: My HPLC analysis shows a decrease in the this compound peak over time, but I don't see any new peaks appearing. What could be happening?

A4: This is a common and often perplexing issue in stability studies. Several possibilities could explain this observation:

  • Formation of Insoluble Degradants: The degradation products may be poorly soluble in your mobile phase and could be precipitating out of the solution, either in the vial or at the head of the HPLC column.

  • Formation of Non-UV-Active Products: The degradation pathway might lead to products that lack a significant chromophore at the analytical wavelength you are using. A photodiode array (PDA) detector can be invaluable here, as it allows you to examine the full UV spectrum and see if any new peaks are appearing at different wavelengths.

  • Formation of Highly Polar or Non-Retained Products: The degradants could be highly polar and elute in the solvent front, hidden by the injection peak.

  • Formation of Volatile Products: In some rare cases, a degradation product could be volatile and lost from the sample.

Troubleshooting Tip: Analyze your sample with a different, broader-gradient HPLC method and use a PDA or mass spectrometer (MS) detector to investigate these possibilities.

Troubleshooting Guide for Stability Experiments

Observed Problem Potential Cause Recommended Action
Complete degradation in <1 hour The stress conditions (acid/base concentration, temperature) are too harsh.Decrease the concentration of the acid/base (e.g., from 1 M to 0.1 M or 0.01 M).[1] Reduce the temperature (e.g., from 60°C to 40°C or room temperature).
No degradation observed after 24 hours The stress conditions are too mild.Increase the temperature in increments (e.g., 40°C → 60°C → 80°C).[10] Increase the concentration of the acid/base. Increase the duration of the study.
Poor peak shape or shifting retention times The sample matrix after neutralization is incompatible with the mobile phase. Degradants may be interfering with the chromatography.Ensure the pH of the injected sample is close to that of the mobile phase. Dilute the sample further. Develop a more robust, stability-indicating analytical method.
Inconsistent results between replicates Inhomogeneous sample temperature. Inaccurate pipetting of reagents. Instability of degradants themselves.Use a calibrated, stable heating block or water bath. Use calibrated pipettes. Analyze samples immediately after quenching and dilution.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways for the benzofuran ring system. The exact intermediates and final products for this compound would need to be confirmed experimentally.

AcidDegradation cluster_0 Acid-Catalyzed Ring Opening A This compound B Protonated Intermediate (Activated Ring) A->B + H3O+ C Tetrahedral Intermediate B->C + H2O (Nucleophilic Attack) D Ring-Opened Product (e.g., 2-Bromo-6-(2-oxoethyl)phenol) C->D Ring Cleavage

Caption: Hypothesized acid-catalyzed degradation of this compound.

BaseDegradation cluster_1 Base-Mediated Ring Opening E This compound F Initial Adduct E->F + OH- (Nucleophilic Attack) G Ring-Opened Intermediate (Phenolate Enolate) F->G Ring Cleavage H Final Product after Workup (e.g., 1-(2-Bromo-6-hydroxyphenyl)ethan-1-one) G->H Protonation during Workup

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromobenzofuran is a heterocyclic compound featuring a benzene ring fused to a furan ring, with a bromine atom at the C7 position. This scaffold is of significant interest to researchers in medicinal chemistry and drug development, as benzofuran derivatives are known to exhibit a wide range of biological activities.[1][2] Unambiguous structural characterization is a critical step in the synthesis and development of novel benzofuran-based molecules.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound. Moving beyond a simple data sheet, we will explore the rationale behind the spectral features, compare ¹H NMR with other analytical techniques, and provide a detailed experimental protocol for acquiring high-quality data. Our objective is to equip researchers with the expertise to confidently identify and characterize this important molecular framework.

Fundamentals of ¹H NMR for Structural Elucidation of this compound

¹H NMR spectroscopy is an indispensable tool for organic chemists, providing detailed information about the electronic environment and connectivity of protons within a molecule. Two key parameters are fundamental to our analysis:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups (like bromine or the furan's oxygen) decrease the electron density around a proton, "deshielding" it and causing its signal to appear at a higher chemical shift (further downfield). Conversely, electron-donating effects increase shielding, moving the signal upfield.

  • Spin-Spin Coupling (J): This phenomenon arises from the interaction of the magnetic moments of non-equivalent protons on adjacent atoms, causing their signals to split. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz). The splitting pattern (multiplicity) and J-values provide direct evidence of which protons are neighbors in the molecular structure.[3]

¹H NMR Spectral Analysis of this compound

To fully appreciate the spectrum of this compound, we first consider the spectrum of its parent compound, benzofuran. The introduction of a bromine atom at the C7 position induces predictable changes in the chemical shifts of the nearby protons, primarily through its strong electron-withdrawing inductive effect and weaker electron-donating resonance effect.

Structure of this compound with proton numbering

Reference Spectrum: Benzofuran (in CDCl₃) [4]

  • H2: ~7.63 ppm (d, J = 2.2 Hz)

  • H3: ~6.73 ppm (d, J = 2.2 Hz)

  • H4: ~7.56 ppm (d, J = 7.8 Hz)

  • H5: ~7.24 ppm (t, J = 7.4 Hz)

  • H6: ~7.31 ppm (t, J = 7.8 Hz)

  • H7: ~7.48 ppm (d, J = 8.1 Hz)

Predicted Spectrum: this compound

Based on established substituent effects, we can predict the ¹H NMR spectrum of the 7-bromo derivative.

  • Protons H2 and H3 (Furan Ring): These protons are relatively distant from the C7 substituent. Their chemical shifts will be only slightly perturbed compared to the parent benzofuran. H2 remains the most deshielded proton of the furan ring due to its proximity to the electronegative oxygen atom. They appear as doublets, coupled only to each other.

  • Proton H6 (Benzene Ring): This proton is ortho to the bromine atom. It experiences a significant deshielding effect due to bromine's strong inductive withdrawal and anisotropic effect. Therefore, its signal is expected to shift considerably downfield. It will appear as a doublet of doublets (dd), being coupled to the meta proton H4 and the ortho proton H5.

  • Proton H5 (Benzene Ring): This proton is meta to the bromine atom. It is expected to be the most shielded of the benzenoid protons, appearing as a pseudo-triplet (t) due to similar ortho coupling constants to both H4 and H6.

  • Proton H4 (Benzene Ring): This proton is para to the bromine atom. Its chemical shift will be slightly downfield compared to the parent compound. It will appear as a doublet of doublets (dd), coupled to the ortho proton H5 and the meta proton H6.

Data Presentation

The predicted ¹H NMR spectral data for this compound are summarized below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H2~7.70Doublet (d)J₂,₃ = 2.2
H3~6.78Doublet (d)J₃,₂ = 2.2
H4~7.60Doublet of Doublets (dd)J₄,₅ ≈ 8.0, J₄,₆ ≈ 1.2
H5~7.25Triplet (t)J₅,₄ ≈ 8.0, J₅,₆ ≈ 8.0
H6~7.52Doublet of Doublets (dd)J₆,₅ ≈ 8.0, J₆,₄ ≈ 1.2

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines the steps for acquiring a standard, high-resolution 1D ¹H NMR spectrum.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium signal which is convenient for locking.[5] c. Cap the NMR tube and gently invert it several times until the sample is fully dissolved. Ensure no solid material remains. d. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

2. NMR Spectrometer Setup & Data Acquisition: a. Insert the sample into the NMR magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is crucial for sharp signals and resolving fine coupling patterns. d. Set the appropriate acquisition parameters. For a standard proton experiment (e.g., Bruker's 'zg30' pulse program):

  • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
  • Spectral Width: ~16 ppm, centered around 6-7 ppm.
  • Acquisition Time (AQ): ~3-4 seconds.
  • Relaxation Delay (D1): 1-2 seconds. For accurate integration, a longer delay (5x the longest T1) is needed, but for routine characterization, 1-2 seconds is sufficient.
  • Number of Scans (NS): 8 to 16 scans. This is usually adequate to achieve an excellent signal-to-noise ratio for a sample of this concentration.

3. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum. c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm. e. Integrate the signals to determine the relative ratios of the protons. f. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the characterization process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh 5-10 mg of This compound B Dissolve in ~0.6 mL CDCl₃ in NMR Tube A->B C Insert Sample & Lock B->C D Shim Magnetic Field C->D E Acquire FID Data (NS=8-16) D->E F Fourier Transform (FT) E->F G Phase Correction & Baseline Correction F->G H Calibrate Spectrum (ref. to 7.26 ppm) G->H I Integrate Peaks H->I J Assign Signals (δ, J, Multiplicity) I->J K Structure Confirmation J->K

Caption: Workflow for ¹H NMR characterization of this compound.

Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a multi-technique approach provides the most robust characterization.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. For this compound, eight distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, confirming the number of unique carbon environments.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. For this compound (C₈H₅BrO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.[5] Critically, due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak would appear as a characteristic pair of signals (M+ and M+2) of roughly equal intensity, providing definitive evidence for the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. While less useful for the overall structure, it would confirm the presence of aromatic C-H and C=C stretching vibrations, as well as the C-O-C ether linkage characteristic of the furan ring.[6]

Conclusion

The ¹H NMR spectrum of this compound provides a rich fingerprint for its unambiguous identification. The characteristic chemical shifts and coupling patterns of the five aromatic protons—two on the furan ring and three on the substituted benzene ring—allow for complete assignment and structural confirmation. When used in conjunction with complementary techniques like ¹³C NMR and Mass Spectrometry, researchers can have the utmost confidence in the identity and purity of their material, a prerequisite for advancing any research or development program.

References

A Comparative Guide to the 13C NMR Spectral Data of 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data of 7-Bromobenzofuran. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with related compounds, supported by experimental and predicted data, to facilitate a comprehensive understanding of the structural elucidation of this important heterocyclic compound.

Introduction: The Significance of this compound and 13C NMR Spectroscopy

Benzofuran and its derivatives are a pivotal class of heterocyclic compounds present in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antifungal, antiviral, and anticancer properties, make them a subject of intense research in medicinal chemistry. This compound, a halogenated derivative, serves as a key intermediate in the synthesis of more complex molecules, where the bromine atom can be readily functionalized.

13C NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. It provides detailed information about the carbon skeleton, including the number of distinct carbon environments, their hybridization state, and the electronic effects of neighboring substituents. For a molecule like this compound, 13C NMR is crucial for confirming the position of the bromine substituent and understanding its influence on the electron distribution within the benzofuran ring system.

Comparative Analysis of 13C NMR Spectral Data

Table 1: Comparison of 13C NMR Chemical Shifts (δ, ppm) of Benzofuran, this compound (Predicted), and 7-Bromo-2,3-diphenylbenzofuran.

Carbon AtomBenzofuran (Experimental)This compound (Predicted)7-Bromo-2,3-diphenylbenzofuran (Experimental)[1]
C2144.9~145.5151.4
C3106.6~107.0118.1
C3a127.5~128.0130.1
C4121.5~123.0124.2
C5122.8~124.5127.2
C6124.3~126.0127.6
C7111.4~100.0104.0
C7a155.0~154.0151.2

Note: The chemical shifts for benzofuran are typical values and may vary slightly depending on the solvent and experimental conditions. The data for this compound is predicted and should be considered as an estimation.

Analysis of Substituent Effects

The bromine atom at the C7 position in this compound is expected to exert two primary electronic effects that influence the 13C NMR chemical shifts:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density through the sigma bond network. This deshielding effect generally causes a downfield shift (higher ppm) for the directly attached carbon (C7) and, to a lesser extent, for adjacent carbons.

  • Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic ring system through resonance. This increases electron density at the ortho and para positions, leading to an upfield shift (lower ppm).

In the case of this compound, the most significant impact is predicted for C7 , which is directly bonded to the bromine. The predicted upfield shift to ~100.0 ppm compared to benzofuran's C7 at 111.4 ppm suggests a dominant +M effect, which is a common observation for halogens on aromatic rings. The other carbons in the benzene ring (C4, C5, C6) are predicted to experience a moderate downfield shift due to the -I effect.

Comparing the predicted data for this compound with the experimental data for 7-Bromo-2,3-diphenylbenzofuran reveals the additional influence of the two phenyl groups at the C2 and C3 positions. These bulky and electron-withdrawing groups cause a significant downfield shift for most carbons in the benzofuran core due to steric and electronic effects.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring a high-quality 13C NMR spectrum is essential for accurate structural elucidation. The following is a detailed, step-by-step methodology for obtaining the 13C NMR spectrum of a compound like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often use the residual solvent peak for referencing.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Tune the NMR probe for the 13C frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 to 1024 (or more, depending on the sample concentration)

    • Spectral Width: 0 to 220 ppm

  • Data Acquisition: Start the acquisition.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizing Structural and Workflow Relationships

Chemical Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering for the carbon atoms.

Caption: Chemical structure of this compound with carbon numbering.

Workflow for 13C NMR Data Acquisition and Analysis

The diagram below outlines the key steps involved in obtaining and interpreting a 13C NMR spectrum.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Lock Transfer->Tune Shim Shim Tune->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Peak Picking & Interpretation Reference->Analyze

Caption: Workflow for 13C NMR data acquisition and analysis.

Conclusion

This guide has provided a comprehensive overview of the 13C NMR spectral data of this compound. Through a comparative analysis with benzofuran and a substituted derivative, and by presenting a detailed experimental protocol, we have highlighted the key aspects of structural elucidation using this powerful analytical technique. The provided diagrams and tables serve as a valuable resource for researchers working with benzofuran-based compounds. While the 13C NMR data for this compound presented here is based on prediction, it offers a solid foundation for interpreting experimental data once it becomes available.

References

A Researcher's Guide to the Infrared Spectroscopy of the Benzofuran Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the benzofuran scaffold is a recurring motif of significant interest due to its presence in a wide array of bioactive natural products and synthetic compounds.[1][2] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of these molecules. This guide provides an in-depth comparison of the IR spectral features of the benzofuran ring system, supported by experimental data and protocols, to aid in the confident identification and characterization of these important heterocyclic compounds.

The Vibrational Landscape of Benzofuran: A Tale of Two Rings

The infrared spectrum of benzofuran is a composite of the vibrational modes of its constituent benzene and furan rings. The fusion of these two aromatic systems results in a unique spectral fingerprint that, once understood, can be a powerful diagnostic tool. The key to interpreting these spectra lies in recognizing the characteristic absorption bands arising from specific bond vibrations within the molecule.

The principal vibrational modes that define the IR spectrum of the benzofuran ring system include:

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the benzene and furan rings typically appear at wavenumbers above 3000 cm⁻¹.[3][4][5] Specifically, these bands are often observed in the 3100-3000 cm⁻¹ region.[5][6][7] Their presence is a strong indicator of an aromatic system.

  • Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the fused aromatic rings gives rise to a series of characteristic absorptions. These are typically found in the 1600-1450 cm⁻¹ range.[3][4] Two prominent bands are often observed around 1600 cm⁻¹ and 1500 cm⁻¹.[3][4]

  • C-O-C Asymmetric Stretching: The ether linkage within the furan ring is a key functional group with a distinct vibrational signature. The asymmetric stretching of the C-O-C bond typically results in a strong absorption band in the 1250-1000 cm⁻¹ region.

  • Out-of-Plane C-H Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are particularly useful for determining the substitution pattern on the benzene ring. These absorptions appear in the 900-675 cm⁻¹ region and their number and position can provide valuable structural information.[5][6][7]

Comparative Analysis: Benzofuran vs. Its Analogs and Derivatives

To truly appreciate the diagnostic power of IR spectroscopy for the benzofuran system, a comparative approach is essential. By examining the spectra of benzofuran alongside its simpler parent heterocycle, furan, and various substituted derivatives, we can discern the influence of structural modifications on the vibrational frequencies.

Benzofuran vs. Furan: The Influence of the Fused Benzene Ring

Furan, as a simple five-membered aromatic heterocycle, exhibits its own characteristic IR absorption bands. Comparing its spectrum to that of benzofuran highlights the contribution of the fused benzene ring.

Vibrational ModeFuran (cm⁻¹)Benzofuran (cm⁻¹)Observations
Aromatic C-H Stretch ~3130~3100-3000The presence of multiple C-H bonds in benzofuran leads to a more complex pattern in this region.
Aromatic C=C Stretch ~1580, ~1500, ~1380~1600, ~1500, ~1450Benzofuran shows additional bands due to the benzene ring's C=C stretching modes.[3][4]
C-O-C Stretch ~1170~1250-1000The C-O-C stretching in benzofuran is influenced by the fused ring system.
C-H Out-of-Plane Bend ~740~750The out-of-plane bending in benzofuran is primarily associated with the ortho-disubstituted benzene ring.

Data compiled from various spectroscopic databases and literature sources.

The Impact of Substitution on the Benzofuran Ring

The attachment of different functional groups to the benzofuran scaffold can significantly alter the IR spectrum. These changes provide valuable clues about the nature and position of the substituents. For instance, a study on substituted benzofuran derivatives revealed characteristic shifts in vibrational frequencies.[8]

Functional GroupPositionCharacteristic IR Bands (cm⁻¹)Effect on the Spectrum
Acetyl (C=O) 2-position~1689 (C=O stretch)A strong absorption band appears in the carbonyl region, confirming the presence of the acetyl group.[1]
Amide (C=O, N-H) Various~1695-1673 (C=O stretch), ~3400-3200 (N-H stretch)The presence of both carbonyl and N-H stretching bands is indicative of an amide substituent.[9]
Methoxy (O-CH₃) Various~2950-2850 (C-H stretch of CH₃), ~1250 (asymmetric C-O-C stretch)Additional aliphatic C-H stretching bands and a strong ether band are observed.

Workflow for Spectroscopic Identification of the Benzofuran Ring System

A systematic approach is crucial for the accurate identification of the benzofuran ring system from an IR spectrum. The following workflow outlines the key steps from sample preparation to spectral interpretation.

Benzofuran_IR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Interpretation & Confirmation prep Sample Preparation Solid (KBr pellet/ATR) Liquid (Neat/Solution) acquire FTIR Spectroscopy Acquire Background Spectrum Acquire Sample Spectrum 4000-400 cm⁻¹ prep->acquire Load Sample analyze analyze acquire->analyze Process Spectrum interpret Compare with Reference Spectra NIST Database Literature Data analyze->interpret Assign Peaks confirm Confirm Benzofuran Scaffold & Substitution Pattern interpret->confirm Validate Structure

Caption: A logical workflow for the identification of the benzofuran ring system using FTIR spectroscopy.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Benzofuran Derivative

This protocol provides a step-by-step methodology for obtaining a reliable FTIR spectrum of a solid benzofuran derivative using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To acquire a high-quality mid-infrared spectrum of a solid benzofuran derivative for structural elucidation.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Solid benzofuran derivative sample

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Protocol:

  • System Preparation and Background Scan:

    • Ensure the FTIR spectrometer and ATR accessory are clean and free of any residues. Clean the ATR crystal surface with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal. The background spectrum should be a flat line at 100% transmittance.

  • Sample Application:

    • Place a small amount of the solid benzofuran derivative sample onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal, which is essential for obtaining a strong signal.

  • Data Acquisition:

    • Acquire the sample spectrum over the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹).

    • To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

    • Perform any necessary baseline corrections or other spectral processing as required.

    • Identify the characteristic absorption bands as outlined in the spectral analysis workflow. Compare the observed frequencies with the data presented in the comparison tables and with reference spectra from databases like the NIST Chemistry WebBook.[10][11]

  • Cleaning:

    • After analysis, carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prevent cross-contamination of subsequent samples.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural characterization of benzofuran-containing molecules. By understanding the origins of the key vibrational bands and employing a comparative and systematic approach to spectral analysis, researchers can confidently identify the benzofuran scaffold and gain valuable insights into its substitution patterns. The workflow and experimental protocol provided in this guide serve as a robust framework for obtaining and interpreting high-quality IR spectra, thereby accelerating research and development in fields where these important heterocycles play a crucial role.

References

A Comparative Guide to the Reactivity of 5-Bromobenzofuran and 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of Brominated Benzofurans

Benzofuran is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active molecules. The introduction of a bromine atom onto the benzofuran ring system provides a versatile handle for further synthetic transformations, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange. The position of this bromine atom, however, is not trivial. Its location on the benzene ring significantly influences the electronic and steric environment of the molecule, thereby dictating its reactivity. This guide offers an in-depth comparison of the reactivity of two key isomers: 5-Bromobenzofuran and 7-Bromobenzofuran, providing field-proven insights and experimental data to inform synthetic strategy and reaction design.

At a Glance: Key Reactivity Differences

Reaction Type5-BromobenzofuranThis compoundUnderlying Factors
Palladium-Catalyzed Cross-Coupling Generally more reactiveGenerally less reactiveElectronic Effects: The C5 position is more electronically activated. Steric Effects: The C7 position is sterically hindered by the adjacent furan ring.
Halogen-Metal Exchange (Lithiation) Facile exchange to form the 5-lithio speciesProne to competing reactions; can be directed under specific conditionsSteric Hindrance: The bulky organolithium reagent has easier access to the C5-Br bond. Proximity to the furan oxygen can influence the stability of the resulting organolithium species.
Electrophilic Aromatic Substitution Substitution occurs on the furan ring, primarily at the 2-positionSubstitution occurs on the furan ring, primarily at the 2-positionThe furan ring is significantly more electron-rich than the brominated benzene ring, directing electrophilic attack.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for forming C-C, C-C(alkynyl), and C-N bonds, respectively. The efficiency of these reactions with bromobenzofuran isomers is highly dependent on the bromine's position.

A. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures. In the context of bromobenzofurans, 5-bromobenzofuran generally exhibits higher reactivity compared to its 7-bromo counterpart.

Causality Behind the Reactivity Trend: The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[1][2]

  • Electronic Effects: The C-Br bond at the 5-position is more electronically susceptible to oxidative addition. The electron-withdrawing nature of the benzofuran ring system has a more pronounced effect at the para-like 5-position, increasing the electrophilicity of the carbon atom attached to the bromine.

  • Steric Effects: The 7-position is ortho to the fused furan ring. This proximity creates significant steric hindrance, impeding the approach of the bulky palladium-ligand complex to the C7-Br bond, thus slowing down the oxidative addition step.[3]

Comparative Experimental Data: Suzuki Coupling

EntryBromobenzofuran IsomerArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100295[4]
2Methyl 5-bromobenzofuran-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100292[4]
3This compoundPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901278Synthesized Data*

*Data for this compound is representative and synthesized based on typical conditions for sterically hindered aryl bromides, as direct comparative studies are limited in published literature.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'B(OH)₂ Base ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BF5Br 5-Bromobenzofuran (More Reactive) BF5Br->OxAdd Faster BF7Br This compound (Less Reactive) BF7Br->OxAdd Slower caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
B. The Heck Reaction

The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki coupling, 5-bromobenzofuran is generally more reactive than this compound. The underlying electronic and steric arguments hold true for this transformation as well.[5][6]

C. The Sonogashira Coupling

This reaction forms a C-C bond between an aryl halide and a terminal alkyne. The Sonogashira coupling is a versatile tool for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.[7][8] While specific comparative data is sparse, the general reactivity trend of Ar-I > Ar-Br > Ar-Cl suggests that both bromobenzofuran isomers will react, with the 5-bromo isomer likely providing higher yields or requiring milder conditions.[9]

D. The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines.[10][11][12] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals. The choice of ligand is critical in this reaction, especially for less reactive aryl bromides like this compound. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and subsequent reductive elimination steps.[13]

II. Halogen-Metal Exchange: The Gateway to Nucleophilic Benzofurans

Treatment of aryl bromides with strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures can induce a halogen-metal exchange, generating a highly reactive aryllithium species.[14][15] This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

5-Bromobenzofuran: This isomer readily undergoes halogen-metal exchange with n-BuLi at low temperatures (e.g., -78 °C) to form 5-lithiobenzofuran. The reaction is generally clean and high-yielding.

This compound: The halogen-metal exchange of this compound is more complex. The proximity of the bromine atom to the furan ring introduces additional reactivity pathways.

  • Steric Hindrance: The steric bulk around the C7-Br bond can hinder the approach of the organolithium reagent.

  • Directed ortho-Metalation (DoM): The oxygen atom of the furan ring can act as a directing group, promoting deprotonation at the adjacent C2 position of the furan ring, which is an acidic proton.[16][17] This can compete with the desired halogen-metal exchange.

To favor halogen-metal exchange over deprotonation for this compound, specific conditions, such as the use of a combination of reagents like i-PrMgCl and n-BuLi, may be necessary to achieve selective metalation at the C7 position.[18]

Lithiation cluster_5Br 5-Bromobenzofuran cluster_7Br This compound BF5Br 5-Bromobenzofuran nBuLi1 n-BuLi, THF, -78 °C BF5Br->nBuLi1 Halogen-Metal Exchange Li5BF 5-Lithiobenzofuran (Major Product) nBuLi1->Li5BF Eplus1 Electrophile (E⁺) Li5BF->Eplus1 Product5 5-Substituted Benzofuran Eplus1->Product5 BF7Br This compound nBuLi2 n-BuLi, THF, -78 °C BF7Br->nBuLi2 Li7BF 7-Lithiobenzofuran (Minor/Desired) nBuLi2->Li7BF Halogen-Metal Exchange (Slower/Hindered) Li2BF 2-Lithio-7-bromobenzofuran (Competing Product) nBuLi2->Li2BF Directed ortho-Metalation (Deprotonation at C2) Eplus2 Electrophile (E⁺) Li7BF->Eplus2 Li2BF->Eplus2 Product7 7-Substituted Benzofuran Eplus2->Product7 Product2 2-Substituted-7-bromobenzofuran Eplus2->Product2 caption Halogen-Metal Exchange Pathways

Halogen-Metal Exchange Pathways

III. Experimental Protocols

A. Representative Suzuki-Miyaura Coupling Protocol

This protocol is based on established procedures for the Suzuki coupling of aryl bromides.[19]

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromobenzofuran (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

B. Representative Halogen-Metal Exchange Protocol

This protocol is a general procedure for halogen-metal exchange.[18]

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a thermometer, nitrogen inlet, and a dropping funnel, add the bromobenzofuran (1.0 mmol) and dry, anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

  • Electrophilic Quench: Add the desired electrophile (1.2 mmol) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Conclusion: Strategic Synthesis with Bromobenzofurans

The reactivity of bromobenzofuran isomers is a clear illustration of the profound impact of substituent placement on the chemical behavior of aromatic systems. 5-Bromobenzofuran emerges as the more reactive isomer in palladium-catalyzed cross-coupling reactions due to favorable electronic and steric factors. In contrast, the sterically encumbered nature of this compound often necessitates more forcing conditions or specialized catalyst systems to achieve comparable results. In the realm of halogen-metal exchange, 5-bromobenzofuran provides a straightforward route to the corresponding nucleophilic species, while the 7-bromo isomer presents a more nuanced challenge where competing deprotonation must be considered and controlled.

For the synthetic chemist, a thorough understanding of these intrinsic reactivity differences is paramount. It allows for the rational design of synthetic routes, the judicious selection of reagents and reaction conditions, and ultimately, the efficient and successful construction of complex molecules built upon the versatile benzofuran scaffold.

References

A Comparative Analysis of the Biological Activities of 7-Bromobenzofuran and 7-Chlorobenzofuran: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the vast landscape of heterocyclic compounds, the benzofuran scaffold stands out as a privileged structure with a remarkable spectrum of pharmacological activities.[1][2] The introduction of halogen substituents onto this core has been a well-established strategy to modulate biological efficacy. This guide provides an in-depth, objective comparison of the biological activities of two closely related halogenated benzofurans: 7-Bromobenzofuran and 7-Chlorobenzofuran. While direct head-to-head comparative studies on these two specific molecules are not extensively documented in publicly available literature, a comprehensive analysis of structure-activity relationships (SAR) within the broader class of halogenated benzofurans allows for insightful extrapolations.

This document will delve into the anticipated biological profiles of these compounds, supported by experimental data from closely related analogs, and provide detailed methodologies for key experimental protocols.

Chemical Structures and Physicochemical Properties

The foundational difference between this compound and 7-Chlorobenzofuran lies in the halogen atom at the 7-position of the benzofuran ring system. This seemingly minor alteration can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn dictate its biological activity.

CompoundChemical StructureMolecular FormulaMolecular Weight
This compound this compoundC₈H₅BrO197.03 g/mol [3]
7-Chlorobenzofuran 7-ChlorobenzofuranC₈H₅ClO152.58 g/mol [4]

Table 1: Chemical structures and basic properties of this compound and 7-Chlorobenzofuran.

Comparative Biological Activities: An Evidence-Based Extrapolation

The literature strongly suggests that halogenation of the benzofuran scaffold is a viable strategy for enhancing various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[5] The nature of the halogen and its position on the ring are critical determinants of potency and selectivity.

Anticancer Activity

Numerous studies have demonstrated that the introduction of halogens into the benzofuran ring can lead to a significant increase in anticancer activities.[5] While direct comparative data for this compound and 7-Chlorobenzofuran is scarce, studies on more complex substituted analogs provide valuable insights.

A study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed that the brominated derivative exhibited stronger anticancer potential than the chlorinated derivative in several cancer cell lines.[6] For instance, the brominated compound showed a higher cytotoxicity in HepG2 (liver cancer) and A549 (lung cancer) cells.[6] This suggests that the greater size and polarizability of the bromine atom may lead to more favorable interactions with biological targets.

Conversely, a study on dibenzofuran-based inhibitors of Casein Kinase 2 (CK2) found that the replacement of a chloro-substituent with a bromo-substituent at the 7 and 9 positions resulted in nearly identical IC50 values.[7] This highlights that the impact of halogen substitution is highly dependent on the specific molecular scaffold and the biological target.

Inference for this compound vs. 7-Chlorobenzofuran: Based on the trend observed in some benzofuran derivatives, it is plausible that This compound may exhibit greater cytotoxic activity against certain cancer cell lines compared to 7-Chlorobenzofuran . However, this is a generalized extrapolation and would require direct experimental validation.

Antimicrobial Activity

Halogenated benzofurans have also been investigated for their antimicrobial properties. The introduction of a halogen atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

One study on the antibacterial activity of 2-methyl-3-nitrobenzofurans reported that analogs containing a 7-bromo substituent are bacteriostatic.[8] Another study on 3-benzofurancarboxylic acid derivatives noted that the introduction of a halogen into the benzofuran structure was crucial for observing microbiological activity.[9] Furthermore, a general observation in halo-nitro compounds is that bromo derivatives are often the most active and stable antimicrobial agents.[9]

Inference for this compound vs. 7-Chlorobenzofuran: The available evidence suggests that both compounds are likely to possess some degree of antimicrobial activity. Drawing from the general trend in halogenated antimicrobials, This compound might be anticipated to have a slight advantage in potency over 7-Chlorobenzofuran .

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key assays relevant to the biological activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of This compound or 7-Chlorobenzofuran B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and 7-Chlorobenzofuran in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow Diagram:

MIC_Assay_Workflow A Prepare serial dilutions of compounds in broth B Inoculate with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound and 7-Chlorobenzofuran in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Molecular Targets

While the precise molecular targets of this compound and 7-Chlorobenzofuran have not been elucidated, related halogenated benzofuran derivatives have been shown to modulate various signaling pathways implicated in cancer and inflammation. For instance, some benzofuran derivatives act as inhibitors of protein kinases such as Aurora B kinase and CDK2, which are crucial for cell cycle progression.[10][11] Others have been shown to inactivate the AKT signaling pathway, leading to mitotic catastrophe in cancer cells.[4]

Hypothesized Mechanism of Action:

Signaling_Pathway cluster_cell Cancer Cell Compound 7-Halobenzofuran Target Protein Kinase (e.g., CDK2, AKT) Compound->Target Inhibition Pathway Cell Cycle Progression Signaling Pathway Apoptosis Apoptosis Pathway->Apoptosis Induces Proliferation Cell Proliferation Pathway->Proliferation Blocks

Caption: Hypothesized mechanism of action for 7-halobenzofurans in cancer cells.

Further research, including molecular docking studies and enzymatic assays, is necessary to identify the specific molecular targets of this compound and 7-Chlorobenzofuran and to elucidate their precise mechanisms of action.

Conclusion and Future Directions

This guide provides a foundational framework for researchers and drug development professionals to embark on a direct comparative evaluation of these two compounds. The provided experimental protocols offer a starting point for generating the necessary quantitative data to definitively assess their relative efficacy and potential as lead compounds for novel therapeutics. Future studies should focus on head-to-head in vitro and in vivo comparisons, elucidation of their mechanisms of action, and exploration of their therapeutic potential in relevant disease models.

References

A Comparative Guide to the Spectroscopic Validation of 7-Bromobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of spectroscopic methods for the validation of synthesized 7-Bromobenzofuran, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to chemical characterization.

Introduction: The Significance of this compound

Benzofuran is a vital heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound (C₈H₅BrO) serves as a crucial building block in the synthesis of these more complex derivatives.[4] Its precise structure, particularly the position of the bromine atom, is critical to the downstream reaction pathways and the biological activity of the final products. Therefore, rigorous validation of its synthesis is not merely a procedural step but a cornerstone of reliable and reproducible scientific research. This guide outlines a robust, multi-technique spectroscopic workflow to unequivocally confirm the identity and purity of synthesized this compound.

A Reliable Synthetic Pathway for this compound

While numerous methods exist for benzofuran synthesis, including those utilizing palladium or copper catalysts[5][6][7], a common and cost-effective two-step approach starting from o-bromophenol is often employed. This method avoids expensive heavy metal catalysts and relies on readily available reagents, making it suitable for both academic and industrial laboratories.[8] The reaction proceeds through an initial etherification followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxyethoxy)benzene

  • To a 2000 mL three-necked round-bottom flask, add 1,4-dioxane (800 mL), o-bromophenol (210 g, 1.213 mol), potassium carbonate (750 g, 5.426 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.775 mol).[8]

  • Initiate stirring and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically proceeds for approximately 22 hours.[8]

  • Upon completion, cool the reaction mixture and proceed to workup to isolate the intermediate product.

Step 2: Cyclization to this compound

  • In a suitable solvent, the crude 1-bromo-2'-(2,2-dimethoxyethoxy)benzene is treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid).

  • The mixture is heated to a temperature between 40-210°C for several hours (e.g., 12 hours) to facilitate the intramolecular cyclization and elimination of methanol.[8]

  • After cooling, the reaction is quenched, and the crude this compound is extracted.

  • Purification: The crude product is purified via distillation, collecting the fraction at approximately 140-150°C, to yield the final product.[8]

Synthesis Workflow reagents1 o-Bromophenol + 2-Bromoacetaldehyde dimethyl acetal + K₂CO₃ in 1,4-Dioxane step1 Step 1: Etherification (Reflux, ~22h) reagents1->step1 intermediate 1-bromo-2'-(2,2-dimethoxyethoxy)benzene step1->intermediate step2 Step 2: Cyclization (Heat, ~12h) intermediate->step2 reagents2 Acid Catalyst reagents2->step2 purification Purification (Distillation) step2->purification product This compound purification->product

A schematic of the two-step synthesis of this compound.

The Core of Validation: A Multi-Spectroscopic Approach

Structural elucidation in organic chemistry relies on the synergistic use of multiple analytical techniques.[9][10] Each spectroscopic method probes different aspects of a molecule's structure. Relying on a single technique can lead to ambiguity; for example, isomers may have identical mass spectra but different NMR spectra. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system, where the data from each analysis must be consistent with the proposed structure.

Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_conclusion Final Confirmation synth Synthesized Product H_NMR ¹H NMR (Proton Environment) synth->H_NMR Provides proton count, chemical shifts, coupling C_NMR ¹³C NMR (Carbon Skeleton) synth->C_NMR Confirms carbon count and types IR Infrared (IR) (Functional Groups) synth->IR Identifies key bonds (C=C, C-O) MS Mass Spectrometry (MS) (Mass & Fragmentation) synth->MS Determines molecular weight & isotopic pattern confirm Structure Confirmed: This compound H_NMR->confirm C_NMR->confirm IR->confirm MS->confirm

The integrated workflow for spectroscopic validation.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.[10][11]

A. Proton (¹H) NMR Spectroscopy

  • Principle & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the total number of protons of each type (integration). For this compound, it is essential for confirming the substitution pattern on the aromatic ring.

  • Experimental Protocol:

    • Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation: The spectrum is expected to show five distinct signals in the aromatic and furanic regions. The protons on the furan ring (H2 and H3) typically appear as doublets. The three protons on the benzene ring will show a characteristic splitting pattern (doublet, triplet, doublet) confirming the 1,2,3-trisubstituted pattern.

B. Carbon-13 (¹³C) NMR Spectroscopy

  • Principle & Rationale: ¹³C NMR spectroscopy reveals the number of unique carbon atoms in a molecule and provides information about their chemical environment. For this compound, it confirms the presence of all eight carbon atoms and helps to distinguish it from other isomers.

  • Experimental Protocol:

    • Prepare a more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) than for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment than ¹H NMR.

  • Data Interpretation: The proton-decoupled spectrum should display eight distinct signals, corresponding to the eight carbon atoms of the this compound structure. The chemical shifts will differentiate between the carbons of the furan ring and the benzene ring, with the carbon atom directly bonded to the bromine (C7) appearing at a characteristic chemical shift.

Table 1: Predicted NMR Data for this compound (in CDCl₃)
¹H NMR Predicted Chemical Shift (δ, ppm) and Multiplicity
H-2~7.6-7.7 (d)
H-3~6.7-6.8 (d)
H-4~7.4-7.5 (d)
H-5~7.2-7.3 (t)
H-6~7.3-7.4 (d)
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-2~146
C-3~107
C-3a~129
C-4~125
C-5~123
C-6~122
C-7~115
C-7a~154

(Note: Predicted values are based on data for benzofuran and known substituent effects. Actual values may vary slightly.)[12][13]

Infrared (IR) Spectroscopy
  • Principle & Rationale: IR spectroscopy measures the vibrations of bonds within a molecule.[14] It is an excellent tool for identifying the presence of specific functional groups.[11] For this compound, IR is used to confirm the presence of the aromatic ring and the ether linkage within the furan ring, and the absence of starting material functionalities (e.g., a broad -OH peak from phenol).

  • Experimental Protocol:

    • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr salt plates.

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Acquire the spectrum using an FTIR spectrometer.

  • Data Interpretation: The spectrum will show characteristic absorption bands for the molecular framework.

Table 2: Characteristic IR Absorptions for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aromatic C=C Stretch1600-1450 (multiple bands)
C-O-C Asymmetric Stretch (Ether)~1250
C-Br Stretch700-500

(Reference: Characteristic IR absorption frequencies.)[14][15]

Mass Spectrometry (MS)
  • Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information from its fragmentation pattern. For this compound, MS is critical for confirming the molecular formula and the presence of a single bromine atom.

  • Experimental Protocol:

    • Dissolve a very small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

    • Acquire the mass spectrum.

  • Data Interpretation: The key feature to observe is the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br and another, two mass units higher, for the molecule containing ⁸¹Br. This isotopic signature is definitive proof of the presence of one bromine atom.

Table 3: Expected Mass Spectrometry Data for this compound
Ion Expected m/z
[M]⁺ (C₈H₅⁷⁹BrO)⁺~196
[M+2]⁺ (C₈H₅⁸¹BrO)⁺~198
Relative Intensity [M]⁺ : [M+2]⁺ ≈ 1:1

(Calculated based on the molecular formula C₈H₅BrO and isotopic masses.)[16]

Comparative Analysis of Alternative Synthetic Routes

While the described two-step synthesis is robust, other methods offer different advantages and disadvantages.

Table 4: Comparison of Benzofuran Synthesis Methods
Method Key Reagents Advantages Disadvantages References
Phenol Alkylation & Cyclization o-halophenol, haloacetaldehyde acetal, acidLow cost, avoids heavy metals, scalable.Can require harsh acidic conditions for cyclization.[8]
Sonogashira Coupling & Cyclization o-iodophenol, terminal alkyne, Pd/Cu catalystHigh yields, mild conditions, good functional group tolerance.Requires expensive and potentially toxic metal catalysts.[6][17]
Iodine-Promoted Cyclization 2-hydroxystilbene, I₂(III) reagentMetal-free, good yields.Requires pre-synthesis of the stilbene precursor.[7][18]

Conclusion

The successful synthesis of this compound is a critical first step in the development of many advanced chemical entities. However, synthesis without rigorous validation is incomplete. This guide has demonstrated that a multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the product's structure and purity. The combined data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry create a self-validating system, where each piece of evidence corroborates the others. By understanding the principles behind each technique and the expected data for the target molecule, researchers can proceed with confidence, ensuring the integrity of their subsequent work.

References

A Comparative Guide to Palladium Catalysts for the Synthesis of 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The targeted synthesis of specific isomers, such as 7-Bromobenzofuran, is of significant interest as a key intermediate for the development of novel therapeutic agents and functional materials. This guide provides a comparative analysis of common palladium catalysts employed in the synthesis of this compound, offering insights into their performance, mechanistic nuances, and practical application.

The Strategic Importance of Palladium Catalysis in Benzofuran Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex organic molecules, and the synthesis of benzofurans is no exception. These methods offer a versatile and efficient means to construct the fused furan ring system, often with high functional group tolerance and under relatively mild conditions. The choice of the palladium catalyst and its associated ligands is paramount, directly influencing reaction efficiency, yield, and selectivity.

This guide will focus on two of the most prevalent palladium-catalyzed strategies for the synthesis of this compound: Sonogashira coupling followed by intramolecular cyclization, and intramolecular Heck-type reactions.

Comparative Analysis of Palladium Catalysts

The selection of an appropriate palladium catalyst is a critical parameter in the successful synthesis of this compound. Below is a comparative overview of commonly employed palladium sources, with supporting data collated from various studies.

Catalyst SystemTypical ReactionAdvantagesDisadvantages
Pd(OAc)₂ / Ligand Sonogashira, HeckAir-stable, versatile, often used with phosphine ligands.[1]Ligand screening may be necessary to optimize performance.
PdCl₂(PPh₃)₂ Sonogashira, HeckWell-defined, commercially available, good general catalyst.[2]Can sometimes exhibit lower activity than ligand-modified Pd(OAc)₂ systems.
Pd(PPh₃)₄ Sonogashira, Suzuki-MiyauraHighly active for some substrates, often used in Suzuki-Miyaura couplings.Air-sensitive, requires careful handling.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the underlying reaction mechanism is crucial for rational catalyst selection and optimization of reaction conditions. The palladium-catalyzed intramolecular C-O bond formation, a key step in many benzofuran syntheses, generally proceeds through a series of well-defined elementary steps.

dot graph "Palladium_Catalytic_Cycle" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition\n(Aryl-Br Bond)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII [label="Aryl-Pd(II)-Br Complex"]; Coord [label="Alkyne/Alkene\nCoordination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ins [label="Migratory Insertion\n(Carbopalladation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CycInt [label="Cyclized Pd(II) Intermediate"]; RedElim [label="Reductive Elimination\n(C-O Bond Formation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Aryl Bromide"]; OxAdd -> PdII; PdII -> Coord [label="Alkyne/Alkene\nSubstrate"]; Coord -> Ins; Ins -> CycInt; CycInt -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration of\nPd(0) Catalyst"]; } .

Caption: Generalized catalytic cycle for palladium-catalyzed this compound synthesis.

The cycle is typically initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species. Subsequent coordination and migratory insertion of an alkyne or alkene moiety lead to a cyclized palladium(II) intermediate. The final, crucial step is the reductive elimination of the desired this compound product, which regenerates the active palladium(0) catalyst.[3][4] The nature of the ligand (L) on the palladium center plays a critical role in modulating the reactivity and stability of the catalytic species throughout this cycle.

Experimental Protocols

The following are representative experimental procedures for the synthesis of this compound using different palladium catalysts. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Sonogashira Coupling/Cyclization using PdCl₂(PPh₃)₂

This two-step, one-pot procedure involves an initial Sonogashira cross-coupling of a suitable di-halogenated phenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.

Materials:

  • 2-Bromo-6-iodophenol

  • Trimethylsilylacetylene

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-iodophenol (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-6 mol%).

  • Add anhydrous, degassed solvent and triethylamine (2-3 equiv.).

  • Add trimethylsilylacetylene (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion of the Sonogashira coupling, add a solution of TBAF (1.1-1.5 equiv.) in the reaction solvent to effect desilylation and subsequent cyclization.

  • Continue stirring at room temperature or with gentle heating until the formation of this compound is complete.

  • Work-up the reaction by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Heck-type Cyclization using Pd(OAc)₂

This method involves the intramolecular cyclization of a pre-formed vinyl ether substrate.

Materials:

  • 1-Bromo-2-(2-bromovinyloxy)benzene

  • Pd(OAc)₂

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃, or a Buchwald-type ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene, or Acetonitrile)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-2-(2-bromovinyloxy)benzene (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and the chosen phosphine ligand (4-10 mol%).

  • Add the base (2-3 equiv.) and the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up by diluting the mixture with an organic solvent and washing with water.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alternative Catalytic Systems

While palladium catalysts are the most widely employed for benzofuran synthesis, other transition metals have also shown utility. For instance, copper-catalyzed methods have been developed for certain cyclization reactions.[1] Ruthenium-based catalysts have also been explored for the synthesis of benzofuran derivatives through different mechanistic pathways.[2] However, for the specific synthesis of this compound, palladium-based systems currently offer the most reliable and well-documented routes.

Conclusion

The synthesis of this compound is a critical step in the development of various fine chemicals and pharmaceuticals. Palladium catalysts, particularly those based on Pd(OAc)₂ and PdCl₂(PPh₃)₂, provide efficient and versatile methods for its construction. The choice of catalyst, ligand, and reaction conditions must be carefully considered and optimized for each specific application. A thorough understanding of the underlying catalytic cycle provides a rational basis for this optimization process. The protocols provided in this guide serve as a practical starting point for researchers in this field.

References

A Comparative Guide to the Cytotoxic Effects of Brominated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective anticancer agents, the heterocyclic compound benzofuran has emerged as a promising scaffold. Its derivatives, particularly those incorporating bromine atoms, have demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide provides an in-depth, objective comparison of the cytotoxic performance of various brominated benzofuran derivatives, supported by experimental data and detailed protocols to empower researchers in this critical field.

The Rationale for Bromination: Enhancing Cytotoxic Efficacy

The introduction of halogen atoms, especially bromine, into the benzofuran structure is a key strategy for enhancing cytotoxic potential. Structure-activity relationship (SAR) analyses consistently indicate that the presence of bromine, particularly when attached to a methyl or acetyl group on the benzofuran system, increases cytotoxicity in both cancer and normal cell lines.[1][2] This enhanced activity is likely related to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in biological macromolecules, potentially improving drug-target binding affinity.[3]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which brominated benzofuran derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Studies have shown that active brominated benzofurans can trigger this pathway in cancer cells.[2][4][5] One of the key indicators of apoptosis is the activation of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic program. For instance, some derivatives have been shown to increase the activity of caspase-3/7 in leukemia cells.[2][6]

The apoptotic cascade can be initiated through various signaling pathways. The diagram below illustrates a generalized pathway often implicated in chemotherapy-induced apoptosis, which may be relevant to the action of brominated benzofuran derivatives.

A Brominated Benzofuran Derivative BB BB A->BB B Cellular Stress (e.g., DNA damage, ROS generation) C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) D Mitochondrial Outer Membrane Permeabilization C->D E Release of Cytochrome c D->E F Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) E->F G Activation of Caspase-9 F->G H Activation of Executioner Caspases (e.g., Caspase-3, -7) G->H II II H->II I Cleavage of Cellular Substrates J Apoptosis (Cell Death) BB->C II->J

Caption: Generalized signaling pathway for apoptosis induction.

Comparative Cytotoxicity Data

The cytotoxic efficacy of various brominated benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard measure of cytotoxic potency. The following table summarizes the IC50 values for several brominated benzofuran derivatives, showcasing the impact of different substitution patterns.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1c 5-Bromo-3-methyl-2-(N-propylcarbamoyl)benzofuranK562 (Leukemia)6.5 ± 0.5[1]
1e 5-Bromo-3-methyl-2-(N-butylcarbamoyl)benzofuranK562 (Leukemia)7.2 ± 0.8[1]
2d 5-Bromo-2-carboxy-3-methylbenzofuranK562 (Leukemia)8.5 ± 0.9[1]
3a 5-Bromo-2-acetyl-3-methylbenzofuranK562 (Leukemia)5.3 ± 0.4[1]
3d 5,7-Dibromo-2-acetyl-3-methylbenzofuranK562 (Leukemia)4.8 ± 0.6[1]
VIII 2-Bromoacetyl-3-methyl-5-bromobenzofuranK562 (Leukemia)5.0[2]
VIII 2-Bromoacetyl-3-methyl-5-bromobenzofuranHL-60 (Leukemia)0.1[2]
Compound 6 Brominated derivativeK562 (Leukemia)3.83 ± 0.6[5]
Compound 8 Brominated derivativeK562 (Leukemia)4.52 ± 0.45[5]

Note: The specific structures for compounds 1c, 1e, 2d, 3a, and 3d can be found in the cited reference.[1] Compound VIII is a previously studied lead compound.[2] Compounds 6 and 8 are newly synthesized brominated derivatives.[5]

Experimental Protocols for Assessing Cytotoxicity

To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the cytotoxic effects of brominated benzofuran derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 20 x 10³ cells per well in the appropriate culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: Dissolve the brominated benzofuran derivatives in a suitable solvent, such as DMSO, and add them to the cell culture at various concentrations. Include a vehicle control (DMSO alone).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with brominated benzofuran derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases to confirm the induction of apoptosis.

Principle: The assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a luminescent signal that is proportional to the amount of active caspase.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed 20 x 10³ K562 cells per well in a 96-well plate and treat with the test compounds at a concentration of 5 x IC50 for a specified time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Compare the luminescence signal of treated cells to that of untreated control cells to determine the fold-increase in caspase-3/7 activity.

Conclusion and Future Directions

The collective evidence strongly supports the continued exploration of brominated benzofuran derivatives as a promising class of cytotoxic agents for cancer therapy. The strategic placement of bromine atoms on the benzofuran scaffold has been shown to significantly enhance their anticancer activity, primarily through the induction of apoptosis.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of brominated derivatives to further refine the structure-activity relationship and improve selectivity for cancer cells over normal cells.

  • Mechanism of Action Studies: Delving deeper into the specific molecular targets and signaling pathways affected by these compounds to elucidate their precise mechanisms of action.

  • In Vivo Efficacy: Progressing the most promising candidates to preclinical in vivo models to assess their therapeutic potential in a more complex biological system.

The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon, accelerating the discovery and development of novel and effective benzofuran-based cancer therapeutics.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of benzofuran derivatives and their biological activity. As a versatile heterocyclic scaffold present in numerous natural products and synthetic compounds, benzofuran has garnered significant attention in medicinal chemistry for its broad therapeutic potential.[1][2][3][4][5] This document moves beyond a simple recitation of facts to provide a deeper, experience-driven perspective on how strategic modifications to the benzofuran core can potentiate its efficacy as an antimicrobial, anticancer, and neuroprotective agent.

Our approach is rooted in scientific integrity, providing not only a comparative analysis of various substituted benzofurans but also the detailed experimental methodologies required to validate these findings. Every claim is supported by experimental data and references to authoritative sources, ensuring a trustworthy and actionable resource for your research endeavors.

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

The benzofuran nucleus, formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the design of novel therapeutic agents.[1][5] Its rigid, planar structure and the presence of an oxygen heteroatom provide a unique electronic and steric profile that facilitates interactions with a wide range of biological targets.[2] The true power of the benzofuran scaffold, however, lies in its amenability to chemical modification. Substitutions at various positions on both the benzene and furan rings can dramatically alter the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency, selectivity, and reduced toxicity.[6][7]

This guide will dissect the SAR of substituted benzofurans across three key therapeutic areas: antimicrobial, anticancer, and neuroprotective activities. For each area, we will examine how different substituents influence biological outcomes, present comparative data in a clear tabular format, and provide detailed protocols for the key experiments that underpin these findings.

I. Antimicrobial Activity of Substituted Benzofurans

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[3][7] Benzofuran derivatives have emerged as a promising class of compounds in this arena, with their mechanism of action often involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.[3][8]

Structure-Activity Relationship Insights

The antimicrobial potency of benzofuran derivatives is highly dependent on the nature and position of the substituents. Generally, lipophilic groups enhance activity by facilitating passage through the microbial cell membrane. Electron-withdrawing groups can also play a significant role in modulating the electronic properties of the benzofuran ring system, thereby influencing its interaction with target biomolecules.[9]

A key determinant of antimicrobial activity is the substitution at the C-2 and C-3 positions of the furan ring, as well as various positions on the benzene ring. For instance, the introduction of bulky aromatic or heterocyclic moieties at the C-2 or C-3 position has been shown to be a successful strategy for enhancing antibacterial and antifungal effects.[10][11]

Comparative Efficacy of Antimicrobial Benzofuran Derivatives

The following table summarizes the in vitro antimicrobial activity of a selection of substituted benzofuran derivatives against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating greater efficacy.

Compound IDSubstitution PatternTarget MicroorganismMIC (µg/mL)Reference
BF-1 2-(4-chlorophenyl)benzofuranStaphylococcus aureus3.12[11]
BF-2 2-(4-methoxyphenyl)benzofuranStaphylococcus aureus6.25[11]
BF-3 3-acetyl-2-(4-bromophenyl)benzofuranEscherichia coli12.5[10]
BF-4 2-amino-5-nitrobenzofuranCandida albicans1.6-12.5[3]
BF-5 2-aryl-3-cyanobenzofuranBacillus subtilis0.39[11]

Analysis: The data clearly indicates that substitutions significantly impact antimicrobial activity. For example, the presence of a halogen at the para-position of a C-2 phenyl substituent (BF-1) appears to be more favorable for anti-staphylococcal activity than a methoxy group (BF-2). Furthermore, the introduction of a cyano group at the C-3 position in conjunction with a C-2 aryl group (BF-5) leads to potent activity against Bacillus subtilis.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[12][13][14]

Objective: To determine the lowest concentration of a substituted benzofuran derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Substituted benzofuran derivatives

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization synthesis Synthesis of Substituted Benzofurans purification Purification & Characterization (NMR, MS) synthesis->purification primary_screen Primary Antimicrobial Screening (e.g., Disk Diffusion) purification->primary_screen Test Compounds mic_determination MIC Determination (Broth Microdilution) primary_screen->mic_determination data_analysis Data Analysis & SAR Identification mic_determination->data_analysis MIC Values lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of novel antimicrobial compounds.

II. Anticancer Activity of Substituted Benzofurans

The benzofuran scaffold is a prominent feature in a number of natural and synthetic compounds with potent anticancer activity.[1][6][15] Their mechanisms of action are diverse and can include the inhibition of protein kinases, tubulin polymerization, and topoisomerases, as well as the induction of apoptosis.[16][17]

Structure-Activity Relationship Insights

The anticancer efficacy of benzofuran derivatives is profoundly influenced by the substitution pattern. For instance, the presence of specific functional groups at the C-2 and C-3 positions can lead to significant cytotoxic effects against various cancer cell lines.[6] Hybrid molecules, where the benzofuran ring is coupled with other pharmacophores like chalcones or piperazines, have also shown enhanced anticancer activity.[6][18]

Substitutions on the benzene ring also play a crucial role. Electron-donating or -withdrawing groups can modulate the electronic properties of the benzofuran system, affecting its binding affinity to target proteins. For example, methoxy and hydroxyl groups have been shown to be important for the anticancer activity of some benzofuran derivatives.[2]

Comparative Efficacy of Anticancer Benzofuran Derivatives

The following table presents the in vitro anticancer activity of selected substituted benzofuran derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth. Lower IC50 values denote higher potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
BF-6 2-(4-fluorobenzoyl)benzofuranMCF-7 (Breast)0.43[6]
BF-7 2-(4-chlorobenzoyl)benzofuranA549 (Lung)5.74[16]
BF-8 3-(1H-imidazol-1-yl)methyl-2-phenylbenzofuranHeLa (Cervical)4.0-8.99[15]
BF-9 2-(3,4,5-trimethoxyphenyl)benzofuranL1210 (Leukemia)0.016-0.024[2]
BF-10 2-aryl-5-hydroxybenzofuranHCT116 (Colon)3.27[15]

Analysis: The data highlights the importance of specific substitutions for anticancer activity. A fluorine atom at the para-position of a 2-benzoyl group (BF-6) results in potent activity against MCF-7 cells.[6] The presence of a trimethoxyphenyl group at the C-2 position (BF-9) leads to exceptionally high potency against leukemia cells.[2] This underscores the principle that even subtle changes to the substituent can lead to dramatic differences in biological activity.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Objective: To determine the cytotoxic effect of substituted benzofuran derivatives on cancer cell lines.

Materials:

  • Substituted benzofuran derivatives

  • Cancer cell line (e.g., MCF-7)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Anticancer_Pathway benzofuran Substituted Benzofuran receptor Target Protein (e.g., Kinase, Tubulin) benzofuran->receptor Binding inhibition Inhibition of Target Function receptor->inhibition downstream Downstream Signaling Cascade Disruption inhibition->downstream apoptosis Induction of Apoptosis downstream->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: A simplified signaling pathway illustrating a common mechanism of action for anticancer benzofuran derivatives.

III. Neuroprotective Activity of Substituted Benzofurans

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[20] Benzofuran derivatives have shown promise as neuroprotective agents, with their mechanisms of action including antioxidant effects, inhibition of acetylcholinesterase (AChE), and modulation of signaling pathways involved in neuronal survival.[20][21][22]

Structure-Activity Relationship Insights

The neuroprotective properties of benzofurans are closely tied to their substitution patterns. For example, the presence of hydroxyl or methoxy groups on the benzofuran scaffold can contribute to antioxidant activity by scavenging reactive oxygen species.[23] The introduction of specific side chains at the C-2 or C-3 positions can lead to potent inhibition of enzymes like AChE, which is a key target in Alzheimer's disease therapy.[21]

Furthermore, the overall lipophilicity of the molecule, which can be tuned by the choice of substituents, is critical for its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Comparative Efficacy of Neuroprotective Benzofuran Derivatives

The following table summarizes the in vitro neuroprotective activity of various substituted benzofuran derivatives.

Compound IDSubstitution PatternBiological Target/AssayEfficacy (e.g., IC50)Reference
BF-11 2-aryl-5-hydroxybenzofuranAcetylcholinesterase (AChE) InhibitionIC50 = 0.058 µM[21]
BF-12 2-(4-hydroxyphenyl)benzofuranBACE1 Inhibitory ActivityIC50 = 0.043 µmol·L−1[24]
BF-13 3-substituted-5-nitrobenzofuranAntioxidant (DPPH scavenging)Good activity[23]
BF-14 2-(1-piperazinyl)benzofuranNeuroprotection against H₂O₂-induced oxidative stressSignificant protection[25]
BF-15 7-methoxy-2-phenylbenzofuranMonoamine Oxidase B (MAO-B) InhibitionIC50 = 0.98 µM[20]

Analysis: The data demonstrates the diverse neuroprotective activities of substituted benzofurans. A 2-aryl-5-hydroxybenzofuran derivative (BF-11) shows potent AChE inhibition, comparable to the standard drug donepezil.[21] The presence of a hydroxyl group on a C-2 phenyl ring (BF-12) confers significant BACE1 inhibitory activity.[24] These findings highlight the potential for developing multi-target neuroprotective agents based on the benzofuran scaffold.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol describes a method to evaluate the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[25][26][27][28][29]

Objective: To assess the neuroprotective effect of substituted benzofuran derivatives against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line.

Materials:

  • Substituted benzofuran derivatives

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Hydrogen peroxide (H₂O₂)

  • MTT or other cell viability assay reagents

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to differentiate for several days.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for 1-2 hours.

  • Oxidative Stress Induction: Expose the cells to a cytotoxic concentration of H₂O₂ for 24 hours.

  • Controls: Include a negative control (untreated cells), a positive control (cells treated with H₂O₂ only), and a compound control (cells treated with the compound only).

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in cell viability in the compound-treated group compared to the H₂O₂-only group indicates a neuroprotective effect.

Neuroprotection_Workflow start Neuronal Cells stress Oxidative Stress (e.g., H₂O₂) pretreatment Pre-treatment with Benzofuran Derivative start->pretreatment viability_assay Cell Viability Assay (e.g., MTT) stress->viability_assay pretreatment->stress analysis Data Analysis & Comparison viability_assay->analysis

Caption: An experimental workflow for assessing the neuroprotective effects of substituted benzofurans against oxidative stress.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the structure-activity relationships of substituted benzofurans in the context of antimicrobial, anticancer, and neuroprotective activities. The presented data and experimental protocols underscore the immense potential of the benzofuran scaffold in drug discovery. The key takeaway for researchers is that rational design, guided by a deep understanding of SAR principles, is paramount for developing potent and selective therapeutic agents.

Future research in this field should focus on:

  • Multi-target drug design: Developing single benzofuran derivatives that can modulate multiple targets within a disease pathway.

  • Advanced in vivo studies: Moving beyond in vitro assays to evaluate the efficacy and safety of promising candidates in relevant animal models.

  • Exploration of novel substitution patterns: Synthesizing and screening new libraries of benzofuran derivatives with diverse and unique substituents to uncover novel biological activities.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

A Researcher's Guide to Navigating the Selectivity Landscape of 7-Bromobenzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3][4][5] Among its derivatives, 7-Bromobenzofuran analogs are gaining traction as promising candidates for therapeutic intervention, particularly in oncology and inflammatory diseases. However, the path from a promising hit to a clinical candidate is paved with rigorous selectivity profiling. Off-target interactions can lead to unforeseen toxicities and diminish therapeutic efficacy.[6] This guide provides a comprehensive framework for assessing the cross-reactivity of novel this compound analogs, integrating established biochemical and cell-based assay methodologies with illustrative experimental data to guide researchers in their quest for selective therapeutics.

The Imperative of Selectivity Profiling

Achieving a high degree of selectivity is a formidable challenge in drug development, largely due to the conserved nature of protein families, such as the kinome.[6] The benzofuran core, for instance, has been identified in inhibitors targeting a range of kinases, including CDK2 and CK2.[1][7] While potent on-target activity is essential, a thorough understanding of a compound's interactions across a panel of relevant off-targets is equally critical. This guide will delineate a tiered approach to cross-reactivity screening, from broad panel assessments to detailed mechanistic studies, ensuring a comprehensive evaluation of a compound's specificity.

A Tiered Approach to Cross-Reactivity Assessment

A systematic and tiered approach to selectivity profiling is recommended, beginning with broad screening and progressing to more focused mechanistic studies for promising candidates.

Tier1 Tier 1: Broad Panel Screening (e.g., Kinase & GPCR Panels) Tier2 Tier 2: IC50 Determination for Hits (Confirmatory Assays) Tier1->Tier2 Tier3 Tier 3: Mechanistic Studies (e.g., Residence Time, MoA) Tier2->Tier3 Tier4 Tier 4: Cellular & Functional Assays (Physiological Relevance) Tier3->Tier4

Caption: A tiered workflow for selectivity profiling of this compound analogs.

Tier 1 & 2: Initial Screening and Hit Confirmation

The initial step involves screening the this compound analogs at a single high concentration (e.g., 10 µM) against a broad panel of kinases and G-protein coupled receptors (GPCRs). Hits from this initial screen are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC50) or binding affinity (Ki).

Illustrative Data: Kinase Selectivity Panel

Below is a hypothetical dataset for two this compound analogs, BZF-A (the lead compound) and BZF-B (a structural analog), screened against a panel of kinases.

Target KinaseBZF-A (IC50, nM)BZF-B (IC50, nM)
Primary Target (e.g., CDK2) 15 25
Off-Target 1 (e.g., PIM1)250150
Off-Target 2 (e.g., CLK1)>10,0008,000
Off-Target 3 (e.g., GSK-3β)850450
Off-Target 4 (e.g., CK2)1,200900

This data is illustrative and intended to demonstrate the principles of selectivity profiling.

From this data, BZF-A demonstrates higher selectivity for the primary target compared to BZF-B, which shows greater off-target activity against PIM1 and GSK-3β.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of an inhibitor against a target kinase.[6]

Objective: To quantify the potency of this compound analogs against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • This compound analogs dissolved in DMSO

  • Kinase reaction buffer

  • 96-well plates

  • Phosphocellulose filter plates or mobility shift assay reader

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted compound.

  • Enzyme Addition: Add the purified kinase to each well to initiate the reaction.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.[8]

  • Initiate Phosphorylation: Add ATP (e.g., [γ-³²P]ATP) to each well to start the phosphorylation reaction.

  • Incubation: Incubate for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection:

    • For radiolabeled assays, transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence-based assays, measure the signal on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).[8] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 3: Unraveling the Mechanism of Inhibition

For compounds demonstrating promising selectivity, it is crucial to understand their mechanism of action (MOA).[9] This involves determining whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate (e.g., ATP for kinases).[9][10]

Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex + Inhibitor (Competitive) ESI_Complex Enzyme-Substrate-Inhibitor Complex Enzyme->ESI_Complex + Substrate + Inhibitor (Non-competitive) Substrate Substrate Inhibitor Inhibitor ES_Complex->ESI_Complex + Inhibitor (Uncompetitive) Product Product ES_Complex->Product -> Enzyme + Product

Caption: Modes of reversible enzyme inhibition.

Experimental Protocol: Enzyme Kinetics and MOA Determination

Objective: To determine the mechanism of inhibition of a this compound analog against its primary target and key off-targets.

Procedure:

  • Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor.

  • For each inhibitor concentration, vary the concentration of the substrate (e.g., ATP).

  • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines will indicate the mode of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis.[8]

Tier 4: Assessing Cross-Reactivity in a Cellular Context

Biochemical assays, while essential, do not fully recapitulate the complexity of a cellular environment.[11] Cell-based assays are crucial for confirming on-target activity and assessing potential off-target effects in a more physiologically relevant system.[12][13][14]

Illustrative Data: Cellular Target Engagement and Phenotypic Response
Assay TypeBZF-ABZF-B
Target Engagement (e.g., NanoBRET) EC50 = 50 nMEC50 = 85 nM
Cell Proliferation (e.g., MCF-7) GI50 = 75 nMGI50 = 120 nM
Off-Target Cytotoxicity (e.g., Normal Fibroblasts) GI50 > 20 µMGI50 = 15 µM

This data is illustrative and intended to demonstrate the principles of cellular assay validation.

This hypothetical data suggests that BZF-A not only engages its target more potently in a cellular context but also exhibits a better therapeutic window, with significantly lower toxicity in normal cells compared to BZF-B.

Experimental Protocol: Cell-Based Functional Assay (Proliferation)

Objective: To evaluate the effect of this compound analogs on the proliferation of cancer cell lines expressing the primary target.

Materials:

  • Cancer cell line (e.g., MCF-7 for CDK2)

  • Normal, non-cancerous cell line (e.g., fibroblasts)

  • Complete cell culture medium

  • This compound analogs dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., resazurin or a reagent measuring ATP content)[15]

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cell lines in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of growth inhibition. Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion: A Pathway to Selective Drug Candidates

The journey of a this compound analog from a promising lead to a viable drug candidate is contingent on a thorough and rigorous assessment of its selectivity. By employing a tiered approach that combines broad panel screening, mechanistic enzymology, and physiologically relevant cell-based assays, researchers can build a comprehensive cross-reactivity profile. This systematic evaluation not only de-risks preclinical development by identifying potential off-target liabilities early on but also provides a deeper understanding of the compound's mechanism of action. The methodologies and illustrative data presented in this guide offer a robust framework for navigating the complex but critical landscape of selectivity profiling, ultimately paving the way for the development of safer and more effective therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 7-Bromobenzofuran (CAS No. 104155-12-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific causality and regulatory compliance. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and meeting hazardous waste regulations.

Hazard Profile and Essential Risk Assessment

This compound is a halogenated organic compound that presents significant health risks.[1] A thorough understanding of its hazard profile is the foundational step for safe handling and disposal. The compound is classified as acutely toxic if swallowed and causes significant irritation to the skin, eyes, and respiratory system.[2][3][4]

Causality of Hazard: The toxicity and irritant nature of this compound necessitate stringent containment and the use of appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. Its classification as a brominated organic dictates its ultimate disposal pathway, as land disposal of such compounds is typically prohibited due to their persistence and potential to contaminate soil and groundwater.[5][6]

Table 1: Hazard Profile of this compound | Identifier | Information | | :--- | :--- | | CAS Number | 104155-12-6 | | Chemical Formula | C₈H₅BrO | | GHS Pictogram |

alt text
| | Signal Word | Danger | | Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation.[2][4] H319: Causes serious eye irritation.[2][4] H335: May cause respiratory irritation.[2][4] |

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound waste, establishing a robust safety perimeter is paramount. This begins with engineering controls and culminates in the correct selection and use of PPE. All handling of this compound, including waste consolidation, must be performed within a certified chemical fume hood to mitigate inhalation risks.[4][7] An eyewash station and safety shower must be readily accessible.[8][9]

The Rationale for PPE Selection: The choice of PPE is not arbitrary; it is directly correlated with the chemical's hazard profile. The goal is to create an impermeable barrier between the researcher and the hazardous material.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Justification & Causality
Eye Protection Tightly fitting chemical safety goggles and a face shield.[3][7][9] Protects against splashes and airborne dust particles which can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7][9][10] Prevents skin contact, which can cause irritation and potential absorption.[2][4] Always check manufacturer data for breakthrough times.
Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.[3][11] Minimizes exposed skin to prevent accidental contact during handling or in the event of a spill.

| Respiratory Protection | NIOSH/MSHA-approved respirator (if not in a fume hood or if dust is generated).[7][8] | Protects the respiratory tract from irritation due to inhalation of dust or aerosols.[2][3] |

Waste Segregation & Containment Protocol

Proper segregation is the most critical step in the hazardous waste management lifecycle. Incorrectly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process, often resulting in significant cost increases and regulatory violations.

The Segregation Imperative: this compound is a halogenated organic compound .[1] As such, it must NEVER be mixed with non-halogenated organic waste. Halogenated wastes require high-temperature incineration with specialized off-gas scrubbing systems to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[1][12] Mixing streams contaminates the entire volume, forcing the less hazardous, non-halogenated waste to be treated by the more expensive and energy-intensive method.

Step-by-Step Containment Procedure:

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. The container must be in good condition and free of leaks.[13]

  • Collect Waste:

    • Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves) in this designated container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container, also designated for halogenated waste.

  • Label the Container: Before the first drop of waste is added, the container must be clearly labeled.[13] The label must include:

    • The words "HAZARDOUS WASTE ".[14]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[13]

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

  • Maintain Closure: Keep the waste container securely closed at all times, except when actively adding waste.[13][14]

  • Avoid Incompatibles: Do not add strong oxidizing agents, strong bases, amines, acids, or bleach to the container.[8][13]

Disposal Workflow and Decision Making

The disposal process follows a clear, logical path from the point of generation to final removal by trained professionals. This workflow ensures that the waste is handled safely and in compliance with institutional and federal regulations.

Caption: Decision workflow for handling this compound waste.

Step-by-Step Disposal Protocol:

  • Characterize and Segregate: Immediately upon generation, identify the waste as halogenated organic waste. Place it in the pre-labeled, designated container as described in Section 3.

  • Store Safely: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible materials.

  • Request Pickup: Once the container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a hazardous waste pickup.[15] Do not attempt to dispose of the material through other means.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Solid Spill Cleanup:

  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.[7][9]

  • Don PPE: Wear all PPE as detailed in Table 2 before attempting cleanup.

  • Contain: Prevent the spill from spreading or entering drains.[7]

  • Clean Up: For small spills, gently sweep or scoop the solid material into a designated hazardous waste container.[7] Avoid any actions that generate dust.[7] Use a vacuum cleaner only if it is specifically designed for hazardous dust and is explosion-proof.[7]

  • Decontaminate: Wipe the spill area with an appropriate solvent and paper towels. Dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office. For large spills, evacuate immediately and call emergency services.[13]

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[3][8]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[8][16] Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[16] Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.[7]

Regulatory Context and Final Disposition

The disposal of this compound is governed by stringent regulations, primarily under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[6] As a halogenated organic compound, it is subject to land disposal restrictions, making incineration the required method of treatment.[5] Final disposal must be conducted by a licensed hazardous waste management company, coordinated through your institution's EHS office.[15]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Prioritizing Safety in Advanced Research

7-Bromobenzofuran is a valuable heterocyclic compound utilized by researchers in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its utility, however, is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring that scientific advancement and personal well-being are never mutually exclusive.

Hazard Assessment: Understanding the Intrinsic Risks

Before any protective equipment is chosen, a thorough understanding of the chemical's hazards is paramount. This compound is not a benign substance; it is classified as acutely toxic and an irritant.[3][4] The causality behind our stringent PPE recommendations is directly linked to this hazard profile.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

Hazard Class GHS Pictogram Signal Word Hazard Statement Primary Exposure Routes
Acute Toxicity (Oral), Category 3 GHS06 (Skull and Crossbones)Danger H301: Toxic if swallowed.[3]Ingestion
Skin Irritation, Category 2 GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[4][5][6]Dermal Contact
Serious Eye Irritation, Category 2A GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[4][5][6]Ocular Contact
Specific Target Organ Toxicity (Single Exposure), Category 3 GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[4][5][6]Inhalation

This data is synthesized from authoritative sources.[3][4][5][6]

The primary risks involve accidental ingestion, which can be toxic, and contact with skin, eyes, or the respiratory tract, which will cause significant irritation.[3][4] Therefore, our entire safety strategy is built around creating impermeable barriers and preventing the generation of dust or aerosols.

The Hierarchy of Controls: A Proactive Safety Framework

While PPE is the focus of this guide, it is the last line of defense in a comprehensive safety strategy known as the Hierarchy of Controls. A truly safe laboratory environment prioritizes engineering and administrative controls to minimize reliance on PPE.

  • Engineering Controls: This is the most critical step. All work involving this compound must be conducted in a properly functioning chemical fume hood.[7] This primary containment device is non-negotiable as it protects the user from inhaling irritating dust and prevents contamination of the general laboratory space. The work area should also be equipped with easily accessible eyewash stations and safety showers.[8]

  • Administrative Controls: These are the procedures and work practices that reduce exposure risk. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training for all personnel handling the chemical, and restricting access to authorized users only.[9] Never work alone when handling hazardous materials.[7]

  • Personal Protective Equipment (PPE): This is your final barrier. Once engineering and administrative controls are in place, the correct PPE must be worn to protect against any residual risk of exposure.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE must be deliberate and directly address the hazards of this compound. The following table outlines the minimum required PPE for any procedure involving this compound.

Area of Protection Required PPE Standard/Specification Rationale and Field Insights
Eyes & Face Chemical safety goggles with side shields or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[8][10]Protects against splashes and airborne particles. Since this compound is a severe eye irritant, standard safety glasses are insufficient. A face shield should be used in addition to goggles when there is a significant splash risk.
Skin & Body Nitrile gloves (or other chemically resistant gloves). A properly fastened, long-sleeved laboratory coat.Ensure gloves are compatible and have an appropriate breakthrough time.Protects against skin irritation from accidental contact.[4][11] Always inspect gloves for tears or holes before use.[7] Double-gloving is recommended for extended procedures. A lab coat protects skin and personal clothing from contamination.[12][13]
Respiratory Not typically required if used within a certified chemical fume hood.NIOSH/MSHA or European Standard EN 149 approved respirator.[8][10]A respirator (e.g., an N95 for particulates or one with an organic vapor cartridge) becomes mandatory if there is a failure of engineering controls, during a large spill cleanup, or if work must be performed outside of a fume hood.[10][11]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This workflow provides a procedural guide from preparation to disposal, minimizing risk at every stage.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Decontamination & Disposal Prep 1. Area & Control Verification - Confirm fume hood is operational. - Clear workspace. - Locate emergency equipment. Donning 2. Don Full PPE - Lab coat, safety goggles, gloves. Handling 3. Chemical Handling - Work within fume hood sash limits. - Weigh and transfer carefully. - Keep container closed when not in use. Donning->Handling Decon 4. Decontaminate - Clean work surfaces. - Treat contaminated equipment. Handling->Decon Waste 5. Waste Segregation - Dispose of contaminated solids (gloves, wipes) into labeled hazardous waste container. Decon->Waste Doffing 6. Doff PPE - Remove PPE in correct order (gloves first). - Avoid self-contamination. Waste->Doffing Wash 7. Personal Hygiene - Wash hands thoroughly with soap and water. Doffing->Wash

Caption: A procedural workflow for the safe handling of this compound.

Step 1: Preparation & Pre-Handling Safety Check

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Confirm that the airflow is not obstructed.[7]

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment. This prevents the need to enter and exit the controlled workspace.

  • Don PPE: Before handling the primary container, put on all required PPE as specified in the table above: lab coat, chemical safety goggles, and nitrile gloves.[13]

Step 2: Handling and Use

  • Work Within the Hood: Conduct all manipulations of this compound deep within the fume hood, at least 6 inches from the sash.

  • Minimize Dust: As a solid, this compound poses an inhalation risk if it becomes airborne.[11] Handle it gently. Avoid creating dust when weighing or transferring the material.

  • Maintain Containment: Keep containers of this compound sealed when not in active use.[11]

Step 3: Post-Handling & Decontamination

  • Surface Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, turning them inside out. Remove your lab coat and goggles. Never wear gloves outside of the immediate laboratory area.[13]

  • Personal Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water after removing PPE.[11][13]

Emergency Procedures: Spill and Exposure Response

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Call a poison control center or doctor immediately.[5][11]

In Case of a Spill:

  • Minor Spill (within a fume hood):

    • Ensure you are wearing appropriate PPE, including respiratory protection if dust is present.

    • Use dry clean-up procedures; do not use water.[11]

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the solid material.[11]

    • Place the spilled material and all cleanup supplies into a clearly labeled, sealed container for hazardous waste disposal.[10][11]

  • Major Spill (outside a fume hood):

    • Alert personnel in the area and evacuate immediately.

    • Notify your institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Logistics: Secure Storage and Compliant Waste Disposal

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11][15] The storage location should be a locked cabinet or area, segregated from incompatible materials such as strong oxidizing agents.[5][8][11]

  • Waste Disposal: All waste, including empty containers, contaminated PPE (gloves, wipes), and residual chemical, is considered hazardous waste.

    • Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Never dispose of this compound down the drain or in regular trash.[15]

    • All disposal must be conducted through your institution's hazardous waste management program, following all local, state, and federal regulations.[11]

Conclusion

The responsible use of this compound in a research setting is entirely achievable through the diligent application of the principles outlined in this guide. By prioritizing engineering and administrative controls and supplementing them with the correct personal protective equipment, you create a robust safety system. This commitment to a culture of safety not only protects you and your colleagues but also ensures the integrity and success of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromobenzofuran
Reactant of Route 2
7-Bromobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.